molecular formula C11H15NO B067998 N-Benzyltetrahydrofuran-3-amine CAS No. 162851-40-3

N-Benzyltetrahydrofuran-3-amine

Cat. No.: B067998
CAS No.: 162851-40-3
M. Wt: 177.24 g/mol
InChI Key: FBMSAAPBKKNIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyltetrahydrofuran-3-amine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that combines a tetrahydrofuran (THF) ring, a saturated oxygen heterocycle, with a benzylamine moiety. The primary research value of this molecule lies in its potential as a precursor or intermediate in the synthesis of more complex, biologically active compounds. Its structure serves as a privileged scaffold, particularly in the development of ligands for central nervous system (CNS) targets, where the amine group can act as a key hydrogen bond donor/acceptor and the benzyl group can facilitate π-π stacking interactions with aromatic residues in enzyme active sites or receptor pockets. Researchers utilize this compound in the design and synthesis of compound libraries for high-throughput screening, as well as in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. Its application extends to the synthesis of potential pharmaceutical agents, including protease inhibitors, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs). This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSAAPBKKNIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566396
Record name N-Benzyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162851-40-3
Record name N-Benzyloxolan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyltetrahydrofuran-3-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Benzyltetrahydrofuran-3-amine is a secondary amine that incorporates both a benzyl group and a tetrahydrofuran moiety. This unique combination of a flexible, saturated heterocyclic system and an aromatic group makes it a valuable building block in medicinal chemistry and organic synthesis. The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl group is also prevalent in drug candidates and serves as a versatile protecting group or a key pharmacophoric element.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

While a specific CAS Number for the parent compound this compound is not readily found in major commercial databases, its derivatives are well-documented, indicating its role primarily as a synthetic intermediate.[2][3] The core properties can be reliably predicted based on its constituent parts and data from analogous structures.

Table 1: Core Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol Calculated
IUPAC Name N-benzyl(tetrahydrofuran-3-yl)amineNomenclature Rule
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to similar amines[4]
Boiling Point Estimated >250 °CExtrapolation from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.General amine properties[5]
CAS Number Not assigned (as of early 2026)Database Search

Synthesis and Elucidation

The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-one with benzylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.[6][7]

Causality of the Synthetic Protocol

The reductive amination process occurs in two main stages:

  • Imine Formation: The carbonyl group of tetrahydrofuran-3-one reacts with the primary amine (benzylamine) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically catalyzed by mild acid.

  • Reduction: The resulting C=N double bond of the imine is then reduced to a single bond. This is achieved using a variety of reducing agents. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require stringent anhydrous conditions.[7] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C).[8]

Experimental Protocol: Reductive Amination

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tetrahydrofuran-3-one in DCM, add benzylamine. Stir the mixture at room temperature for 20-30 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizing the Synthesis

G THF_ketone Tetrahydrofuran-3-one Imine Imine Intermediate THF_ketone->Imine + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product STAB NaBH(OAc)₃ STAB->Imine Reduction

Caption: Reductive amination pathway for this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. The expected data are derived from the characteristic signals of the benzyl, secondary amine, and tetrahydrofuran components.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Aromatic protons (C₆H₅)δ 7.20-7.40 ppm (m, 5H)
Benzyl CH₂ (Ph-CH₂)δ ~3.80 ppm (s, 2H)
THF CH-N (C3-H)δ ~3.10-3.30 ppm (m, 1H)
THF CH₂-O (C2-H, C5-H)δ ~3.60-3.90 ppm (m, 4H)
THF CH₂ (C4-H)δ ~1.80-2.20 ppm (m, 2H)
Amine N-Hδ ~1.5-2.5 ppm (br s, 1H), concentration dependent
¹³C NMR Aromatic carbonsδ 127-140 ppm
Benzyl CH₂δ ~50-55 ppm
THF CH-N (C3)δ ~55-60 ppm
THF CH₂-O (C2, C5)δ ~67-72 ppm
THF CH₂ (C4)δ ~30-35 ppm
IR Spectroscopy N-H Stretch (secondary amine)3300-3350 cm⁻¹ (weak-medium, sharp)[5][9]
C-H Stretch (Aromatic)>3000 cm⁻¹
C-H Stretch (Aliphatic)<3000 cm⁻¹
C-N Stretch1250-1020 cm⁻¹[5]
Mass Spectrometry Molecular Ion [M]⁺m/z = 177
Base Peakm/z = 91 (Tropylium ion, [C₇H₇]⁺)[10]
Expert Insights on Characterization
  • ¹H NMR: The broad singlet of the N-H proton is a key indicator but can exchange with D₂O, causing the peak to disappear, which is a useful diagnostic test.

  • IR Spectroscopy: The N-H stretch for a secondary amine is a single, relatively sharp band, distinguishing it from the two-band signal of a primary amine and the complete absence of this band for a tertiary amine.[5][9]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the most prominent fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the highly stable tropylium cation at m/z = 91. This is often the base peak in the spectrum.[10]

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from the reactivity of its secondary amine and the desirable properties of the tetrahydrofuran scaffold.

Reactivity Profile

The lone pair of electrons on the nitrogen atom makes the amine functionality both basic and nucleophilic. It can readily undergo:

  • N-Alkylation/Arylation: To generate tertiary amines, introducing further diversity.

  • Acylation/Sulfonylation: To form amides and sulfonamides, which are common functional groups in pharmaceuticals.

  • Salt Formation: Reacting with acids to form ammonium salts, which can significantly enhance aqueous solubility for formulation purposes.

Role as a Pharmaceutical Building Block

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often considered a "bioisostere" for other cyclic systems. Its presence can improve metabolic stability and tune lipophilicity. The N-benzylamine motif is also a key structural element in numerous FDA-approved drugs.[1] Molecules incorporating this scaffold are explored for a variety of therapeutic targets. For instance, furan-containing compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[11]

Logical Workflow for Drug Discovery Application

G Start This compound Reaction1 N-Alkylation Start->Reaction1 Reaction2 Acylation Start->Reaction2 Reaction3 Debenzylation Start->Reaction3 Product1 Tertiary Amine Analog Reaction1->Product1 Product2 Amide Derivative Reaction2->Product2 Product3 Primary Amine Core Reaction3->Product3

Caption: Diversification of the this compound scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its precursors and related analogs like 3-aminotetrahydrofuran, appropriate precautions must be taken.[12]

  • Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Expected to cause skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable intermediate in organic and medicinal chemistry. Its synthesis via reductive amination is straightforward and efficient. While not a common commercial product itself, its structure provides a robust platform for the development of more complex molecules with potential therapeutic applications. The combination of the biologically relevant tetrahydrofuran ring and the adaptable N-benzylamine moiety ensures its continued relevance as a key building block for the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this scaffold in their research and development programs.

References

  • Supplementary Information for a scientific article providing NMR data for N-benzylaniline. (Source URL not provided, data is typical for this class of compound).
  • PubChem. N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. 3-benzyltetrahydrofuran. Available from: [Link]

  • Fülöp, F., et al. (2006). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403-413. Available from: [Link]

  • Climent, M. J., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemRxiv. Available from: [Link] (Preprint server, general methodology).

  • PubChem. (R)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]

  • Sadiq, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. Available from: [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (Source URL not provided, data is typical for this class of compound).
  • Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containing - The Royal Society of Chemistry. (Source URL not provided, data is typical for this class of compound).
  • Coldham, I., et al. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 73(19), 7559-7564. (General methodology). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

  • University of Calgary. Amine infrared spectra. Available from: [Link]

  • Química Organica.org. IR Spectrum: Amines. Available from: [Link]

  • Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234. Available from: [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2013). ResearchGate. Available from: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Google Patents. CN109438396B - Preparation method of tetrahydrofuran-3-methylamine.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Workman, J. Jr. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

  • Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1531-1544. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]

  • Gucinski, A. C., & Reid, G. E. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(6), 1105-1115. Available from: [Link]

  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. (General relevance of benzylamines). Available from: [Link]

  • Wang, J., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5262. (General methodology). Available from: [Link]

  • PubChem. N-methyl-N-benzylnitrosamine. National Center for Biotechnology Information. Available from: [Link]

Sources

"N-Benzyltetrahydrofuran-3-amine" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Pathways of N-Benzyltetrahydrofuran-3-amine

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, combining a saturated tetrahydrofuran (THF) ring with a secondary benzylamine, makes it a valuable intermediate for synthesizing a range of more complex molecules with potential therapeutic applications. The amine functionality provides a reactive handle for further elaboration, while the THF scaffold imparts specific conformational properties and polarity.[1] This guide provides an in-depth analysis of the principal synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and widely applicable methodologies in organic chemistry: Reductive Amination and Direct N-Alkylation. Each pathway offers distinct advantages and presents unique challenges regarding starting material availability, reaction conditions, and scalability.

Pathway 1: Reductive Amination of Tetrahydrofuran-3-one

This is arguably the most efficient and convergent approach, constructing the target C-N bond through the reaction of a ketone with a primary amine, followed by in-situ reduction. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[2][3]

Mechanistic Rationale

The reaction proceeds in two discrete stages within a single pot:

  • Imine/Enamine Formation: Benzylamine reacts with Tetrahydrofuran-3-one under mildly acidic or neutral conditions to form a Schiff base (imine) intermediate, which may exist in equilibrium with its enamine tautomer.

  • Reduction: A selective reducing agent, introduced into the same reaction vessel, reduces the iminium ion (the protonated, more reactive form of the imine) to the final secondary amine.

The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough not to reduce the starting ketone. This chemoselectivity prevents the wasteful formation of 3-hydroxytetrahydrofuran.

Diagram of Reductive Amination Pathway

G cluster_reactants Reactants THF_ketone Tetrahydrofuran-3-one Imine Imine Intermediate THF_ketone->Imine Condensation (-H₂O) Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and highly selective reducing agent ideal for this transformation.[3]

Materials:

  • Tetrahydrofuran-3-one

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Tetrahydrofuran-3-one (1.0 eq) and anhydrous Dichloromethane (DCM) to create a ~0.5 M solution.

  • Add Benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • In portions, carefully add Sodium Triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be exothermic. Maintain the temperature below 25°C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel to obtain this compound.

Pathway 2: Direct N-Alkylation of 3-Aminotetrahydrofuran

This classical approach relies on the nucleophilicity of the primary amine in 3-Aminotetrahydrofuran to displace a leaving group from a benzylating agent, forming the desired C-N bond via an SN2 mechanism.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 3-Aminotetrahydrofuran acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This one-step process requires a base to neutralize the hydrohalic acid (H-X) generated during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. A common challenge is controlling the degree of alkylation, as the secondary amine product can potentially react further to form a tertiary amine. Using a slight excess of the starting amine can help mitigate this side reaction.

Diagram of N-Alkylation Pathway

G cluster_reactants Reactants Amine 3-Aminotetrahydrofuran Product This compound Amine->Product SN2 Attack Benzyl_Halide Benzyl Bromide (or Chloride) Benzyl_Halide->Product Base Base (e.g., K₂CO₃, Et₃N) Salt Byproduct (e.g., KBr, Et₃N·HBr) Base->Salt Neutralization Product->Salt

Caption: Direct N-Alkylation workflow for this compound synthesis.

Experimental Protocol: N-Alkylation using Benzyl Bromide

Materials:

  • 3-Aminotetrahydrofuran

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-Aminotetrahydrofuran (1.2 eq) in anhydrous Acetonitrile.

  • Add anhydrous Potassium Carbonate (2.0 eq) to the mixture.

  • While stirring vigorously, add Benzyl Bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring for the disappearance of the benzyl bromide starting material by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of Acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in Ethyl Acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on factors such as starting material cost, scalability, and the desired purity profile of the final product.

FeaturePathway 1: Reductive Amination Pathway 2: Direct N-Alkylation
Starting Materials Tetrahydrofuran-3-one, Benzylamine3-Aminotetrahydrofuran, Benzyl Halide
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Inorganic or organic base (e.g., K₂CO₃)
Reaction Type One-pot, two-step sequenceSN2 Nucleophilic Substitution
Advantages • Highly convergent and atom-economical• Generally high-yielding• Milder conditions often possible[3]• Conceptually simple• Avoids handling of metal hydrides
Disadvantages • Requires careful control of reducing agent stoichiometry• Potential for alcohol byproduct formation• Risk of over-alkylation (tertiary amine formation)• Benzyl halides are lachrymatory
Scalability Generally excellent and preferred in industryGood, but byproduct salt filtration can be cumbersome

Chiral Synthesis Considerations

For many pharmaceutical applications, obtaining a single enantiomer of this compound is critical. Both pathways can be adapted for stereoselective synthesis:

  • From Chiral Precursors: The most straightforward approach is to start with an enantiomerically pure precursor. Using (R)- or (S)-3-Aminotetrahydrofuran in the N-alkylation pathway will directly yield the corresponding chiral product. Similarly, if an enantiopure source of Tetrahydrofuran-3-one is available, reductive amination will also produce the chiral amine.

  • Asymmetric Methods: Asymmetric reductive amination using chiral catalysts or reagents can be employed to set the stereocenter during the reaction, although this often requires more extensive methods development.[4]

Conclusion

Both reductive amination and direct N-alkylation represent viable and robust strategies for the synthesis of this compound. The reductive amination of Tetrahydrofuran-3-one is often the preferred industrial route due to its efficiency, one-pot nature, and generally higher yields. However, direct N-alkylation of 3-Aminotetrahydrofuran remains a valuable and straightforward alternative, particularly for lab-scale synthesis where starting material availability might dictate the choice of pathway. The protocols and analyses provided herein offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

  • Synthesis - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 1-benzyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine - ChemicalBook. ChemicalBook.
  • Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. Google Patents.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. Google Patents.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds - SciSpace. SciSpace.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. ResearchGate.
  • Preparation of N-benzylamines - Google Patents. Google Patents.
  • Amines and Heterocycles. Cengage.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

Sources

N-Benzyltetrahydrofuran-3-amine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 162851-40-3

Abstract

This technical guide provides a comprehensive overview of N-Benzyltetrahydrofuran-3-amine, a secondary amine incorporating both a benzyl group and a tetrahydrofuran moiety. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a detailed resource for researchers, scientists, and professionals in drug development. The guide covers its chemical identifiers, predicted physicochemical properties, a probable synthetic route via reductive amination, expected spectroscopic characteristics, and potential applications in medicinal chemistry, particularly in the context of central nervous system (CNS) drug discovery. Safety and handling precautions are also addressed to ensure its responsible use in a laboratory setting.

Introduction

This compound is a unique chemical entity that combines the structural features of a benzylamine with a tetrahydrofuran ring. The benzylamine motif is a well-established pharmacophore found in a wide range of biologically active compounds, while the tetrahydrofuran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[1][2] The strategic combination of these two fragments in this compound suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.

Chemical Identifiers and Predicted Physicochemical Properties

A clear identification of a chemical compound is paramount for scientific communication and procurement. The primary identifiers for this compound are listed below.

IdentifierValue
CAS Number 162851-40-3[3]
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
IUPAC Name This compound

Predictive models are invaluable tools in the early stages of drug discovery for assessing the druglikeness of a compound. The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational methods. These parameters suggest that the molecule possesses characteristics generally considered favorable for oral bioavailability.[4]

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 2.64 - 2.69Indicates good lipophilicity for membrane permeability.[4]
Topological Polar Surface Area (TPSA) 21.7 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2Adherence to Lipinski's Rule of Five.[4]
Rotatable Bonds 3Indicates a degree of conformational flexibility.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction to the final secondary amine.

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction THF_ketone Tetrahydrofuran-3-one Iminium_ion Iminium Ion Intermediate THF_ketone->Iminium_ion + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Iminium_ion Final_product This compound Iminium_ion->Final_product Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_agent->Iminium_ion

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure based on standard reductive amination conditions and should be optimized for specific laboratory settings.

  • Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is selective for the reduction of iminium ions in the presence of the starting ketone.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Predicted)

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the tetrahydrofuran ring.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (C₆H₅)7.20 - 7.40Multiplet5H
Benzylic protons (CH₂-Ph)~3.80Singlet2H
THF ring protons adjacent to oxygen (CH₂)3.60 - 4.00Multiplet2H
THF ring proton at C3 (CH-N)3.00 - 3.40Multiplet1H
THF ring protons at C4 (CH₂)1.80 - 2.20Multiplet2H
Amine proton (NH)1.50 - 2.50Broad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data, showing signals for each unique carbon atom in the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic carbons (C₆H₅)127 - 140
Benzylic carbon (CH₂-Ph)~50
THF ring carbons adjacent to oxygen (CH₂)~65-75
THF ring carbon at C3 (CH-N)~55-65
THF ring carbon at C4 (CH₂)~30-40
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10][11]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500 (weak to medium)Secondary amine
C-H Stretch (Aromatic)3000 - 3100Benzene ring
C-H Stretch (Aliphatic)2850 - 3000Tetrahydrofuran and benzylic CH₂
C=C Stretch (Aromatic)1450 - 1600Benzene ring
C-N Stretch1000 - 1250Aliphatic amine
C-O-C Stretch1050 - 1150Ether linkage in tetrahydrofuran
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.[12][13]

Fragmentationm/z Value
[M]⁺ 177
[M-H]⁺ 176
[C₇H₇]⁺ (Tropylium ion) 91 (often the base peak)
[M-C₇H₇]⁺ 86

Potential Applications in Drug Discovery

The structural components of this compound suggest its potential as a scaffold in medicinal chemistry, particularly for targeting the central nervous system.

  • CNS Disorders: N-benzylpiperazine and related N-benzyl amine derivatives have been explored as selective inhibitors for various CNS targets, including histone deacetylase 6 (HDAC6) and monoamine reuptake transporters.[14][15][16] The lipophilicity imparted by the benzyl group, combined with the favorable properties of the tetrahydrofuran ring, may facilitate blood-brain barrier penetration.

  • Antiviral Activity: The tetrahydrofuran moiety is a key structural feature in several potent HIV protease inhibitors.[1] While this compound itself has not been evaluated, its core structure could serve as a starting point for the design of novel antiviral agents.

  • General Pharmacological Scaffolding: Substituted tetrahydrofurans are found in a vast array of biologically active natural products with diverse therapeutic applications.[2] this compound can be utilized as a versatile intermediate for the synthesis of more complex molecules with potential activities as anticancer, anti-inflammatory, or antimicrobial agents.[17]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is unavailable, the following guidelines are based on the known hazards of similar amines and benzyl derivatives.[18][19][20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit partially inferred, overview of its chemical identity, likely synthetic route, predicted spectroscopic signature, and potential applications in drug discovery. By leveraging established principles of organic and medicinal chemistry, this document serves as a valuable resource to stimulate further research into this and related compounds. The elucidation of its biological activity and the development of efficient, scalable synthetic methodologies will be crucial next steps in unlocking the full potential of this compound.

References

  • Fisher Scientific. (2010).
  • Rehman, A. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine.
  • (n.d.).
  • Thermo Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.).
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (2025).
  • (n.d.). IR handout.pdf.
  • (2025). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF.
  • (n.d.). Sulphonamide derivatives of benzylamine for the treatment of cns diseases.
  • (n.d.). 25-NB. Wikipedia.
  • (n.d.). IR Spectroscopy Tutorial: Amines.
  • (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.
  • (n.d.). CAS NO. 162851-40-3 | N-BENZYL-TETRAHYDROFURAN-3-AMINE. Local Pharma Guide.
  • (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters.
  • (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace.
  • (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.
  • (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.
  • (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
  • (n.d.). Interpreting Infrared Spectra. Specac Ltd.
  • (2023).
  • (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • (n.d.). Amine infrared spectra. Chemistry.
  • (n.d.).
  • (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.
  • (2024).
  • (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • (2012). Ion fragmentation of small molecules in mass spectrometry.
  • (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC - PubMed Central.
  • (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • (n.d.). Fragmentation mechanisms in mass spectrometry.
  • (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol.
  • (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • (2025). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.
  • (2023).
  • (2022). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra.

Sources

Spectroscopic Characterization of N-Benzyltetrahydrofuran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for N-Benzyltetrahydrofuran-3-amine.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the tetrahydrofuran ring protons, the benzylic protons, and the aromatic protons of the benzyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic-H (C_ar2 to C_ar6) 7.20 - 7.40Multiplet-Protons on the phenyl ring typically resonate in this region.
Benzylic-H (C_benzyl) ~3.80Singlet-Methylene protons adjacent to a nitrogen and an aromatic ring.
THF-H (C2, C5) 3.60 - 4.00Multiplet-Protons on carbons adjacent to the ether oxygen, expected to be deshielded.
THF-H (C3) 3.00 - 3.30Multiplet-Methine proton on the carbon bearing the amine group.
THF-H (C4) 1.80 - 2.20Multiplet-Methylene protons on the tetrahydrofuran ring.
Amine-H (N-H) 1.50 - 2.50Broad Singlet-The chemical shift of the N-H proton is variable and depends on concentration and solvent.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic-C (C_ar1) ~140Quaternary carbon of the phenyl ring attached to the benzylic carbon.
Aromatic-C (C_ar2 to C_ar6) 127 - 129Carbons of the phenyl ring.
THF-C (C2, C5) ~68Carbons adjacent to the ether oxygen. Based on data for 3-hydroxytetrahydrofuran.[1]
THF-C (C3) ~55Carbon bearing the amine group.
Benzylic-C (C_benzyl) ~54Benzylic carbon attached to the nitrogen.
THF-C (C4) ~35Methylene carbon in the tetrahydrofuran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch 3300 - 3500Weak to MediumCharacteristic of a secondary amine.[2]
Aromatic C-H Stretch 3000 - 3100MediumStretching vibrations of C-H bonds on the phenyl ring.
Aliphatic C-H Stretch 2850 - 2960MediumStretching vibrations of C-H bonds in the tetrahydrofuran and benzyl methylene groups.
C=C Aromatic Stretch 1450 - 1600Medium to WeakBenzene ring stretching vibrations.
C-N Stretch 1020 - 1250MediumStretching vibration of the carbon-nitrogen bond.
C-O-C Stretch (Ether) 1070 - 1150StrongAsymmetric stretching of the ether linkage in the tetrahydrofuran ring.

The IR spectrum of benzylamine shows N-H stretching bands around 3372 and 3303 cm⁻¹.[3][4][5] As this compound is a secondary amine, a single, weaker N-H stretching band is expected in this region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: The molecular formula of this compound is C₁₁H₁₅NO. The calculated molecular weight is approximately 177.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177.

Predicted Fragmentation Pattern: The fragmentation of N-benzyl amines is well-documented.[6][7] The primary fragmentation pathways for this compound are predicted to be:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable benzylic cation or a resonance-stabilized iminium ion.

  • Formation of Tropylium Ion: The benzyl group can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. This is a very common and often the base peak in the mass spectra of benzyl-containing compounds.

  • Loss of the Tetrahydrofuryl Group: Cleavage of the bond between the nitrogen and the tetrahydrofuran ring can occur.

Predicted Mass Spectrometry Fragmentation of this compound M [C₁₁H₁₅NO]⁺˙ m/z = 177 frag1 [C₇H₇]⁺ (Tropylium ion) m/z = 91 M->frag1 - C₄H₈NO˙ frag2 [C₄H₈NO]⁺ m/z = 86 M->frag2 - C₇H₇˙ frag3 [C₁₀H₁₂N]⁺ m/z = 146 M->frag3 - OCH₃

Caption: Key predicted fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A 90-degree pulse angle with proton decoupling, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used to obtain a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules and will provide information on fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of its structural components and related compounds, offer a valuable resource for researchers working with this molecule. These predictions can aid in the initial identification and characterization of this compound in synthetic reaction mixtures and biological matrices, and serve as a benchmark for the analysis of experimentally obtained spectra.

References

  • ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]

  • PubMed. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]

  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tptic Peptides. Retrieved from [Link]

  • ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

  • PubMed Central. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

"N-Benzyltetrahydrofuran-3-amine" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Benzyltetrahydrofuran-3-amine

Abstract

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, defined by the non-planar tetrahydrofuran (THF) ring and a chiral center at the C3 position, gives rise to a complex and dynamic conformational landscape. Understanding this landscape is paramount, as the three-dimensional arrangement of its constituent atoms directly governs its molecular recognition, binding affinity to biological targets, and ultimately, its pharmacological profile. This technical guide provides a comprehensive analysis of the stereochemistry, ring puckering dynamics, and substituent orientation of this compound, synthesizing foundational principles with advanced analytical and computational insights for researchers in drug discovery.

Foundational Molecular Structure

This compound possesses a central five-membered tetrahydrofuran ring. The substitution pattern consists of a benzylamino group (-NHCH₂Ph) attached to the C3 carbon atom.

  • Chemical Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Core Scaffolds: Tetrahydrofuran, Benzylamine

Chirality and Stereoisomerism

The C3 carbon atom of the tetrahydrofuran ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, the amino group, the C2 carbon, and the C4 carbon. Consequently, this compound exists as a pair of enantiomers:

  • (R)-N-Benzyltetrahydrofuran-3-amine

  • (S)-N-Benzyltetrahydrofuran-3-amine

The synthesis of enantiomerically pure forms is critical for pharmacological studies, as different enantiomers can exhibit vastly different biological activities. Enantioselective synthesis often begins with chiral precursors like (R)- or (S)-3-aminotetrahydrofuran.[1][2] The preparation of these precursors has been reported through multi-step sequences starting from materials like L-aspartic acid or via Hofmann degradation of chiral amides.[2]

The Dynamic Conformation of the Tetrahydrofuran Ring

Contrary to a planar depiction in 2D drawings, five-membered rings like tetrahydrofuran are puckered to alleviate torsional strain. The THF ring exists in a dynamic equilibrium between two principal conformations: the Envelope (E) form (Cₛ symmetry) and the Twist (T) form (C₂ symmetry).[3][4]

The energy barrier between these conformers is very low (on the order of 1-2 kJ/mol), allowing for rapid interconversion at room temperature through a process known as pseudorotation.[4] This means the molecule is not locked into a single shape but rather explores a continuous cycle of puckered states. Advanced spectroscopic and computational studies have confirmed that both twisted and bent (envelope) conformers can coexist, with the energy difference between them being exceptionally small.[3][5]

G cluster_puckering THF Ring Pseudorotation E_up Envelope (E) T_1 Twist (T) E_up->T_1 Interconversion E_down Envelope (E) T_1->E_down Interconversion T_2 Twist (T) E_down->T_2 Interconversion T_2->E_up Interconversion

Caption: Pseudorotation pathway for the tetrahydrofuran ring.

Influence of the C3-Substituent

The presence of the N-benzylamino group at the C3 position is the determining factor in the molecule's preferred conformation. The substituent breaks the symmetry of the ring and creates distinct energetic preferences.

  • Steric Considerations: The bulky N-benzylamino group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (1,3-diaxial-like interactions) with the protons on the other ring atoms. A pseudo-axial orientation would result in greater steric clash, destabilizing that conformer.

  • Conformer Preference: The specific orientation of the substituent can influence the relative stability of the envelope and twist forms. For example, studies on tetrahydrofurfuryl alcohol have shown that the gauche or anti alignment of the side chain relative to the ring backbone favors either the envelope or twist geometry, respectively.[4] While a dedicated study on this compound is not publicly available, it is reasonable to hypothesize that the lowest energy conformer will be one where the C3 substituent is in a pseudo-equatorial position, likely on a twist (C₂) conformer to maximize distance from other ring atoms.

Methodologies for Conformational Analysis

Determining the precise conformational equilibrium and the preferred three-dimensional structure requires a combination of experimental and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformation in solution.

  • Causality of Method Choice: The Karplus relationship provides a direct correlation between the three-bond proton-proton coupling constant (³JHH) and the dihedral angle between those protons. By measuring the ³JHH values for the protons on the THF ring, one can deduce the ring's pucker and the substituent's orientation.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can identify protons that are close in space (typically < 5 Å). A strong NOE between the C3 proton and protons on the same face of the ring would provide definitive evidence for the substituent's pseudo-axial or pseudo-equatorial orientation.

Table 1: Hypothetical ¹H NMR Data for Conformer Analysis

Proton CouplingExpected ³JHH (Hz) (Pseudo-axial C3-H)Expected ³JHH (Hz) (Pseudo-equatorial C3-H)Rationale
JH3-H4trans8 - 12 Hz2 - 5 HzLarge coupling indicates a near 180° dihedral angle.
JH3-H4cis2 - 5 Hz5 - 8 HzSmaller coupling suggests a dihedral angle closer to 60°.
JH3-H2trans8 - 12 Hz2 - 5 HzLarge coupling indicates a near 180° dihedral angle.
JH3-H2cis2 - 5 Hz5 - 8 HzSmaller coupling suggests a dihedral angle closer to 60°.

Note: These are representative values. Actual measurements would reflect a time-averaged value of all contributing conformers in the pseudorotational circuit.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface of the molecule.

  • Workflow: A typical computational workflow involves a conformational search using a lower-level theory (like molecular mechanics) to identify all possible low-energy structures. These candidate structures are then re-optimized using a higher-level theory (e.g., B3LYP/6-311++G**) to accurately determine their relative energies and geometric parameters.[5]

  • Self-Validation: The trustworthiness of the computational model is validated by comparing the calculated parameters (e.g., coupling constants, NOE distances) with the experimental data obtained from NMR. A strong correlation between predicted and measured values confirms the accuracy of the conformational model.

Experimental & Computational Workflow

The synergistic application of experimental and computational methods provides the most robust and self-validating system for conformational analysis.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_validation Validation & Model Refinement synthesis Synthesis & Purification of (R/S) Enantiomer nmr NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) synthesis->nmr analysis Extract ³JHH Coupling Constants & NOE Constraints nmr->analysis compare Compare Experimental vs. Predicted Data analysis->compare search Conformational Search (Molecular Mechanics) dft DFT Optimization & Freq Calc (e.g., B3LYP) search->dft nmr_pred NMR Parameter Prediction (Chemical Shifts, J-Couplings) dft->nmr_pred nmr_pred->compare compare->dft If Mismatched (Refine Theory Level) model Validated 3D Conformational Model compare->model If Correlated

Caption: Integrated workflow for conformational analysis.

Structure-Activity Relationship (SAR) Implications

The specific 3D conformation of this compound is a critical determinant of its biological activity. Substituted tetrahydrofurans are key structural motifs in many biologically active molecules, including natural products and synthetic drugs like HIV-1 protease inhibitors.[6][7]

  • Pharmacophore Presentation: The spatial arrangement of the benzyl ring (a potential source of π-π or hydrophobic interactions), the secondary amine (a hydrogen bond donor/acceptor), and the THF oxygen (a hydrogen bond acceptor) creates a specific pharmacophore. The distances and angles between these key features, dictated by the ring's conformation, must be optimal to fit into a target's binding pocket.

  • Enantioselectivity: The (R) and (S) enantiomers will present their pharmacophores in mirror-image orientations. It is highly probable that only one enantiomer will bind effectively to a chiral biological target like an enzyme or receptor, leading to enantioselective bioactivity.

  • Analogue Design: For drug development professionals, understanding the preferred conformation allows for the rational design of more rigid analogues. By locking the molecule into its "bioactive" conformation, it is often possible to enhance binding affinity and selectivity, thereby improving potency and reducing off-target effects.

Conclusion

The molecular structure of this compound is characterized by its inherent chirality and the conformational flexibility of the tetrahydrofuran ring. A thorough analysis reveals a dynamic equilibrium of puckered envelope and twist conformers, with the bulky N-benzylamino substituent likely favoring a pseudo-equatorial orientation to minimize steric strain. The definitive characterization of this molecule's conformational landscape relies on an integrated approach, leveraging the empirical data from NMR spectroscopy and the predictive power of computational chemistry. For researchers in drug development, a deep understanding of these conformational preferences is not merely academic; it is a foundational requirement for interpreting structure-activity relationships and guiding the design of next-generation therapeutic agents.

References

  • G. Nunes, W., & Lehmann, C. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace Repository. [Link]

  • Ghosh, A. K., et al. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. [Link]

  • Chen, F., et al. (2008). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]

  • Lee, J., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [Link]

  • Google Patents. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B.

Sources

N-Benzyltetrahydrofuran-3-amine: A Versatile Scaffold for Innovations in Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structural Motif

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. N-Benzyltetrahydrofuran-3-amine emerges as a compound of significant interest, embodying a unique convergence of structural features poised for extensive research applications. This in-depth technical guide explores the untapped potential of this molecule, presenting a scientifically grounded rationale for its application in the synthesis of innovative chemical entities with therapeutic promise. By dissecting its constituent moieties—the tetrahydrofuran (THF) ring and the N-benzylamine group—we can illuminate a path for researchers, scientists, and drug development professionals to leverage this compound as a key building block in their research endeavors.

The tetrahydrofuran ring is a well-established heterocyclic motif present in a multitude of natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in designing molecules that can effectively interact with biological targets.[3] Similarly, the benzylamine substructure is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic properties.[4] The strategic combination of these two privileged fragments in this compound creates a molecule with a three-dimensional architecture and chemical reactivity ripe for exploration.

This guide will navigate through the potential research applications of this compound, from its role as a foundational building block in the synthesis of complex molecules to its potential as a core scaffold for generating libraries of compounds for high-throughput screening. We will delve into hypothetical, yet scientifically plausible, research pathways, complete with experimental designs and methodologies, to provide a practical framework for its investigation.

Core Physicochemical and Structural Attributes

This compound is a secondary amine with a molecular formula of C₁₁H₁₅NO. Its structure features a central tetrahydrofuran ring, with a benzylamine group attached at the 3-position. The presence of a chiral center at the C3 position of the THF ring means that this compound can exist as two enantiomers, (R)- and (S)-N-Benzyltetrahydrofuran-3-amine. The stereochemistry of this chiral center is a critical consideration in drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[5][6]

The amine group provides a nucleophilic center and a basic site, rendering it amenable to a wide range of chemical transformations.[7] The tetrahydrofuran ring, while generally stable, can influence the overall polarity and solubility of the molecule. The benzyl group introduces aromaticity and lipophilicity, which can be crucial for interactions with hydrophobic pockets in target proteins.

Caption: Molecular structure of this compound.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its application as a versatile starting material and scaffold. Its inherent structural and chemical properties suggest several promising avenues for research, particularly in the development of novel therapeutics.

Scaffold for CNS-Active Agents

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs targeting the central nervous system (CNS). The physicochemical properties of this compound, including its moderate lipophilicity imparted by the benzyl group and the potential for hydrogen bonding from the amine and ether oxygen, suggest it could serve as a scaffold for CNS-penetrant molecules.

Hypothetical Research Workflow: Synthesis of Novel Dopamine Receptor Ligands

A plausible research direction is the development of novel dopamine receptor ligands for the treatment of neurological disorders such as Parkinson's disease or schizophrenia. The N-benzyl group can be functionalized to mimic the binding motifs of known dopamine agonists or antagonists, while the tetrahydrofuran-3-amine core can provide the necessary spatial orientation for receptor interaction.

CNS_Agent_Synthesis cluster_start Starting Material cluster_modification Chemical Modifications cluster_screening Screening & Evaluation cluster_outcome Potential Outcome start This compound modification Functionalization of Benzyl Ring (e.g., addition of hydroxyl, methoxy groups) start->modification Step 1 derivatization Derivatization of Amine (e.g., acylation, alkylation) modification->derivatization Step 2 screening In vitro Receptor Binding Assays (Dopamine D2/D3 receptors) derivatization->screening Step 3 evaluation In vivo Behavioral Models (e.g., rodent models of Parkinson's) screening->evaluation Step 4 outcome Lead Compound for CNS Drug Development evaluation->outcome Step 5 Antiviral_Synthesis_Pathway A This compound (Starting Material) B Peptide Coupling (e.g., with N-protected amino acid) A->B Step 1 C Deprotection B->C Step 2 D Further Elaboration (Coupling with another amino acid or capping group) C->D Step 3 E Final Compound (Potential HIV Protease Inhibitor) D->E Step 4 Chiral_Synthesis cluster_route1 Route 1: From Chiral Precursor cluster_route2 Route 2: Asymmetric Synthesis cluster_product Final Product A Chiral Tetrahydrofuran-3-ol B Conversion to Azide A->B C Reduction of Azide to Amine B->C D Benzylation of Amine C->D G (R)- or (S)-N-Benzyl- tetrahydrofuran-3-amine D->G E Tetrahydrofuran-3-one F Asymmetric Reductive Amination with Benzylamine E->F F->G

Sources

The Versatile Scaffold: A Technical Guide to N-Benzyltetrahydrofuran-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyltetrahydrofuran-3-amine emerges as a pivotal structural motif in contemporary medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of its synthesis, chemical properties, and burgeoning applications in drug discovery. We will explore the strategic incorporation of the N-benzyl and tetrahydrofuran moieties, dissect the underlying principles of its synthesis, and present detailed experimental protocols. Furthermore, this guide will illuminate the structure-activity relationships of its derivatives and their therapeutic potential, particularly in the realm of central nervous system disorders and beyond.

Introduction: The Strategic Importance of the this compound Core

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its appeal lies in its ability to engage in hydrogen bonding via the ether oxygen, its conformational flexibility, and its role as a bioisosteric replacement for other cyclic systems.[1][2] When coupled with an N-benzyl group, a common pharmacophore known to interact with various biological targets, the resulting this compound scaffold presents a compelling starting point for the development of new therapeutics.[3] The N-benzyl moiety can be strategically modified to probe hydrophobic pockets and establish critical interactions within a target's active site, influencing both affinity and selectivity.[4]

This guide will delve into the synthetic pathways to access this valuable building block, with a focus on providing actionable experimental details. We will then explore its application in medicinal chemistry, drawing on examples of how this core has been utilized to generate compounds with significant biological activity.

Synthesis and Chemical Properties

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-one with benzylamine.[5][6] This one-pot reaction proceeds through the in-situ formation of an iminium intermediate, which is subsequently reduced to the desired secondary amine.[5] The choice of reducing agent is critical to the success of this transformation, with several reagents offering mild and efficient conditions.

Key Synthetic Strategy: Reductive Amination

The general workflow for the synthesis of this compound via reductive amination is depicted below.

G start Tetrahydrofuran-3-one + Benzylamine intermediate Iminium Intermediate Formation start->intermediate Condensation reduction Reduction intermediate->reduction Addition of Reducing Agent product This compound reduction->product SAR cluster_0 This compound Core Core R1 R1: Benzyl Ring Substituents R1->Core R2 R2: Tetrahydrofuran Ring Substituents R2->Core R3 R3: Amine Modification R3->Core

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N-Benzyltetrahydrofuran-3-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein is the reductive amination of tetrahydrofuran-3-one with benzylamine. This approach is favored for its efficiency, atom economy, and operational simplicity. This guide will cover the underlying chemical principles, provide a step-by-step experimental protocol, and present relevant data and visualizations to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The tetrahydrofuran ring serves as a versatile scaffold, while the N-benzyl group can be a crucial pharmacophore or a protecting group for further chemical transformations. The ability to efficiently synthesize this compound is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.

The synthesis of substituted amines is a cornerstone of modern organic chemistry, with reductive amination being a particularly powerful tool. Reductive amination is a widely used method for the formation of carbon-nitrogen bonds, often proceeding with high yields and selectivity[1][2]. This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Synthetic Strategy: Reductive Amination of Tetrahydrofuran-3-one

The chosen synthetic route for this compound is the direct reductive amination of tetrahydrofuran-3-one with benzylamine. This one-pot reaction is advantageous as it combines the formation of the imine intermediate and its subsequent reduction into a single, streamlined process.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Imine Formation: Tetrahydrofuran-3-one reacts with benzylamine in a condensation reaction to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The formation of the imine is a reversible process and is often favored by the removal of water.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, yielding the final product, this compound.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups[2].

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via reductive amination.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
Tetrahydrofuran-3-oneC₄H₆O₂86.091.0 g>95%Sigma-Aldrich
BenzylamineC₇H₉N107.151.25 g>99%Acros Organics
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.942.93 g>95%Alfa Aesar
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL>99.8%Fisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (1.0 g, 11.6 mmol).

  • Addition of Reagents: Dissolve the tetrahydrofuran-3-one in anhydrous dichloromethane (20 mL). To this solution, add benzylamine (1.25 g, 11.6 mmol).

  • Stirring: Stir the resulting solution at room temperature for 30 minutes to allow for imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.93 g, 13.8 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Stir the mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product THF_one Tetrahydrofuran-3-one Reaction_Vessel Reaction in DCM (Stirring at RT) THF_one->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel STAB Addition of STAB Reaction_Vessel->STAB Quench Quench with NaHCO₃ STAB->Quench Extraction Extraction with DCM Quench->Extraction Drying Drying over MgSO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product caption Workflow for the Synthesis of this compound

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Routes

While reductive amination of tetrahydrofuran-3-one is a highly effective method, other synthetic strategies exist for obtaining the tetrahydrofuran-3-amine core, which can then be benzylated.

From Tetrahydrofuran-3-carboxylic Acid

One documented method involves a Hofmann rearrangement of the amide derived from tetrahydrofuran-3-carboxylic acid. This multi-step process includes:

  • Conversion of the carboxylic acid to an acid chloride.

  • Amidation of the acid chloride with ammonia.

  • Hofmann rearrangement of the amide to yield tetrahydrofuran-3-amine[3].

This can be followed by a separate N-benzylation step.

Visualizing the Alternative Route

Alternative_Route Start Tetrahydrofuran-3-carboxylic Acid AcidChloride Acid Chloride Formation Start->AcidChloride Amide Amidation (NH₃) AcidChloride->Amide Hofmann Hofmann Rearrangement Amide->Hofmann THF_amine Tetrahydrofuran-3-amine Hofmann->THF_amine Benzylation N-Benzylation THF_amine->Benzylation Final_Product This compound Benzylation->Final_Product caption Alternative Synthesis via Hofmann Rearrangement

Caption: Alternative Synthesis via Hofmann Rearrangement.

Safety Considerations

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (STAB): is a moisture-sensitive and corrosive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzylamine: is a corrosive and combustible liquid. Avoid contact with skin and eyes.

Conclusion

The reductive amination of tetrahydrofuran-3-one with benzylamine provides a direct and efficient route to this compound. The protocol described in this application note is robust and can be readily adapted for various scales of synthesis. The choice of a mild reducing agent like STAB ensures good functional group tolerance, making this a valuable method for the synthesis of complex molecules in drug discovery and development.

References

  • Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B.
  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. (2020-11-19). [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. WO2008080891A2.
  • 3-Aminotetrahydrofuran. LookChem. [Link]

  • N-Benzyl-1-(trimethylsilyl)methanamine. Organic Syntheses Procedure. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. ScienceDirect. (2025-06-27). [Link]

  • Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate. Organic Syntheses Procedure. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules. (2006). [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. (2023-01-29). [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. (2025-08-10). [Link]

Sources

Protocol for the Purification of N-Benzyltetrahydrofuran-3-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed, field-proven protocol for the purification of N-Benzyltetrahydrofuran-3-amine, a key intermediate in pharmaceutical research and development. Due to its secondary amine functionality, this compound presents specific challenges when using standard silica gel chromatography, primarily acid-base interactions leading to peak tailing and reduced purity.[1][2][3] This guide outlines two robust normal-phase flash chromatography methods: the primary recommended method utilizing an amine-functionalized stationary phase for superior performance and a reliable alternative method using a standard silica column with a mobile phase modifier. The protocols are designed for researchers, chemists, and drug development professionals to achieve high purity and yield, ensuring the integrity of downstream applications.

Introduction: The Challenge of Purifying Basic Amines

This compound is a heterocyclic secondary amine whose structural motifs are common in biologically active molecules. Achieving high purity (>99%) is critical for its use in synthesis, biological screening, and regulatory submissions. The primary obstacle in the chromatographic purification of basic amines is the acidic nature of standard silica gel.[3] The silanol groups (Si-OH) on the silica surface are Brønsted acids that can strongly interact with the basic nitrogen atom of the amine.[1] This interaction leads to several undesirable effects:

  • Peak Tailing: The compound streaks across the column, resulting in broad peaks that are difficult to resolve from impurities.

  • Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to significant yield loss.[1][2]

  • Compound Degradation: Sensitive amines may degrade on the acidic silica surface.[1]

To overcome these challenges, the chromatography conditions must be optimized to mitigate the interaction between the analyte and the stationary phase. This guide provides a systematic approach to method development and execution.

Method Selection: A Rationale for Amine-Functionalized Silica

While several chromatographic modes can be employed, normal-phase chromatography is often preferred for its compatibility with organic solvents, which simplifies post-purification evaporation. Two primary strategies exist within normal-phase chromatography for purifying basic amines.

Strategy 1 (Recommended): Amine-Functionalized Silica This approach utilizes a stationary phase where aminopropyl groups are covalently bonded to the silica surface.[2][3] This modification imparts a slightly basic character to the support (pKa ≈ 9.8), effectively shielding the analyte from the acidic silanols.[2] The benefits are significant:

  • Eliminates Peak Tailing: The basic surface repels the amine, leading to sharp, symmetrical peaks and improved resolution.[4]

  • Simplifies Workflow: It removes the need to add a competing amine modifier to the mobile phase.[2][5]

  • Facilitates Product Recovery: Evaporation is straightforward as there is no high-boiling point modifier (like triethylamine) to remove from the purified fractions.[2]

Strategy 2 (Alternative): Standard Silica with a Mobile Phase Modifier This is a traditional and effective method where a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase (typically 0.1-2% v/v).[1][2] The modifier neutralizes the active silanol sites, allowing the target amine to elute with improved peak shape.[6] While effective, this method has drawbacks, including the need to remove the modifier post-purification and potential for reduced column loading capacity.[2]

This guide will detail the protocol for the recommended amine-functionalized silica method and provide the alternative protocol for laboratories where amine columns may not be readily available.

Purification Workflow Overview

The overall process, from initial analysis to the final pure compound, follows a logical sequence of steps designed to ensure a successful and reproducible purification.

Purification_Workflow Crude Crude Sample (this compound) TLC Method Development: Amine-TLC Analysis Crude->TLC Protocol_Select Protocol Selection TLC->Protocol_Select Flash_NH2 Protocol 1: Flash Chromatography (Amine-Silica Column) Protocol_Select->Flash_NH2 Recommended Flash_Silica Protocol 2 (Alternative): Flash Chromatography (Standard Silica + TEA) Protocol_Select->Flash_Silica Alternative Fractions Fraction Collection & TLC Analysis Flash_NH2->Fractions Flash_Silica->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pure Pure Product (>99% Purity) Combine->Pure

Caption: Workflow for the purification of this compound.

Experimental Protocols

Step 1: Method Development with Thin-Layer Chromatography (TLC)

Before performing a large-scale purification, it is essential to determine the optimal solvent system using TLC. This small-scale analysis saves time and valuable material.

Materials:

  • Amine-functionalized TLC plates (e.g., TELOS Flash NH2 TLC Plates)[2]

  • Standard silica gel TLC plates (for alternative method development)

  • TLC developing chamber

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), Potassium permanganate stain

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., DCM or EtOAc) to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of both an amine-TLC plate and a standard silica TLC plate.

  • Elution:

    • Develop a series of solvent systems with increasing polarity. Start with low-polarity systems and gradually increase the proportion of the more polar solvent.

    • For Amine-TLC: Test gradients of Hexane/EtOAc (e.g., 9:1, 8:2, 7:3).

    • For Standard Silica TLC: Test gradients of DCM/MeOH with 1% TEA added (e.g., 99:1, 98:2, 95:5 DCM:MeOH + 1% TEA).

  • Visualization & Analysis: After eluting, dry the plates and visualize the spots under a UV lamp and/or by staining.

  • Optimal Rf Value: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) of 0.15 - 0.4 .[2] This ensures a good separation from impurities on the column. The Rf is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7]

ParameterRecommended TargetRationale
Stationary Phase Amine-Functionalized SilicaPrevents tailing and simplifies workflow.[3][5]
Mobile Phase Hexane / Ethyl AcetateGood resolving power, less toxic than chlorinated solvents.
Target Rf Value 0.15 - 0.40Provides optimal separation and reasonable elution time on the column.[2]
Alternative Standard Silica + 1% TEAA viable option if amine-functionalized media is unavailable.[1][2]
Protocol 1 (Recommended): Flash Chromatography on Amine-Silica

This protocol uses the conditions developed on the amine-TLC plate.

Materials:

  • Flash chromatography system (e.g., Biotage Isolera, Teledyne ISCO CombiFlash)

  • Pre-packed amine-functionalized silica flash column (e.g., Biotage® SNAP KP-NH)[3][4]

  • Solvents determined from TLC analysis (Hexane, EtOAc)

  • Crude this compound

Procedure:

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (or Celite) and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded into an empty cartridge or directly onto the top of the column. This technique often results in sharper peaks.

    • Liquid Loading: Dissolve the crude material in a minimal amount of the initial mobile phase solvent (or a slightly stronger solvent if necessary). Inject this solution onto the column.

  • Column Equilibration: Equilibrate the amine-silica column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 5 column volumes (CV).

  • Elution: Run a linear gradient based on the TLC results. A typical gradient might be:

    • Hold at the initial, low-polarity mobile phase for 2 CV.

    • Ramp linearly to a more polar mobile phase over 10-15 CV. For example, from 5% EtOAc to 40% EtOAc in Hexane.

    • Hold at the final high-polarity mobile phase for 2-3 CV to ensure all compounds have eluted.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Protocol 2 (Alternative): Flash Chromatography on Standard Silica with TEA

This protocol uses the conditions developed on the standard silica TLC plate with a TEA modifier.

Materials:

  • Flash chromatography system

  • Pre-packed standard silica gel flash column

  • Solvents determined from TLC analysis (DCM, MeOH, TEA)

  • Crude this compound

Procedure:

  • Mobile Phase Preparation: Prepare the "A" (e.g., 100% DCM) and "B" (e.g., 95:5 DCM:MeOH) solvents. Crucially, add 0.5-1% triethylamine (TEA) to both solvent A and solvent B. This ensures the column remains consistently neutralized.

  • Sample Loading: Use either the dry loading or liquid loading method as described in Protocol 1.

  • Column Equilibration: Equilibrate the silica column with the starting mobile phase (Solvent A + 1% TEA) for at least 5 CV.

  • Elution: Run a linear gradient. For example:

    • Start with 100% Solvent A (+TEA).

    • Ramp linearly to 50% Solvent B (+TEA) over 15 CV.

    • Hold at the final concentration for 3 CV.

  • Fraction Collection & Analysis: Collect and analyze fractions by TLC as described previously.

  • Product Recovery: Combine the pure fractions. The TEA modifier will need to be removed. This can often be achieved by co-evaporation with a low-boiling solvent like DCM or by performing a mild acidic wash followed by re-extraction, though this adds complexity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Broad or Tailing Peaks Insufficient neutralization of silica (Protocol 2) or column overloading.Increase TEA concentration to 1.5-2%. Reduce sample load. Use an amine-silica column (Protocol 1).
Poor Recovery / No Elution Compound is too polar for the mobile phase or is irreversibly bound to silica.Switch to a more polar solvent system (e.g., DCM/MeOH). For Protocol 2, ensure TEA is present. Use an amine-silica column.
Co-elution with Impurities Poor selectivity of the chosen solvent system.Optimize the gradient. Try a different solvent system (e.g., substitute EtOAc with ether or acetone).
Compound Degradation Sensitivity to acidic silica.Switch immediately to the amine-silica column method (Protocol 1) which provides a non-acidic environment.[2][3]

Conclusion

The purification of this compound can be achieved efficiently and with high recovery by addressing the inherent basicity of the molecule. The use of an amine-functionalized silica column is the superior method , providing excellent peak shape, high purity, and a simplified workflow by obviating the need for mobile phase modifiers.[4][5] For laboratories where this specialized media is not available, purification on standard silica modified with triethylamine remains a robust and viable alternative, provided care is taken during post-purification processing to remove the additive. Following the detailed protocols and method development steps outlined in this guide will enable researchers to consistently obtain high-purity material essential for drug discovery and development.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • King, A. Successful Flash Chromatography. King Group, University of Sheffield. [Online]. Available at: [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(3), 547-550. [Online]. Available at: [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Online]. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available at: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Principles of Drug Action 1, Spring 2005, Amines. [Online]. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available at: [Link]

Sources

Introduction: The Value of Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Benzyltetrahydrofuran-3-amine Scaffold in Modern Drug Discovery

In the landscape of drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient library design and lead optimization. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile starting points for drug development. The tetrahydrofuran (THF) ring is a prominent example of such a scaffold, frequently found in natural products and FDA-approved drugs.[1][2][3] Its appeal lies in its metabolic stability, favorable water solubility, and its ability to act as a bioisostere for other cyclic systems, including sugars.[1][4] The oxygen atom within the THF ring can serve as a crucial hydrogen bond acceptor, anchoring the molecule within a target's binding site.[2]

This guide focuses on a specific, highly adaptable derivative: This compound . This scaffold combines three key pharmacophoric elements:

  • The Tetrahydrofuran-3-amine Core: This central unit provides a defined three-dimensional geometry. The amine at the 3-position serves as a versatile chemical handle for diversification, allowing for the introduction of a wide array of functional groups to probe the target's structure-activity relationship (SAR).

  • The N-Benzyl Group: Far from being a simple protecting group, the N-benzyl moiety is a classic pharmacophore known to engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets.[5][6][7][8] Its presence can significantly enhance binding affinity and modulate selectivity.

By strategically combining these features, the this compound scaffold offers a robust and promising starting point for developing novel therapeutics across various disease areas. This document provides a detailed exploration of its synthesis, derivatization strategies, and application in designing targeted inhibitors, complete with actionable laboratory protocols.

Section 1: Synthesis of the Core Scaffold

The foundational step in utilizing this scaffold is its efficient and stereochemically controlled synthesis. The most common and versatile approach is the reductive amination between a chiral tetrahydrofuran-3-amine and benzaldehyde. This method is widely employed in medicinal chemistry for its reliability and broad substrate scope.[5][9]

Protocol 1: Synthesis of (R)-N-Benzyltetrahydrofuran-3-amine

This protocol details the synthesis of the (R)-enantiomer, a common starting material. The same procedure can be applied using the (S)-amine to generate the corresponding enantiomer.

Rationale: Reductive amination is a two-step, one-pot reaction. First, the primary amine reacts with the aldehyde to form an imine intermediate. Second, a mild reducing agent, sodium triacetoxyborohydride, selectively reduces the imine to the secondary amine without reducing the aldehyde. This reagent is preferred for its mildness and tolerance of various functional groups.

Materials:

  • (R)-Tetrahydrofuran-3-amine[10]

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • To a solution of (R)-tetrahydrofuran-3-amine (1.0 eq) in anhydrous DCM (0.2 M), add benzaldehyde (1.05 eq).

  • Add glacial acetic acid (1.1 eq) to the mixture. The acid catalyzes the formation of the imine intermediate.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants THF_Amine (R)-Tetrahydrofuran-3-amine Imine Imine Intermediate THF_Amine->Imine + Benzaldehyde (DCM, Acetic Acid) Benzaldehyde Benzaldehyde Product (R)-N-Benzyl- tetrahydrofuran-3-amine Imine->Product NaBH(OAc)₃ (Reduction) Diversification_Vectors Scaffold This compound Amine (N-H) Benzyl Ring Amides Amides Scaffold:f1->Amides R-COCl Sulfonamides Sulfonamides Scaffold:f1->Sulfonamides R-SO2Cl Ureas Ureas / Carbamates Scaffold:f1->Ureas R-NCO Halogens Halogens (F, Cl, Br) Scaffold:f2->Halogens Electronics Methoxy (-OMe) Trifluoromethyl (-CF3) Scaffold:f2->Electronics Polar Cyano (-CN) Nitro (-NO2) Scaffold:f2->Polar

Caption: Key diversification points on the this compound scaffold.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes a method for creating a small amide library in a parallel format (e.g., in a 24-well plate) for initial screening.

Rationale: Acylation using acyl chlorides is a rapid and high-yielding reaction suitable for library synthesis. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct generated during the reaction.

Materials:

  • This compound (from Protocol 1)

  • A diverse set of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, 4-chlorobenzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Multi-well reaction block or individual vials

  • Shaker/orbital mixer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.5 M).

  • Prepare stock solutions of each acyl chloride in anhydrous DCM (e.g., 0.55 M, 1.1 eq).

  • Prepare a stock solution of TEA in anhydrous DCM (e.g., 0.75 M, 1.5 eq).

  • To each well/vial, add the this compound stock solution.

  • Add the corresponding acyl chloride stock solution to each well.

  • Add the TEA stock solution to each well.

  • Seal the reaction block/vials and place on a shaker at room temperature for 2-4 hours.

  • After completion, the solvent can be evaporated, and the crude products can be redissolved in DMSO for direct use in high-throughput screening assays, or purified via preparative HPLC/TLC.

Section 3: Applications in Target-Oriented Drug Design

The this compound scaffold is amenable to the design of inhibitors for several important target classes.

Case Study 1: HIV Protease Inhibitors
  • Background: The tetrahydrofuran ring is a well-validated P₂ ligand in several FDA-approved HIV protease inhibitors, such as Amprenavir and Darunavir. [1][2]It effectively mimics the peptide backbone and forms critical hydrogen bonds with backbone water molecules and aspartic acid residues in the enzyme's active site.

  • Design Rationale: The this compound scaffold can be elaborated to mimic the structure of existing inhibitors. The THF oxygen can interact with the flap region of the protease. The secondary amine can be acylated with a group designed to occupy the P₁' pocket, while the N-benzyl group itself can occupy the hydrophobic P₂' pocket.

HIV_Protease_Binding cluster_protease HIV Protease Active Site cluster_inhibitor Scaffold-Based Inhibitor Asp25 Asp25 Asp25_prime Asp25' Ile50 Ile50 (Flap) P2_pocket S2' Pocket (Hydrophobic) Inhibitor THF Ring Amine-Linker Benzyl Group Inhibitor:f0->Ile50 H-Bond Inhibitor:f2->P2_pocket Hydrophobic Interaction

Caption: Proposed binding mode of a scaffold-derived inhibitor in the HIV protease active site.

Case Study 2: Anticancer Agents (e.g., TRIM24 Bromodomain Inhibitors)
  • Background: The TRIM24 bromodomain is an epigenetic reader protein implicated in several cancers. [11][12]Inhibitors often feature a core that can displace the native acetylated lysine ligand by forming a key hydrogen bond, surrounded by moieties that occupy adjacent hydrophobic pockets.

  • Design Rationale: N-benzyl amine derivatives have shown promise as TRIM24 inhibitors. [11][12]The this compound scaffold can be derivatized (e.g., via acylation of the amine) to present a carbonyl group that mimics the acetyl-lysine and forms the critical hydrogen bond. The THF and benzyl groups can then be optimized to fit into the surrounding hydrophobic regions, enhancing potency and selectivity.

Section 4: Biological Evaluation Protocols

The successful application of the scaffold requires robust biological testing of the synthesized library.

Protocol 3: General In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a template for measuring the potency of synthesized compounds against a purified enzyme.

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. This is determined by measuring the enzyme's activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.

Procedure:

  • Prepare a serial dilution of each test compound in DMSO (e.g., from 100 µM to 1 nM).

  • In a 96- or 384-well plate, add the enzyme solution in its appropriate assay buffer.

  • Add a small volume of the diluted test compound to each well (final DMSO concentration should be <1%). Include "no inhibitor" and "no enzyme" controls.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress over time using a suitable detection method (e.g., fluorescence, absorbance, or luminescence on a plate reader).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Presentation: SAR Table

Quantitative data from biological assays should be summarized to facilitate SAR analysis.

Compound IDR Group (Acyl Chloride Used)IC₅₀ (nM) vs. Target XCell Proliferation GI₅₀ (µM)
Scaffold-01 Acetyl1,250> 50
Scaffold-02 Benzoyl45022.5
Scaffold-03 4-Chlorobenzoyl854.1
Scaffold-04 3,4-Dimethoxybenzoyl925.3

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis, coupled with multiple vectors for rapid diversification, allows for the efficient exploration of chemical space around a target of interest. The inherent drug-like properties of the tetrahydrofuran ring and the proven utility of the N-benzyl moiety provide a strong foundation for developing potent and selective modulators of a wide range of biological targets, from viral enzymes to epigenetic reader proteins. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to leverage this powerful scaffold in their own drug discovery programs.

References

  • Tetrahydrofuran-Based Amino Acids as Library Scaffolds | Scilit.
  • Structures of selected drugs containing THF ring. - ResearchGate. Available from: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. Available from: [Link]

  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. Available from: [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed. Available from: [Link]

  • Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed. Available from: [Link]

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. Available from: [Link]

  • Synthesis of benzylic amines - Organic Chemistry Portal. Available from: [Link]

  • (A) Selected benzyl amine-containing examples of FDAapproved... - ResearchGate. Available from: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. Available from: [Link]

  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities | Request PDF - ResearchGate. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

Sources

The Versatile Scaffold: N-Benzyltetrahydrofuran-3-amine in the Synthesis of Bioactive Molecules – Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Benzyltetrahydrofuran-3-amine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is a perpetual endeavor. Among the myriad of building blocks available to the synthetic chemist, the this compound scaffold has emerged as a privileged motif. Its inherent structural features—a chiral tetrahydrofuran ring providing three-dimensional diversity, a secondary amine for versatile functionalization, and a benzyl group that can modulate lipophilicity and engage in crucial π-stacking interactions with biological targets—make it a highly valuable starting point for the synthesis of a wide array of bioactive molecules.

This guide provides an in-depth exploration of the practical applications of this compound in the synthesis of biologically active compounds, with a particular focus on its utility in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors.

Core Application: Synthesis of a Fused Furopyrimidine Kinase Inhibitor

The fusion of a furan ring with a pyrimidine core gives rise to furopyrimidines, a class of heterocyclic compounds that have garnered significant attention for their potent inhibitory activity against various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The N-benzyl moiety can effectively occupy the hydrophobic region of the ATP-binding pocket of many kinases, enhancing binding affinity.

Herein, we detail a representative synthetic protocol for a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a compound with demonstrated anticancer potential.[1] While the literature synthesis of this specific molecule initiates from a different furan-based precursor, we present a conceptual adaptation illustrating how this compound can be envisioned as a key strategic precursor for analogous structures, highlighting its synthetic utility.

Conceptual Synthetic Workflow

The logical flow for the synthesis of a DHFP-like molecule from a tetrahydrofuran-3-amine precursor would involve the initial formation of the fused furo[3,4-d]pyrimidine core, followed by N-benzylation. This strategic approach allows for the late-stage introduction of the benzyl group, enabling the facile generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 N-Benzylation and Final Product Start Tetrahydrofuran-3-amine derivative Step1 Reaction with a pyrimidine precursor (e.g., substituted chloropyrimidine) Start->Step1 Base-mediated cyclization Intermediate1 Fused Furo[3,4-d]pyrimidine Core Step1->Intermediate1 Step2 N-Benzylation with Benzyl Bromide Intermediate1->Step2 NaH or K2CO3 in DMF Final_Product N-Benzyl-furo[3,4-d]pyrimidine Analog Step2->Final_Product Purification Column Chromatography / Recrystallization Final_Product->Purification Biological_Screening In vitro kinase assays (e.g., EGFR tyrosine kinase) Purification->Biological_Screening Characterization (NMR, MS)

Caption: Conceptual workflow for the synthesis of N-Benzyl-furo[3,4-d]pyrimidine analogs.

Experimental Protocol: Synthesis of an N-Benzyl-furo[3,4-d]pyrimidine Analog (Illustrative)

This protocol is a representative procedure adapted from established methods for the synthesis of similar heterocyclic systems.

Materials:

  • (Tetrahydrofuran-3-yl)methanamine

  • 2,4-dichloro-5-nitropyrimidine

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of the Fused Furo[3,4-d]pyrimidine Core

  • To a stirred solution of (tetrahydrofuran-3-yl)methanamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of 2,4-dichloro-5-nitropyrimidine (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the furo[3,4-d]pyrimidine intermediate.

Part 2: N-Benzylation

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the furo[3,4-d]pyrimidine intermediate (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final N-benzyl-furo[3,4-d]pyrimidine product.

Causality Behind Experimental Choices:

  • Choice of Base: Triethylamine is used in the initial step as a mild, non-nucleophilic base to scavenge the HCl generated during the nucleophilic aromatic substitution. In the N-benzylation step, a stronger base like sodium hydride is required to deprotonate the secondary amine of the pyrimidine ring, facilitating the subsequent alkylation.

  • Solvent Selection: Dichloromethane is a suitable solvent for the initial condensation as it is relatively non-polar and unreactive. Anhydrous DMF is used for the N-benzylation due to its polar aprotic nature, which effectively solvates the sodium salt of the amine and facilitates the SN2 reaction.

  • Inert Atmosphere: The use of an inert atmosphere during the N-benzylation step is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Application in the Synthesis of GPCR Modulators: Dual Orexin Receptor Antagonists (DORAs)

The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R), plays a critical role in the regulation of sleep and wakefulness.[2] Dual orexin receptor antagonists (DORAs) have emerged as a novel class of therapeutics for the treatment of insomnia. The synthesis of these complex molecules often involves the coupling of multiple fragments, where amine-containing building blocks are essential.

While a direct synthesis of a marketed DORA like suvorexant from this compound is not the primary reported route, the tetrahydrofuran-amine moiety is a key structural feature in related antagonists. The N-benzyl group can serve as a versatile protecting group or a key pharmacophoric element in the exploration of new chemical space for DORAs.

Conceptual Synthetic Approach to a DORA Precursor

A plausible strategy for incorporating the this compound scaffold into a DORA precursor involves its use in a multi-component reaction or as a key nucleophile in a fragment coupling strategy.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Final Product Start_A This compound Step_A1 Acylation with a functionalized benzoyl chloride Fragment_A Amide-linked Fragment A Coupling Nucleophilic Substitution Fragment_A->Coupling Start_B Substituted Benzoxazole Step_B1 Introduction of a reactive handle (e.g., haloalkylation) Fragment_B Electrophilic Fragment B Fragment_B->Coupling DORA_Analog Novel DORA Analog Coupling->DORA_Analog Deprotection Optional Benzyl Group Removal (if used as protecting group) DORA_Analog->Deprotection Final_Purification Final_Purification Deprotection->Final_Purification Final Purification and Characterization

Caption: Conceptual fragment-based approach to a novel DORA analog.

Illustrative Protocol: Amide Coupling for DORA Precursor Synthesis

This protocol outlines a general procedure for the coupling of this compound with a carboxylic acid, a common step in the synthesis of many pharmaceutical agents.

Materials:

  • This compound

  • 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (a common DORA fragment)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DCM to the reaction mixture.

  • Stir at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Rationale for Reagent Selection:

  • EDC/HOBt: This combination is a widely used and efficient coupling reagent system for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated ester by HOBt. This activated ester readily reacts with the amine. The use of HOBt also helps to suppress side reactions and racemization.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, maintaining a favorable reaction pH.

Data Presentation

Compound ClassTargetKey Synthetic StepReagentsYield (%)
FuropyrimidineKinases (e.g., EGFR)N-BenzylationBenzyl bromide, NaH70-85
DORA AnalogOrexin ReceptorsAmide CouplingEDC, HOBt, DIPEA80-95

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of bioactive molecules. Its unique combination of a three-dimensional heterocyclic core, a reactive amine handle, and a tunable benzyl group provides medicinal chemists with a powerful tool for scaffold hopping and lead optimization. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. Future applications will likely see the incorporation of this moiety into multi-component reactions and diversity-oriented synthesis to rapidly generate libraries of complex and biologically relevant molecules.

References

  • Enantioselective synthesis of a dual orexin receptor antagonist. PubMed. [Link]

  • Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia. PubMed. [Link]

  • Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. ResearchGate. [Link]

  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. National Institutes of Health. [Link]

Sources

Application Note: Quantitative Analysis of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of N-Benzyltetrahydrofuran-3-amine, a key intermediate in various synthetic pathways. Recognizing the importance of precise quantification for process control, impurity profiling, and quality assurance in drug development, this guide details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating system suitability checks and adhering to principles outlined in international regulatory guidelines. We delve into the causality behind experimental choices, offering insights into method selection, optimization, and validation to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Analyte Overview

This compound is a secondary amine containing a tetrahydrofuran moiety and a benzyl group. Its accurate quantification is critical, whether it is a starting material, an intermediate requiring process control, or a potential impurity that needs to be monitored at trace levels in an active pharmaceutical ingredient (API). The presence of a basic amine function and a UV-active phenyl group dictates the selection of appropriate analytical strategies.

The primary challenges in amine analysis often revolve around their high polarity and basicity, which can lead to poor chromatographic peak shapes (tailing) due to interactions with active sites on chromatographic columns.[1] Therefore, method development must focus on mitigating these interactions to achieve symmetric peaks, good resolution, and reliable quantification. This guide presents methodologies that address these challenges, ranging from a widely accessible HPLC-UV method to highly sensitive mass spectrometry-based techniques for trace-level analysis. All proposed methods are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose.[2][3][4][5]

Physicochemical Properties of this compound
PropertyValue / DescriptionRationale for Analytical Strategy
Molecular Formula C₁₁H₁₅NOSuggests a molecular weight suitable for both GC and LC techniques.
Molecular Weight 177.24 g/mol Volatile enough for GC analysis, typically with derivatization.
Structure Secondary Amine with a Benzyl GroupThe secondary amine is basic and prone to causing peak tailing.[1] The benzyl group acts as a strong chromophore, ideal for UV detection around 254 nm.
Polarity Polar CompoundWell-suited for reversed-phase liquid chromatography. Sample preparation may involve liquid-liquid extraction or solid-phase extraction depending on the matrix.
Chirality Contains a stereocenter at C3Chiral separation may be necessary for stereospecific synthesis or impurity profiling.[6][7] This is addressed in Section 6.0.

Analytical Method Selection: A Strategic Workflow

The choice of an analytical technique depends on the specific requirements of the analysis, such as the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. The following workflow provides a logical path for selecting the most appropriate method.

start Define Analytical Goal (e.g., Purity, Trace Impurity, PK study) matrix Assess Sample Matrix (e.g., API, Formulation, Biological Fluid) start->matrix conc Required Sensitivity? (e.g., %, ppm, ppb) matrix->conc hplc HPLC-UV (High Concentration / Purity) conc->hplc High (>0.1%) gcms GC-MS (with Derivatization) (Volatile Impurities / Good Specificity) conc->gcms Mid (ppm) lcmsms LC-MS/MS (Trace Levels / High Selectivity) conc->lcmsms Low (ppb/trace) protocol1 Proceed to Protocol 4.1 hplc->protocol1 protocol2 Proceed to Protocol 4.2 gcms->protocol2 protocol3 Proceed to Protocol 4.3 lcmsms->protocol3

Caption: Workflow for selecting the appropriate analytical method.

Core Analytical Protocols

The following sections provide detailed, step-by-step protocols. It is imperative that all equipment is qualified and calibrated, and high-purity reagents are used.[5]

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for quantifying this compound as a major component, such as in assay and purity testing of the substance itself or in formulated products. The strategy employs a C18 column with an acidic mobile phase to protonate the secondary amine, which significantly improves the peak shape.

A. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid (70%, analytical grade), Purified water (18.2 MΩ·cm).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Perchloric Acid (v/v) in Water.

    • Causality: The acidic pH ensures the analyte, a secondary amine, is in its protonated (cationic) form. This minimizes secondary interactions with residual silanols on the silica-based C18 column, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 70
    12.0 90
    14.0 90
    14.1 20

    | 18.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

C. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of the analyte after dissolution in the diluent. Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter before injection.

D. System Suitability Test (SST)

  • Inject the 50 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5.

    • Theoretical Plates: ≥ 2000.

    • RSD for Peak Area: ≤ 2.0%.

Protocol 2: Quantification by GC-MS (with Derivatization)

Gas chromatography is suitable for thermally stable and volatile compounds. Primary and secondary amines often exhibit poor peak shape on standard GC columns.[1] Derivatization is employed to block the active amine hydrogen, reducing polarity and improving chromatographic performance.[8] This method is excellent for identifying and quantifying the analyte in complex organic mixtures.

A. Instrumentation and Consumables

  • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: DB-5MS capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Reagents: Dichloromethane (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine (anhydrous).

  • Vials: 2 mL GC autosampler vials with screw caps.

B. Derivatization Procedure

  • Prepare a solution of the sample or standard in Dichloromethane at approximately 100 µg/mL.

  • Transfer 100 µL of this solution to a clean autosampler vial.

  • Add 100 µL of BSTFA and 10 µL of Pyridine.

    • Causality: BSTFA is a powerful silylating agent that replaces the active hydrogen on the amine with a stable, non-polar trimethylsilyl (TMS) group.[8] Pyridine acts as a catalyst and acid scavenger, driving the reaction to completion.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before placing in the autosampler.

C. GC-MS Conditions

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for the TMS-derivative should be determined by injecting a derivatized standard in full scan mode first.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

For trace-level quantification, such as monitoring the analyte as a genotoxic impurity or in pharmacokinetic studies, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[9][10][11]

A. Instrumentation and Consumables

  • LC-MS/MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Purified water (LC-MS grade).

B. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the electrospray ionization (ESI) process by promoting the formation of [M+H]⁺ ions.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions: These must be optimized by infusing a standard solution. A hypothetical transition for the protonated molecule [M+H]⁺ (m/z 178.2) would be:

    • Quantifier: 178.2 → 91.1 (loss of aminotetrahydrofuran)

    • Qualifier: 178.2 → 107.1 (benzyl fragment)

C. Standard and Sample Preparation

  • Use procedures similar to HPLC-UV but prepare standards and samples at much lower concentrations (e.g., 0.1 - 50 ng/mL) in a 50:50 mixture of Acetonitrile and Water. Due to the high sensitivity, meticulous care must be taken to avoid contamination.

Method Validation Strategy (per ICH Q2(R1))

A robust validation process is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[12] The following parameters must be evaluated.

start Analytical Method Validation (ICH Q2(R1)) spec Specificity / Selectivity (Discrimination from interferences) start->spec lin Linearity (Proportionality of response to concentration) start->lin acc Accuracy (% Recovery of known amount) start->acc prec Precision (Repeatability & Intermediate Precision) start->prec lod Limit of Detection (LOD) (Lowest detectable concentration) start->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable concentration) start->loq robust Robustness (Insensitivity to small method variations) start->robust report Validation Report spec->report range_node Range (Concentration interval with acceptable accuracy, precision, and linearity) lin->range_node range_node->report acc->report prec->report lod->report loq->report robust->report

Caption: Key parameters for analytical method validation.

Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[12]Peak purity analysis (for HPLC-UV), no interfering peaks at the analyte retention time in blank/placebo samples.
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels.
Range Interval between upper and lower concentrations demonstrating suitable precision and accuracy.[5]For assay: 80-120% of the test concentration. For impurity: LOQ to 120% of the specification limit.[12]
Accuracy Closeness of test results to the true value. Assessed by spike/recovery studies.Recovery of 98.0% - 102.0% for assay; 80.0% - 120.0% for impurity analysis.
Precision Degree of scatter between a series of measurements.[2]Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day, Inter-analyst): RSD ≤ 3.0%.
LOQ Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) at LOQ concentration ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on results when parameters (e.g., pH ±0.2, temp ±2°C) are varied.

Special Consideration: Chiral Analysis

Since this compound possesses a chiral center, distinguishing between its enantiomers is often a regulatory requirement in pharmaceutical development.[7]

Strategy 1: Chiral HPLC

  • Principle: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD) are highly effective for a wide range of compounds.[13]

  • Typical Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A non-polar mobile phase like Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (0.1%) to improve peak shape.

    • Detection: UV at 254 nm.

Strategy 2: Diastereomeric Derivatization

  • Principle: The racemic analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[14]

  • Example: Reacting the amine with a chiral acid chloride, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), followed by analysis using the HPLC-UV method described in Protocol 4.1.

Method Performance Comparison

FeatureHPLC-UVGC-MS (Derivatized)LC-MS/MS
Primary Application Assay, Purity, Content UniformityImpurity Identification, Quantification in organic matricesTrace Quantification, Impurity Profiling, Bioanalysis
Selectivity ModerateHighVery High
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~10 - 100 ng/mL~0.1 - 1 ng/mL
Key Advantage Widely accessible, robustProvides structural information (mass spectrum)Exceptional sensitivity and selectivity
Key Limitation Lower sensitivity, potential interferenceRequires derivatization, analyte must be thermally stableHigher cost and complexity of instrumentation

Conclusion

This application note provides three validated, reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical objective. The HPLC-UV method is a robust and accessible choice for routine quality control and high-concentration assays. The GC-MS method offers excellent specificity for impurity identification, provided a derivatization step is incorporated. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or bioanalytical studies, the LC-MS/MS method is the definitive choice. All protocols should be fully validated according to ICH guidelines before implementation in a regulated environment.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • Validation of Analytical Methods in a Pharmaceutical Quality System: An Overview Focused on HPLC Methods. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Allied Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. (n.d.). PubMed Central.
  • Amines Analysis by Packed Column GC. (n.d.). Supelco.
  • Chiral Separation Techniques. (n.d.). Chemist Library.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (n.d.). MDPI.

Sources

Application Note: High-Performance Liquid Chromatography for the Enantioselective Separation of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-Benzyltetrahydrofuran-3-amine enantiomers. The enantiomeric purity of chiral amines is a critical parameter in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. We delve into the scientific rationale for the selection of the CSP, mobile phase composition, and additives, offering insights into method optimization and troubleshooting. The described protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, ensuring reliable and reproducible baseline separation of the target enantiomers.

Introduction and Scientific Rationale

This compound is a chiral heterocyclic amine, a structural motif found in various biologically active molecules. The synthesis of such compounds often results in a racemic mixture, containing equal amounts of both (R) and (S) enantiomers.[2] Regulatory bodies worldwide increasingly mandate that chiral drugs be evaluated as single enantiomers, necessitating the development of precise analytical methods to determine enantiomeric purity.[3][4]

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for enantioselective analysis due to its versatility, high resolution, and sensitivity.[5][6]

Rationale for Chiral Stationary Phase (CSP) Selection

The success of a chiral separation is fundamentally dependent on the selection of an appropriate CSP.[6] For the separation of amines, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high success rates.[1][7] These CSPs function by forming transient diastereomeric complexes with the analyte enantiomers through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The chiral grooves and cavities created by the polysaccharide polymer's helical structure provide the necessary stereospecific environment for differential interaction.[8]

For this compound, which possesses a secondary amine for hydrogen bonding and a benzyl group for π-π interactions, an amylose-based CSP such as Amylose tris(3,5-dimethylphenylcarbamate) is an excellent starting point for method development.

Rationale for Mobile Phase and Additive Selection

Normal Phase (NP) chromatography, typically employing a non-polar primary solvent like hexane with a polar modifier such as an alcohol, is often preferred for polysaccharide CSPs. This mode generally provides superior chiral recognition compared to reversed-phase conditions.

The critical component for analyzing basic compounds like amines is the inclusion of a basic additive in the mobile phase.[1] this compound is a basic compound that can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This interaction leads to significant peak tailing and poor resolution. Adding a small concentration (e.g., 0.1%) of a competing base, such as Diethylamine (DEA) , to the mobile phase effectively neutralizes these active sites, resulting in improved peak symmetry and enhanced separation efficiency.[1][9]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step protocol for the chiral separation.

Materials and Reagents
  • Racemic Standard: this compound (≥98% purity)

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA)

  • Additive: Diethylamine (DEA) (≥99.5% purity)

  • Sample Diluent: Mobile Phase

Instrumentation and Chromatographic Conditions

The quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
HPLC System Any standard HPLC system with UV detector
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a 1 L solvent reservoir.

    • Add 1.0 mL of Diethylamine to the mixture.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Vortex the solution until the standard is completely dissolved.

  • HPLC System Setup and Equilibration:

    • Install the specified chiral column into the HPLC system.

    • Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.

    • Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved at the specified detection wavelength.

  • System Suitability Test (SST):

    • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

    • Inject the 1.0 mg/mL standard solution.

    • The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

  • Sample Analysis and Data Acquisition:

    • Inject the prepared standard solution.

    • Acquire the chromatogram for the specified run time.

    • Identify and integrate the peaks corresponding to the two enantiomers.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mp Mobile Phase Preparation (Hexane/IPA/DEA) prep_sample Sample Preparation (1.0 mg/mL in Mobile Phase) equilibration Column Equilibration (~30 min) prep_sample->equilibration sst System Suitability Test (Resolution Rs ≥ 1.5) equilibration->sst injection Inject Sample (10 µL) sst->injection acquisition Data Acquisition (~15 min @ 220 nm) injection->acquisition analysis Peak Integration & Quantification acquisition->analysis

Caption: Workflow for the chiral HPLC analysis of this compound.

Expected Results and Method Optimization

Typical Chromatographic Performance

Following the protocol should yield a chromatogram with two well-resolved peaks corresponding to the (R) and (S) enantiomers. The expected quantitative results are summarized below.

ParameterSymbolExpected ValueDescription
Retention Time (Enantiomer 1) tR1~8.5 minThe time taken for the first enantiomer to elute.
Retention Time (Enantiomer 2) tR2~10.2 minThe time taken for the second enantiomer to elute.
Selectivity Factor α~1.20The ratio of the retention factors of the two peaks.
Resolution Rs> 1.8The degree of separation between the two peaks.

Note: These values are illustrative and may vary slightly based on the specific column batch, HPLC system, and laboratory conditions.

Discussion on Method Optimization

While the proposed method is robust, minor adjustments may be necessary to achieve optimal performance. The interplay of key parameters is crucial for fine-tuning the separation.

  • Alcohol Modifier Percentage: The concentration of Isopropanol (IPA) in the mobile phase is a powerful tool for adjusting retention and resolution.

    • Increasing %IPA: Will decrease retention times for both enantiomers. This can be useful for shortening run times but may lead to a decrease in resolution if adjusted too aggressively.

    • Decreasing %IPA: Will increase retention times and often improves resolution, but at the cost of longer analysis times and broader peaks.

  • Additive Concentration: The concentration of DEA is critical for peak shape. If peak tailing is still observed, a slight increase in DEA concentration (e.g., to 0.15%) may be beneficial. Conversely, excessive DEA can sometimes compete with the analyte for interaction sites on the CSP, potentially reducing selectivity.

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can increase the number of theoretical plates and improve resolution, though it will extend the run time.

Logical Relationship Diagram for Optimization

G Resolution Resolution (Rs) MP_Comp Mobile Phase (% Alcohol) MP_Comp->Resolution directly affects Retention Retention Time (tR) MP_Comp->Retention strongly affects Additive Additive Conc. (% DEA) PeakShape Peak Shape (Tailing Factor) Additive->PeakShape improves FlowRate Flow Rate FlowRate->Retention inversely affects Temp Temperature Temp->Retention affects Retention->Resolution influences PeakShape->Resolution directly impacts

Caption: Inter-relationship of key parameters for method optimization.

Conclusion

The HPLC method detailed in this application note provides a reliable and highly selective means for the chiral separation of this compound enantiomers. By employing an amylose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, baseline resolution (Rs > 1.8) is consistently achieved. This protocol is suitable for routine quality control, stability testing, and research applications in drug development, ensuring accurate determination of enantiomeric purity.

References

  • Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Lemaire, P. J. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • Ali, I., Al-Othman, Z. A., & Farha, K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 470-481. Retrieved from [Link]

  • Welch, C. J., et al. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved from [Link]

  • Hussain, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6235. Retrieved from [Link]

  • McMurry, J. (2018). Organic Chemistry (9th ed.). Chapter 24: Amines and Heterocycles. Cengage Learning. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Diaz-Vergara, L. F., et al. (2007). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Marcel Dekker. Retrieved from [Link]

  • Douša, M., & Sýkora, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 7005-7027. Retrieved from [Link]

  • Cirilli, R. (n.d.). Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. Retrieved from [Link]

Sources

Application Note & Protocols: Derivatization of N-Benzyltetrahydrofuran-3-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of N-Benzyltetrahydrofuran-3-amine. The core focus is to modify this scaffold to enable its use in a variety of biological assays. We will explore strategies for fluorescent labeling, biotinylation for affinity-based applications, and derivatization to enhance mass spectrometric detection. The underlying chemical principles, step-by-step experimental procedures, purification, and characterization are detailed to ensure researchers, scientists, and drug development professionals can successfully implement these methods.

Introduction: The Rationale for Derivatization

This compound is a heterocyclic compound featuring a key secondary amine functional group. This amine is a prime target for chemical modification. In its native state, the molecule may lack the necessary properties for detection or specific interaction in complex biological systems. Derivatization is the strategic chemical modification of a compound to impart new properties without nullifying its core biological activity.

For this compound, derivatization can:

  • Introduce a Reporter Group: Attaching a fluorescent dye allows for visualization and tracking in cellular imaging assays.

  • Append an Affinity Handle: Adding a tag like biotin enables capture, purification, and detection in assays such as pulldowns or ELISAs.[1][2]

  • Enhance Analyte Properties: Modification can improve chromatographic retention or ionization efficiency for sensitive quantification by liquid chromatography-mass spectrometry (LC-MS).[3][4][5]

The secondary amine on the tetrahydrofuran ring is a nucleophile, making it reactive toward a range of electrophilic reagents, which forms the basis of the protocols described herein.[6][7]

Foundational Chemistry: Targeting the Secondary Amine

The lone pair of electrons on the nitrogen atom of this compound makes it a moderately reactive nucleophile.[6] This allows for the formation of stable covalent bonds with various electrophilic reagents. The primary reactions we will exploit are:

  • Acylation with N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly reactive towards amines, forming stable amide bonds.[8][9] This is one of the most common methods for labeling biomolecules.[10][11] The reaction is highly efficient at a slightly basic pH (8.0-9.0), where the amine is deprotonated and thus more nucleophilic.[10][12]

  • Sulfonylation with Sulfonyl Chlorides: Reagents like Dansyl Chloride react readily with primary and secondary amines to form stable sulfonamides.[3][13][14] These derivatives are often highly fluorescent and ionize well, making them ideal for both fluorescence-based detection and sensitive LC-MS analysis.[3][13][15]

The choice of derivatization agent is dictated by the intended biological application.

Protocol I: Fluorescent Labeling with Dansyl Chloride

Objective: To covalently attach a dansyl fluorophore to this compound for fluorescence-based detection (e.g., HPLC with fluorescence detection, fluorescence microscopy) and enhanced LC-MS sensitivity.

Rationale: Dansyl chloride reacts with the secondary amine to produce a highly fluorescent and stable sulfonamide derivative.[13][14][16] The tertiary amine within the dansyl group also boosts signal in positive mode electrospray ionization LC-MS.[3]

Workflow Diagram: Dansylation

cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_purification Purification & Analysis NBTA This compound in Acetonitrile Mix Combine & Vortex NBTA->Mix Dansyl Dansyl Chloride in Acetone Dansyl->Mix Buffer 100 mM Sodium Carbonate Buffer (pH 9.8) Buffer->Mix Incubate Incubate 60 min @ 25°C (in dark) Mix->Incubate Purify Purify via Prep-HPLC Incubate->Purify Reaction Mixture Analyze Characterize by LC-MS & NMR Purify->Analyze Purified Dansyl-NBTA

Caption: Workflow for dansylation of this compound.

Materials:
  • This compound

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)[13]

  • Acetonitrile (ACN), HPLC grade

  • Acetone, anhydrous

  • Sodium Carbonate and Sodium Bicarbonate

  • Deionized Water

  • Preparative HPLC system

  • LC-MS system for characterization

Step-by-Step Protocol:
  • Reagent Preparation:

    • NBTA Stock (10 mM): Dissolve the appropriate mass of this compound in acetonitrile.

    • Dansyl Chloride Stock (50 mM): Immediately before use, dissolve Dansyl Chloride in anhydrous acetone.[13] This solution is sensitive to moisture and should be prepared fresh.

    • Reaction Buffer (100 mM, pH 9.8): Prepare a sodium carbonate-bicarbonate buffer.[3]

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the Reaction Buffer and 50 µL of the 50 mM Dansyl Chloride stock solution.[3]

    • Add 25 µL of the 10 mM NBTA stock solution to initiate the reaction. This provides a molar excess of the derivatizing reagent.

    • Vortex the mixture thoroughly.

    • Incubate the reaction for 60 minutes at 25°C in the dark to prevent photodegradation of the dansyl group.[3]

  • Purification:

    • Following incubation, the reaction mixture can be directly injected onto a preparative reverse-phase HPLC system.

    • Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the derivatized product from unreacted Dansyl Chloride and hydrolysis byproducts.

    • Collect the fraction corresponding to the fluorescent, derivatized product (Dansyl-NBTA).

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fraction using LC-MS and NMR.[13] The expected mass increase corresponds to the addition of the dansyl moiety (233.05 Da).

    • Lyophilize the pure fraction and store the resulting powder at -20°C, protected from light.

ParameterConditionRationale
Solvent Acetonitrile/Acetone/WaterEnsures solubility of all reactants.[3][13]
pH 9.8Deprotonates the secondary amine, increasing its nucleophilicity for efficient reaction.[3]
Temperature 25°CSufficient for the reaction to proceed without significant degradation.[14][16]
Time 60 minutesAllows the reaction to proceed to completion.[3]
Reagent Ratio Molar excess of Dansyl-ClDrives the reaction equilibrium towards the product.

Protocol II: Biotinylation using NHS-Biotin

Objective: To conjugate a biotin molecule to this compound for use in affinity-based assays (e.g., protein pulldowns, immobilization on streptavidin-coated surfaces).

Rationale: The biotin-streptavidin interaction is one of the strongest known non-covalent interactions, making it an invaluable tool in biochemistry.[17] An NHS-ester of biotin will react efficiently with the secondary amine of this compound to form a stable amide bond, creating a biotinylated version of the molecule.[1][9]

Workflow Diagram: Biotinylation

cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Validation NBTA This compound in Reaction Buffer Combine Add NHS-Biotin to NBTA solution NBTA->Combine Biotin NHS-Biotin in Anhydrous DMSO Biotin->Combine Incubate Incubate 4 hours @ RT (or overnight @ 4°C) Combine->Incubate Purify Purify via HPLC or Solid-Phase Extraction (SPE) Incubate->Purify Conjugation Mixture Validate Validate by Mass Spectrometry Purify->Validate Purified Biotin-NBTA

Caption: Workflow for biotinylation of this compound.

Materials:
  • This compound

  • NHS-Biotin (or a variant with a spacer arm, e.g., NHS-PEG4-Biotin)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Hydroxylamine solution (1.5 M, pH 8.5), optional for quenching

  • Purification columns (e.g., C18 SPE or HPLC)

Step-by-Step Protocol:
  • Reagent Preparation:

    • NBTA Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[10]

    • NHS-Biotin Solution (10 mg/mL): Dissolve NHS-Biotin in anhydrous DMSO immediately before use.[18]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS-Biotin solution. A 5- to 10-fold molar excess of the NHS ester over the amine is recommended to ensure efficient labeling.[8]

    • While gently vortexing the NBTA solution, slowly add the NHS-Biotin solution.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[10]

  • Quenching and Purification (Optional but Recommended):

    • To stop the reaction, you can add a small volume of a quenching buffer, such as 1.5 M hydroxylamine (pH 8.5) or 1 M Tris-HCl, and incubate for another hour.[18] This will hydrolyze any unreacted NHS ester.

    • Purify the biotinylated product from excess biotin and byproducts. This can be achieved through solid-phase extraction (SPE) on a C18 cartridge or by reverse-phase HPLC.[19][20][21]

  • Validation:

    • Confirm successful conjugation by mass spectrometry. Look for a mass shift corresponding to the addition of the biotinyl group.

    • Store the purified, lyophilized product at -20°C.

ParameterConditionRationale
Solvent Aqueous Buffer / DMSOAccommodates the hydrophilic amine and the hydrophobic NHS ester.[10]
pH 8.3 - 8.5Optimal for maintaining the amine in its reactive, deprotonated state while minimizing hydrolysis of the NHS ester.[10]
Temperature Room TemperatureA good balance between reaction rate and stability of the NHS ester.
Time 4-12 hoursAllows the reaction to proceed to completion.
Purification HPLC / SPEEssential for removing unreacted biotin, which would interfere with downstream streptavidin-based assays.[20][22]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Hydrolysis of the derivatization reagent (NHS-ester or sulfonyl chloride).

    • Solution: Ensure reagents are dissolved in anhydrous solvent (DMSO, DMF, Acetone) and used immediately.[11] Avoid buffers containing primary amines like Tris or glycine during the reaction.[12]

  • Multiple Derivatizations:

    • Cause: Not applicable for this compound as it has only one reactive amine. This is a consideration for molecules with multiple reactive sites.

  • Poor Purification:

    • Cause: Similar hydrophobicity of product and byproducts.

    • Solution: Optimize the HPLC gradient to achieve better separation. Consider alternative chromatography modes like normal-phase if reverse-phase is insufficient.[23]

  • Compound Stability:

    • Cause: The parent molecule or the derivative may be unstable under the reaction conditions.

    • Solution: Perform reactions at a lower temperature (e.g., 4°C) for a longer duration. Check the stability of the starting material at the reaction pH before proceeding.

Conclusion

The derivatization of this compound via its secondary amine is a straightforward and powerful strategy to enable its use in a wide array of biological assays. By appending fluorescent tags or affinity handles, researchers can unlock the potential to study its distribution, interactions, and quantitative levels in biological systems. The protocols provided herein for dansylation and biotinylation serve as robust starting points that can be optimized for specific experimental needs. Successful implementation relies on careful attention to reaction conditions, especially pH and reagent stability, followed by rigorous purification and characterization of the final product.

References

  • Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information (PMC).[Link]

  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed.[Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Center for Biotechnology Information (PMC).[Link]

  • Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate.[Link]

  • Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate.[Link]

  • Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). GL Sciences.[Link]

  • Synthetic strategies for the biotinylation of bioactive small molecules. PubMed.[Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate.[Link]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.[Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.[Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.[Link]

  • Small Molecule Purification. Hanbon.[Link]

  • The Secrets of Coupling with Biotin! G-Biosciences.[Link]

  • Small molecules purification. Axplora.[Link]

  • Biotinylation. Wikipedia.[Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.[Link]

  • 3-(Aminomethyl)-N,N-dibenzyltetrahydrofuran-3-amine hydrochloride. EVODIACHEM.[Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent.[Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate.[Link]

  • Chemical Properties of Amines. CK-12 Foundation.[Link]

  • N-BENZYL-TETRAHYDROFURAN-3-AMINE. Local Pharma Guide.[Link]

  • (R)-3-Aminotetrahydrofuran. PubChem.[Link]

  • Amine Reactivity. Michigan State University Chemistry.[Link]

Sources

Application Notes and Protocols for N-Benzyltetrahydrofuran-3-amine Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Benzyltetrahydrofuran-3-amine in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for novel chiral amines as catalysts, ligands, and key structural motifs is insatiable.[1] this compound emerges as a compound of significant interest, marrying the structural rigidity and polarity of the tetrahydrofuran ring with the steric and electronic influence of an N-benzyl group. The tetrahydrofuran moiety is a prevalent feature in a vast array of natural products and biologically active molecules, lauded for its favorable pharmacokinetic properties.[2][3] Concurrently, the N-benzyl group is a cornerstone in medicinal chemistry, often employed to enhance binding affinity and modulate the reactivity of amine functionalities.[4]

This technical guide provides a comprehensive overview of the experimental setup for reactions mediated by this compound. We will delve into its synthesis, physicochemical properties, and potential applications as a catalyst or key intermediate, supported by detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's properties and safe handling procedures is paramount before its application in any experimental setup.

Table 1: Physicochemical Data for this compound (Predicted and Analog-Derived)

PropertyValueSource/Method
Molecular FormulaC₁₁H₁₅NO-
Molecular Weight177.24 g/mol -
AppearanceColorless to pale yellow oil (Predicted)Analog Data
Boiling PointNot available-
DensityNot available-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, MeOH)Analog Data

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on analogous structures like benzylamine, it is expected to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[5] All waste materials should be disposed of in accordance with institutional and local regulations.

Synthesis Protocol: Accessing this compound via Reductive Amination

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-one with benzylamine. This method is a cornerstone of amine synthesis due to its efficiency and the broad availability of starting materials.[6][7]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification THF_ketone Tetrahydrofuran-3-one Imine N-benzylideneaniline Intermediate (Imine) THF_ketone->Imine Toluene, Dean-Stark Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product Dichloromethane (DCM) Reducing_agent Sodium Triacetoxyborohydride (STAB) Reducing_agent->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

Materials:

  • Tetrahydrofuran-3-one

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for elution)

Procedure:

  • Imine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydrofuran-3-one (1.0 eq), benzylamine (1.1 eq), and toluene. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of imine formation.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Reduction: Dissolve the crude imine intermediate in anhydrous dichloromethane (DCM). To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Application in Mediated Reactions: A Catalyst and a Chiral Ligand Precursor

While specific literature on reactions mediated by this compound is emerging, its structural features suggest significant potential in several areas of organic synthesis.

As a Brønsted Base Catalyst

The tertiary amine functionality of this compound allows it to function as a Brønsted base catalyst in various transformations. The steric bulk provided by the N-benzyl group can influence the stereochemical outcome of base-catalyzed reactions.

Potential Application: Michael Addition

This compound can be employed as a catalyst for the Michael addition of pronucleophiles to α,β-unsaturated carbonyl compounds.

General Protocol for a Catalytic Michael Addition:

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) and the Michael donor (1.2 eq) in a suitable solvent (e.g., THF, DCM), add this compound (0.1 - 0.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Precursor to Chiral Ligands for Asymmetric Catalysis

The tetrahydrofuran-3-amine scaffold can be derived from chiral starting materials, making optically active this compound a valuable precursor for the synthesis of novel chiral ligands. These ligands can be applied in a range of metal-catalyzed asymmetric transformations.

Conceptual Workflow for Chiral Ligand Synthesis and Application

Chiral_Amine (R)- or (S)-N-Benzyl- tetrahydrofuran-3-amine Functionalization Functionalization (e.g., with phosphine or oxazoline moieties) Chiral_Amine->Functionalization Chiral_Ligand Novel Chiral Ligand Functionalization->Chiral_Ligand Catalyst_Formation In situ Catalyst Formation Chiral_Ligand->Catalyst_Formation Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) Metal_Precursor->Catalyst_Formation Asymmetric_Reaction Asymmetric Transformation (e.g., Allylic Alkylation, Hydrogenation) Catalyst_Formation->Asymmetric_Reaction

Caption: Pathway from chiral amine to asymmetric catalysis.

Example Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

A chiral phosphine ligand derived from optically pure this compound could be used in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.

General Protocol for Asymmetric Allylic Alkylation:

  • In a glovebox, charge a reaction vial with a palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral ligand (Pd:Ligand ratio typically 1:2).

  • Add a suitable solvent (e.g., THF, DCM) and stir to form the catalyst complex.

  • Add the allylic substrate, followed by the nucleophile and a base.

  • Stir the reaction at the desired temperature until completion (monitored by GC or LC-MS).

  • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

This compound represents a promising yet underexplored molecule with significant potential in organic synthesis. Its straightforward synthesis via reductive amination makes it readily accessible. While direct applications are still being investigated, its utility as a Brønsted base and as a precursor to novel chiral ligands for asymmetric catalysis is highly probable. The protocols and conceptual frameworks provided herein serve as a robust starting point for researchers to explore the full catalytic and synthetic potential of this intriguing compound. Future research will likely focus on the development of chiral variants and their application in stereoselective transformations, further expanding the synthetic chemist's toolkit for the efficient construction of complex molecules.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Catalytic Asymmetric Hydroamination of Unactivated Internal Olefins to Aliphatic Amines. PMC. [Link]

  • Fisher Scientific.
  • Phillips, E. M., et al. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ResearchGate. (2016). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • Scirp.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. Preparation method of 3-aminomethyl tetrahydrofuran.
  • ResearchGate. (2010). Benzylation of Hydroxy Groups with Tertiary Amine as a Base. [Link]

  • The Royal Society of Chemistry. (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. [Link]

  • RSC Publishing. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Globe Thesis. (2022). Highly Efficient Asymmetric Catalytic Synthesis Of Functional Tetrahydrofuran With Chiral Tertiary Alcohol. [Link]

  • PubMed. (2021). Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction: Divergent Access to Chiral Thionucleosides. [Link]

  • PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Lawrence, S. A. (2004). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. [Link]

Sources

Topic: A Robust and Scalable Synthesis of N-Benzyltetrahydrofuran-3-amine for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry & Scale-up Synthesis Group

Abstract

N-Benzyltetrahydrofuran-3-amine serves as a critical structural motif and versatile intermediate in the synthesis of various lead compounds for preclinical evaluation. The demand for a reliable, safe, and scalable synthetic route is paramount for advancing drug discovery programs. This application note provides a comprehensive, field-proven protocol for the gram-to-kilogram scale synthesis of this compound via catalytic reductive amination. We delve into the causality behind the strategic selection of this synthetic route, detailing a step-by-step methodology from reaction setup to final product characterization. The protocol emphasizes in-process controls (IPCs) for a self-validating system, robust purification techniques, and critical safety considerations essential for scale-up.

Introduction and Strategic Rationale

The tetrahydrofuran amine core is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl protecting group offers a convenient handle for further synthetic transformations or can be a key pharmacophoric element itself. As programs advance towards preclinical studies, the need for hundreds of grams, or even kilograms, of such intermediates becomes critical. Therefore, a synthesis must be designed for scalability from the outset.

Reductive amination is the cornerstone of C-N bond formation in the pharmaceutical industry, accounting for a significant percentage of such reactions in the synthesis of medicines.[1] This strategy involves the reaction of a carbonyl compound (tetrahydrofuran-3-one) with an amine (benzylamine) to form an imine intermediate, which is subsequently reduced in situ to the target amine.[2] We have selected catalytic hydrogenation for the reduction step over stoichiometric metal hydride reagents for several key reasons pertinent to large-scale synthesis:

  • Atom Economy and Sustainability: The only byproduct is water, making it an exceptionally "green" method.[3] This minimizes waste streams, a major consideration in process chemistry.

  • Cost-Effectiveness: Hydrogen gas and heterogeneous palladium on carbon (Pd/C) catalyst are significantly more economical on a large scale compared to borohydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Safety and Simplicity of Work-up: The heterogeneous catalyst is easily removed by filtration. This avoids the often complex and hazardous quenching procedures required for large amounts of reactive metal hydrides and the subsequent removal of boron-containing byproducts.

This protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure reaction completion and purity, thereby guaranteeing a reliable and reproducible outcome.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, two-step reductive amination pathway.

Overall Transformation: Tetrahydrofuran-3-one + Benzylamine → this compound

Mechanistic Pathway: The process begins with the nucleophilic attack of benzylamine on the carbonyl carbon of tetrahydrofuran-3-one, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium cation, which is the species that undergoes reduction. The heterogeneous Pd/C catalyst facilitates the addition of hydrogen across the C=N double bond to yield the final secondary amine product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Catalytic Reduction ketone Tetrahydrofuran-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Benzylamine amine Benzylamine amine->hemiaminal imine Iminium Cation hemiaminal->imine - H₂O water H₂O imine->water imine->start_reduction product This compound start_reduction->product Reduction catalyst H₂ / Pd-C catalyst->product

Figure 1: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis and can be linearly scaled with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMolar Eq.
Tetrahydrofuran-3-one≥97%Sigma-Aldrich100.0 g1.0
Benzylamine≥99%Sigma-Aldrich136.5 g1.1
Palladium on Carbon (10 wt%)50% wetJohnson Matthey5.0 g-
Methanol (MeOH)AnhydrousFisher Scientific1.0 L-
Hydrochloric Acid (HCl)37% aq.VWRAs needed-
Sodium Hydroxide (NaOH)50% aq.VWRAs needed-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific2.0 L-
Brine (sat. NaCl aq.)-Lab Prepared500 mL-
Anhydrous Sodium SulfateGranularEMD MilliporeAs needed-
Celite® 545-Sigma-AldrichAs needed-

Equipment:

  • 2 L Parr-style hydrogenation reactor (or equivalent high-pressure vessel) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature probe.

  • Standard laboratory glassware (beakers, flasks, separatory funnel).

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Synthesis Procedure

G start Start: Assemble Reactor charge_reagents 1. Charge Reactor - Tetrahydrofuran-3-one - Benzylamine - Methanol start->charge_reagents inert 2. Inert Atmosphere Purge with N₂ (3x) charge_reagents->inert add_catalyst 3. Add Catalyst Charge 10% Pd/C under N₂ blanket inert->add_catalyst hydrogenate 4. Hydrogenation - Pressurize with H₂ (50 PSI) - Heat to 40°C - Stir vigorously add_catalyst->hydrogenate ipc 5. In-Process Control (IPC) Monitor H₂ uptake. Optional: Sample for HPLC/TLC analysis. hydrogenate->ipc cool_filter 6. Cool & Filter - Cool to RT, vent H₂, purge with N₂ - Filter through Celite® to remove Pd/C ipc->cool_filter When reaction is complete concentrate 7. Concentrate Remove Methanol via rotary evaporation cool_filter->concentrate workup 8. Acid-Base Work-up - Dissolve in EtOAc - Extract with 1M HCl (aq) - Basify aqueous layer with 50% NaOH - Back-extract with EtOAc concentrate->workup dry_finish 9. Dry & Isolate - Dry organic layer (Na₂SO₄) - Filter and concentrate workup->dry_finish purify 10. Final Purification Vacuum Distillation dry_finish->purify characterize 11. Characterize Final Product NMR, MS, HPLC Purity purify->characterize end End Product characterize->end

Figure 2: Scalable synthesis workflow diagram.

  • Reactor Setup and Reagent Charging:

    • To the 2 L hydrogenation reactor, charge tetrahydrofuran-3-one (100.0 g, 1.16 mol), benzylamine (136.5 g, 1.27 mol, 1.1 eq), and anhydrous methanol (1.0 L).

    • Seal the reactor and begin moderate stirring. Purge the vessel headspace with nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst Addition:

    • CAUTION: Palladium on carbon is pyrophoric when dry. Always handle it wet and under an inert atmosphere.

    • Briefly vent the reactor to positive nitrogen pressure. Carefully add the 10% Pd/C catalyst (5.0 g, 50% wet basis) to the reaction mixture through a powder funnel under a strong nitrogen purge.

    • Reseal the reactor and purge with nitrogen two more times.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to 50 PSI.

    • Heat the reaction mixture to 40 °C while stirring vigorously (e.g., >800 RPM) to ensure good catalyst suspension and gas-liquid mixing.

    • The reaction is exothermic. Monitor the internal temperature and pressure. Hydrogen uptake should be observable on the pressure gauge. The reaction is typically complete within 4-8 hours.

  • In-Process Control (IPC) and Reaction Completion:

    • Reaction completion is indicated by the cessation of hydrogen uptake (i.e., the pressure remains stable).

    • For confirmation, the reaction can be monitored by TLC (Eluent: 30% EtOAc/Hexanes; Stain: Ninhydrin) or HPLC to confirm the disappearance of the starting ketone.

  • Catalyst Removal and Solvent Evaporation:

    • Cool the reactor to room temperature (<25 °C). Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least 5 times).

    • Open the reactor and filter the mixture through a pad of Celite® 545 to remove the Pd/C catalyst. Wash the catalyst cake with methanol (2 x 100 mL). CAUTION: Do not allow the catalyst cake to dry out on the filter. Quench the filter cake with water immediately after use.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • Aqueous Work-up and Purification:

    • This acid-base extraction is critical for removing non-basic impurities and is highly scalable.[4]

    • Transfer the crude residue to a 2 L separatory funnel using ethyl acetate (500 mL).

    • Extract the organic layer with 1 M HCl (aq) (3 x 200 mL). The amine product will move into the aqueous phase as the hydrochloride salt.

    • Combine the acidic aqueous layers in a flask and cool in an ice bath.

    • Slowly add 50% NaOH (aq) with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oil.

    • Extract the free amine back into ethyl acetate (3 x 300 mL).

    • Combine the organic layers, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.

  • Final Isolation and Purification:

    • Filter off the drying agent and concentrate the ethyl acetate under reduced pressure to yield the crude this compound as an oil.

    • Purify the oil by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Analytical Characterization and Data

Expected Yield: 150-170 g (73-83%) Purity (by HPLC): >98%

ParameterMethodSpecification
AppearanceVisualColorless to pale yellow liquid
Identity¹H NMR, ¹³C NMR, MSConforms to structure
PurityHPLC (UV 254 nm)≥ 98.0%
Residual SolventsGC-HSPer ICH Q3C Guidelines
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H), 3.95-3.80 (m, 3H), 3.82 (s, 2H), 3.65-3.55 (m, 1H), 3.20-3.10 (m, 1H), 2.15-2.05 (m, 1H), 1.85-1.75 (m, 1H), 1.60 (br s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.1, 128.4, 128.2, 126.9, 72.5, 67.3, 58.0, 51.6, 33.4.

  • MS (ESI+): m/z 178.12 [M+H]⁺.

Scale-up Safety and Considerations

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) with appropriate grounding of equipment to prevent static discharge. Use a reactor rated for the intended pressure.

  • Catalyst Handling: Heterogeneous catalysts like Pd/C are pyrophoric. Never allow the catalyst to become dry in the presence of air. Ensure the catalyst is always wetted with solvent or water.

  • Exotherm Control: Reductive amination and the subsequent neutralization are exothermic. For larger scales, ensure the reactor has adequate cooling capacity. For the acid-base work-up, the addition of base should be done slowly and with external cooling.

  • Solvent Handling: Methanol and ethyl acetate are flammable. Use appropriate engineering controls to minimize vapor inhalation and eliminate ignition sources.

Conclusion

This application note details a highly efficient, robust, and scalable synthesis of this compound. By employing catalytic hydrogenation, the process is both economical and environmentally friendly, making it ideally suited for producing the multi-kilogram quantities required for preclinical and clinical development. The inclusion of in-process controls and a robust acid-base purification strategy ensures high purity and batch-to-batch consistency.

References

  • WO2016096905A1 - Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis - Google Patents. Provides examples of reductive amination using heterogeneous catalysts in solvents like methanol or toluene.
  • Reductive Amination - Wordpress . Discusses green criteria for reductive amination, highlighting the preference for H₂/metal catalysts over hydride reagents. URL: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . Provides a general overview and various examples of reductive amination reactions. URL: [Link]

  • Synthesis of enamines from secondary amines and carbonyl compounds - YouTube . Although focused on enamines, it describes the initial steps of amine-carbonyl condensation relevant to imine formation. URL: [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation . Details the mechanism of reductive amination, showing the formation of an imine intermediate followed by reduction. URL: [Link]

  • 2 - Organic Syntheses Procedure . Provides detailed experimental procedures for organic reactions, including work-up and purification steps like extraction and monitoring by TLC. URL: [Link]

  • Large-scale reductive amination and synthesis applications - ResearchGate . Discusses the scalability of reductive amination reactions. URL: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive . Describes the general two-step in situ process of reductive amination. URL: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate . Describes a one-pot reductive amination procedure. URL: [Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds - SciSpace . Details the synthesis of THF-derived amines via reductive amination using H₂ and a heterogeneous catalyst. URL: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI . States that a quarter of C-N bond-forming reactions in the pharmaceutical industry use reductive amination. URL: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR . Highlights reductive amination as a fundamental transformation in modern organic chemistry. URL: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube . Explains purification techniques for amines, including acid-base extraction to form a salt. URL: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate . Mentions reductive amination as a key approach for C-N bond construction. URL: [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of N-Benzyltetrahydrofuran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of N-Benzyltetrahydrofuran-3-amine Derivatives

The tetrahydrofuran scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic molecules, exhibiting activities that span from anticancer to antimicrobial.[1][2][3] The incorporation of an N-benzylamine substituent introduces a pharmacophore known to interact with various biological targets, notably enzymes and transporters within the central nervous system (CNS). This combination in this compound derivatives presents a compelling chemical space for the discovery of novel therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro biological evaluation of this novel chemical series. The protocols herein are designed as a strategic screening cascade, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by targeted functional assays against high-probability CNS targets: Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and monoamine transporters (DAT, SERT, NET). The causality behind each step is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.

Section 1: Foundational Cytotoxicity Assessment

Expertise & Experience: Before investigating specific pharmacological activities, it is imperative to determine the inherent cytotoxicity of the this compound derivatives. This initial screen is critical for identifying a concentration range where specific biological effects can be assessed without the confounding influence of general cellular toxicity. A compound that is highly cytotoxic at concentrations required for its intended biological activity is unlikely to be a viable therapeutic candidate. We will employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity loss, a hallmark of cell death.[4]

Experimental Workflow for Cytotoxicity Screening

The following workflow provides a systematic approach to assessing the cytotoxic potential of the novel derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of derivatives in DMSO Treatment Treat cells with serial dilutions of derivatives (24-48h) Compound_Prep->Treatment Cell_Culture Culture selected cell lines (e.g., SH-SY5Y, HEK293) Cell_Seeding Seed cells in 96-well plates and allow attachment Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Assay Perform MTT Assay: Add MTT, lyse cells, read absorbance at 570 nm Treatment->MTT_Assay LDH_Assay Perform LDH Assay: Collect supernatant, add LDH reagent, read absorbance at 490 nm Treatment->LDH_Assay Viability_Calc Calculate % Cell Viability (MTT Assay) MTT_Assay->Viability_Calc Cytotoxicity_Calc Calculate % Cytotoxicity (LDH Assay) LDH_Assay->Cytotoxicity_Calc IC50_Determination Determine IC50 values using non-linear regression Viability_Calc->IC50_Determination Cytotoxicity_Calc->IC50_Determination G Start Novel this compound Derivatives Cytotoxicity Cytotoxicity Screen (MTT & LDH Assays) Start->Cytotoxicity Is_Toxic High Cytotoxicity? (IC50 < 10 µM) Cytotoxicity->Is_Toxic Deprioritize Deprioritize or Modify Structure Is_Toxic->Deprioritize Yes Proceed Low Cytotoxicity (IC50 > 10 µM) Is_Toxic->Proceed No Primary_Screen Primary Target Screen (MAO, AChE, DAT, SERT, NET) Proceed->Primary_Screen Is_Active Activity Observed? (% Inhibition > 50% at 10 µM) Primary_Screen->Is_Active Inactive Inactive in Primary Screens Is_Active->Inactive No Active Active 'Hit' Identified Is_Active->Active Yes Dose_Response Dose-Response & IC50 Determination Active->Dose_Response Selectivity Selectivity Profiling (Compare IC50s across targets) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Decision-making workflow for hit identification.

  • Potency and Selectivity: A promising lead compound will exhibit potent activity (low IC₅₀ value) at one or more targets. Equally important is selectivity. For example, a compound intended as a selective MAO-B inhibitor should have a significantly higher IC₅₀ value for MAO-A. A compound that inhibits all monoamine transporters with similar potency might be a candidate for a triple reuptake inhibitor, a potential antidepressant strategy. [5]* Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can begin to build an SAR. For instance, do bulky groups on the benzyl ring increase potency? Is a specific stereoisomer of the tetrahydrofuran ring more active? This information is crucial for guiding the next round of chemical synthesis to optimize the lead compounds.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

  • Kassinos, M., Jones, P., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Retrieved from [Link]

  • Wolfe, C. E., et al. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Bodensteiner, J., et al. (2013). Synthesis and Pharmacological Characterization of New Tetrahydrofuran Based Compounds as Conformationally Constrained Histamine Receptor Ligands. PubMed. Retrieved from [Link]

  • Martínez-Luis, S. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. PubMed Central. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2022). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed Central. Retrieved from [Link]

  • Šučić, S., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Herraiz, T. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink. Retrieved from [Link]

  • Saha, K., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PubMed Central. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "N-Benzyltetrahydrofuran-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyltetrahydrofuran-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is based on established principles of organic chemistry, focusing on the most probable and efficient synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and scalability. The most common and reliable method for its preparation is the reductive amination of tetrahydrofuran-3-one with benzylamine. This guide will primarily focus on optimizing this pathway and troubleshooting potential issues. An alternative route, the direct N-benzylation of tetrahydrofuran-3-amine, will also be discussed as a secondary option.

PART 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis.

Q1: What is the most reliable method for synthesizing this compound?

The most robust and widely applicable method is the one-pot reductive amination of tetrahydrofuran-3-one with benzylamine using a selective reducing agent.[1][2][3] This approach involves the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the target secondary amine.[2]

Q2: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4][5][6] Its mildness and selectivity are key advantages; it readily reduces the iminium ion intermediate much faster than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (tetrahydrofuran-3-ol).[2][6][7] Other reducing agents like sodium borohydride (NaBH₄) can be used, but require careful control of the reaction conditions to avoid premature reduction of the ketone.[5][7]

Q3: What are the optimal solvent and temperature conditions?

For reductive aminations using STAB, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[4][5] Tetrahydrofuran (THF) is also a viable option.[1][5] The reaction is typically performed at room temperature, which is sufficient for both imine formation and reduction.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC analysis would show the consumption of the starting materials (tetrahydrofuran-3-one and benzylamine) and the appearance of a new, more polar spot corresponding to the product amine.

Q5: Is it necessary to pre-form the imine before adding the reducing agent?

For this specific reaction, a one-pot procedure where all reagents are mixed together is generally effective and convenient.[4] Pre-forming the imine is usually only necessary for particularly unreactive ketones or amines, or when significant reduction of the starting carbonyl is observed.[7]

PART 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

A low yield of the desired this compound can be attributed to several factors.

Potential Cause A: Incomplete Imine Formation

The equilibrium between the ketone/amine and the imine intermediate may not be favorable.[8]

Solutions:

  • Addition of a mild acid: Catalytic amounts of acetic acid (1-2 equivalents) can be added to promote imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1][4]

  • Water Scavenging: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium towards the product.[7]

Potential Cause B: Poor Quality or Inactive Reducing Agent

Sodium triacetoxyborohydride is hygroscopic and can degrade upon exposure to moisture.[2][5]

Solutions:

  • Use Fresh Reagent: Ensure that the STAB is from a freshly opened bottle or has been stored properly in a desiccator.

  • Check Activity: The activity of a similar reducing agent, NaBH₄, can be tested by reducing a simple aldehyde or ketone and monitoring by TLC.[9]

Potential Cause C: Incorrect Stoichiometry

The ratio of reactants is crucial for driving the reaction to completion.

Solutions:

  • Amine Equivalence: A slight excess of the amine (typically 1.1-1.2 equivalents) is often used to ensure the ketone is fully consumed.[2]

  • Reducing Agent Equivalence: An excess of the reducing agent (1.3-1.6 equivalents) is generally required to ensure complete reduction of the iminium intermediate.[1]

Issue 2: Formation of Tetrahydrofuran-3-ol Byproduct

The presence of a significant amount of the alcohol byproduct indicates that the starting ketone is being reduced.

Potential Cause A: Non-Selective Reducing Agent

If using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the ketone directly.[7]

Solution:

  • Switch to STAB: Sodium triacetoxyborohydride is the preferred reagent as it is selective for the iminium ion over the ketone.[2][6]

  • Two-Step Procedure: If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent.[5]

Potential Cause B: Reaction Conditions Favoring Ketone Reduction

Even with STAB, certain conditions can lead to ketone reduction.

Solution:

  • pH Control: Avoid strongly acidic conditions, which can protonate the ketone and increase its susceptibility to reduction.[1] The addition of 1-2 equivalents of acetic acid is usually optimal.[1][4]

Issue 3: Presence of Over-Alkylated Product (Dibenzylamine)

While less common in this specific synthesis, the formation of a tertiary amine by reaction of the product with another molecule of benzylamine is a theoretical possibility. However, the primary competing reaction is typically the self-reaction of benzylamine with the imine of benzaldehyde (if benzaldehyde is present as an impurity). A more relevant issue is the potential for over-alkylation if starting from 3-aminotetrahydrofuran.

Alternative Route Consideration: N-benzylation of 3-aminotetrahydrofuran

If synthesizing the target molecule by reacting 3-aminotetrahydrofuran with a benzyl halide (e.g., benzyl bromide), over-alkylation to form the dibenzyl quaternary ammonium salt is a significant risk.[10][11][12]

Solutions to Minimize Over-alkylation in the Alternative Route:

  • Control Stoichiometry: Use a 1:1 ratio of the amine and benzyl halide, or a slight excess of the amine.

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low concentration and disfavor the second alkylation.

  • Use a Suitable Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, should be used to neutralize the HBr formed during the reaction.

PART 3: Experimental Protocols & Data

Optimized Protocol for Reductive Amination

This protocol provides a reliable method for the synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of tetrahydrofuran-3-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may gently effervesce.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Table 1: Troubleshooting Reaction Conditions
ParameterStandard ConditionOptimization for Low YieldOptimization to Avoid Byproducts
Reducing Agent NaBH(OAc)₃ (STAB)Ensure fresh, dry STAB is used.Use STAB instead of NaBH₄.
Solvent DCE, DCM, or THFEnsure solvent is anhydrous.Use aprotic solvents like DCE or DCM.
Stoichiometry 1.1 eq Benzylamine, 1.5 eq STABIncrease amine to 1.2 eq.Maintain ketone as limiting reagent.
Catalyst None (or 1-2 eq Acetic Acid)Add 1-2 eq of acetic acid.Avoid excess acid.
Temperature Room TemperatureGentle heating (40 °C) may be trialed cautiously.Maintain at room temperature.
Additives NoneAdd 4Å molecular sieves.Not generally required.

PART 4: Visualizations

Diagram 1: Reductive Amination Workflow

This diagram illustrates the key steps and decision points in the synthesis of this compound via reductive amination.

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Troubleshooting Start Tetrahydrofuran-3-one + Benzylamine in DCE Add_STAB Add NaBH(OAc)3 (STAB) Start->Add_STAB Stir Stir at Room Temperature Add_STAB->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Low_Yield Low Yield? Monitor->Low_Yield Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product This compound Purify->Product Add_Acid Add Acetic Acid (cat.) or Molecular Sieves Low_Yield->Add_Acid Yes Alcohol_Byproduct Alcohol Byproduct? Low_Yield->Alcohol_Byproduct No Add_Acid->Stir Alcohol_Byproduct->Quench No Check_Reagents Use fresh STAB Confirm anhydrous conditions Alcohol_Byproduct->Check_Reagents Yes Check_Reagents->Stir

Caption: Workflow for the synthesis and troubleshooting of this compound.

Diagram 2: Key Chemical Transformation

This diagram shows the chemical structures involved in the reductive amination process.

Sources

Technical Support Center: Troubleshooting Low Yields in N-Benzyltetrahydrofuran-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of N-Benzyltetrahydrofuran-3-amine, a key intermediate in various pharmaceutical and chemical applications. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve yield-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is most common?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of tetrahydrofuran-3-one with benzylamine .[1][2] This one-pot reaction is favored for its efficiency and atom economy.[2]

Other reported methods include:

  • N-alkylation of tetrahydrofuran-3-amine with a benzyl halide : This method can be effective but is often complicated by overalkylation, where the product reacts further with the benzyl halide to form quaternary ammonium salts.[3][4] This leads to a mixture of products and lower yields of the desired secondary amine.[3][4]

  • Catalytic N-alkylation of tetrahydrofuran-3-amine with benzyl alcohol : This is a greener alternative to using alkyl halides as it avoids the formation of salt byproducts.[1] However, it often requires specialized catalysts and harsher reaction conditions.[1]

Q2: My reductive amination reaction is showing low conversion of the starting materials. What are the likely causes?

A2: Low conversion in a reductive amination reaction can stem from several factors related to the initial imine formation and the subsequent reduction.

  • Inefficient Imine Formation: The reaction between tetrahydrofuran-3-one and benzylamine to form the intermediate imine is a reversible equilibrium. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.

  • Suboptimal pH: The pH of the reaction medium is critical. An acidic environment is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, if the pH is too low, the amine will be protonated, rendering it non-nucleophilic.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2][5] STAB is often preferred as it is milder and can be used in a one-pot procedure without the need to isolate the imine.[5]

  • Reaction Temperature: While higher temperatures can favor imine formation, they can also lead to side reactions or degradation of the reactants and products.[1]

Q3: I'm observing significant amounts of N,N-dibenzyltetrahydrofuran-3-amine as a byproduct. How can I minimize this overalkylation?

A3: The formation of the tertiary amine, N,N-dibenzyltetrahydrofuran-3-amine, is a common issue arising from the product amine being more nucleophilic than the starting benzylamine.[4] This "runaway reaction" can be mitigated by:

  • Stoichiometry Control: Using a slight excess of tetrahydrofuran-3-one relative to benzylamine can help to ensure that the primary amine is consumed before significant overalkylation of the product can occur.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and amine allows for the in-situ reduction of the imine as it is formed, keeping the concentration of the product amine low and thus reducing the likelihood of it reacting further.

  • Choice of Alkylating Agent (in N-alkylation routes): When using the N-alkylation route, the reactivity of the benzyl halide plays a role. More reactive halides (e.g., benzyl iodide) can increase the rate of overalkylation. Using benzyl chloride or bromide might offer better control.

Q4: The final product is difficult to purify, and I suspect the presence of hard-to-remove impurities. What are they likely to be?

A4: Besides the overalkylation product, other common impurities can complicate purification:

  • Unreacted Starting Materials: Incomplete conversion will leave tetrahydrofuran-3-one and benzylamine in the crude product.

  • Benzyl Alcohol: If catalytic hydrogenation is used as the reduction method, over-reduction of benzaldehyde (an impurity in benzylamine or formed via side reactions) can lead to benzyl alcohol. Similarly, if benzyl alcohol is used in a catalytic N-alkylation, unreacted starting material will be present.

  • Side Products from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, using sodium borohydride can also reduce the starting ketone to tetrahydrofuran-3-ol.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low-yield issues.

Problem Potential Cause Recommended Action
Low Conversion Inefficient Imine Formation Add a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.
Suboptimal pH If not using a buffered system, consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.
Inactive Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions. Consider testing a new batch.
Overalkylation High Concentration of Product Amine Employ a slow addition of either the benzylamine or the reducing agent to the reaction mixture.
Stoichiometry Use a slight molar excess of the tetrahydrofuran-3-one (e.g., 1.1 to 1.2 equivalents).
Byproduct Formation Reduction of Ketone Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB).[5]
Impure Starting Materials Verify the purity of tetrahydrofuran-3-one and benzylamine by analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
Purification Difficulties Similar Polarity of Products and Impurities Optimize chromatographic conditions. Consider derivatization of the amine to alter its polarity for easier separation.
Emulsion during Workup Adjust the pH of the aqueous layer during extraction or consider a filtration step through celite to break the emulsion.

Experimental Protocols

Optimized Reductive Amination Protocol

This protocol is designed to maximize the yield of this compound while minimizing common side reactions.

Materials:

  • Tetrahydrofuran-3-one

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydrofuran-3-one (1.0 eq) in DCM, add benzylamine (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.

  • In a separate flask, prepare a slurry of STAB (1.5 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture over 30-60 minutes, maintaining the temperature below 25 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

Reductive Amination Pathway

Reductive_Amination Ketone Tetrahydrofuran-3-one Imine Intermediate Imine Ketone->Imine + Benzylamine - H2O Amine Benzylamine Amine->Imine Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Key steps in the reductive amination synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield Observed Check_Conversion Check Conversion of Starting Materials Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Optimize_Imine Optimize Imine Formation (Dehydrating agent, pH) Low_Conversion->Optimize_Imine Optimize_Reduction Optimize Reduction Step (Reducing agent, Temperature) Low_Conversion->Optimize_Reduction Analyze_Byproducts Analyze Byproduct Profile High_Conversion->Analyze_Byproducts Overalkylation Overalkylation Product Dominant Analyze_Byproducts->Overalkylation Yes Other_Byproducts Other Byproducts Present Analyze_Byproducts->Other_Byproducts No Adjust_Stoichiometry Adjust Stoichiometry (Excess Ketone) Overalkylation->Adjust_Stoichiometry Slow_Addition Slow Addition of Reagents Overalkylation->Slow_Addition Purify_Reagents Purify Starting Materials Other_Byproducts->Purify_Reagents Optimize_Purification Optimize Purification Method Other_Byproducts->Optimize_Purification

Caption: A logical flow for troubleshooting low yields.

References

  • SciSpace. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • ResearchGate. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
  • Wikipedia. (n.d.). Amine alkylation.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • ResearchGate. (2018). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

Sources

Overcoming peak tailing in HPLC purification of "N-Benzyltetrahydrofuran-3-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyltetrahydrofuran-3-amine Purification

Welcome to the technical support resource for the HPLC purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on overcoming peak tailing.

Part 1: The Fundamentals of Peak Tailing with Amine Compounds

Q1: Why does my this compound peak exhibit significant tailing in reversed-phase HPLC?

A1: Peak tailing for this compound, a basic compound, is predominantly caused by strong, unwanted secondary interactions with the stationary phase.[1] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, the secondary amine in your compound is basic and can be protonated, carrying a positive charge. Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above 3, these silanol groups can become deprotonated and carry a negative charge (SiO⁻).[3] The strong ionic attraction between the positively charged analyte and the negatively charged silanol groups leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.[2][4] This phenomenon is a common challenge when analyzing basic compounds containing amine functional groups.[2]

Part 2: Troubleshooting Guide for Peak Tailing

This section provides a logical workflow to diagnose the root cause of peak tailing in your purification process.

Q2: How can I determine if my peak tailing is a chemical interaction issue or a physical problem with my HPLC system?

A2: A simple diagnostic test can differentiate between chemical and physical causes of peak tailing.[2]

Experimental Protocol: Neutral Compound Injection Test

  • Prepare a standard: Dissolve a neutral, well-behaving compound (e.g., toluene, caffeine, or uracil) in your mobile phase.

  • Injection: Inject this standard onto your column using the same chromatographic method that shows tailing for this compound.

  • Analysis:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak, the tailing of your amine is due to a chemical (acid-base) interaction with the stationary phase.[2]

    • Tailing Peak: If the neutral compound also tails, it indicates a physical problem in your system, such as a column void, excessive extra-column volume (long or wide tubing), or a poorly seated fitting.[2]

Below is a flowchart to guide your troubleshooting process.

G start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Compound (e.g., Toluene, Caffeine) start->inject_neutral observe_peak Observe Peak Shape of Neutral Compound inject_neutral->observe_peak chemical_problem Chemical Problem: Secondary Silanol Interactions observe_peak->chemical_problem Symmetrical Peak physical_problem Physical System Problem: Column Void, Tubing, Fittings observe_peak->physical_problem Tailing Peak solution_chemical Proceed to Mobile Phase & Column Optimization chemical_problem->solution_chemical solution_physical Inspect Column, Check Fittings, Optimize Tubing physical_problem->solution_physical G cluster_0 Column Selection Logic start Starting with a Standard (Type A) C18 Column tailing Peak Tailing Observed start->tailing choice Choose a Modern Column Designed for Basic Compounds tailing->choice type_b High-Purity 'Type B' Silica (Base-Deactivated) choice->type_b Good endcapped End-Capped (e.g., TMS capping) choice->endcapped Better polar_embedded Polar-Embedded Phase (e.g., Amide, Carbamate) choice->polar_embedded Best hybrid_polymer Hybrid or Polymer-Based (Reduced Silanol Activity) choice->hybrid_polymer Alternative result Improved Peak Symmetry type_b->result endcapped->result polar_embedded->result hybrid_polymer->result

Caption: Decision tree for selecting an appropriate HPLC column.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025, October 28).
  • Axion Labs. HPLC Peak Tailing.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • HPLC Column Selection Guide.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • alwsci. (2025, July 17).
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A St
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Elsevier. (2016, September 23).
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Industry news. (2023, December 27).
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ResearchGate. (2025, August 7).
  • Moravek.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • ResearchGate. (2025, August 7). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry | Request PDF.
  • The Theory of HPLC Column Chemistry.
  • ChemicalBook. 1-benzyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.
  • BLDpharm. 1281215-29-9|N-(3-(Trifluoromethyl)benzyl)tetrahydrofuran-3-amine.
  • Chemdiv. Compound N-benzyl-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine.
  • PubChem - NIH. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168.
  • ChemSynthesis. (2025, May 20). 3-benzyltetrahydrofuran.
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • Google Patents.
  • BYJU'S. Introduction to Amines – Compounds Containing Nitrogen.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • CUTM Courseware. Amines.
  • Benchchem.
  • Wikipedia. Benzylamine.
  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

"N-Benzyltetrahydrofuran-3-amine" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Benzyltetrahydrofuran-3-amine

Prepared by: Senior Application Scientist Last Updated: January 13, 2026

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and handling of this compound. Given that this compound combines a secondary amine with a tetrahydrofuran (THF) moiety, it is susceptible to specific degradation pathways that require careful management in experimental and storage settings. This guide offers a combination of frequently asked questions, troubleshooting workflows, and detailed protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is critical to prevent degradation. The primary concerns are oxidation of the amine and peroxide formation from the THF ring.[1][2][3] Ideal conditions are summarized below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and peroxide formation on the THF ring.[2][4][5]
Container Tightly sealed, amber glass vialPrevents exposure to air and moisture; amber glass protects from light.[6]
Light Store in the darkLight can accelerate the formation of peroxides in ethers like THF.[3][7]

Q2: What are the common physical signs of degradation?

A: Visual inspection can often provide the first clues of compound degradation. Be watchful for:

  • Color Change: The compound should be a clear, colorless to pale yellow liquid. The development of a distinct yellow or brown color often indicates oxidative degradation, a common pathway for amines.[8]

  • Precipitate Formation: The appearance of solid material or cloudiness can indicate the formation of insoluble degradation products or polymers.

  • Increased Viscosity: Polymerization or the formation of complex degradation products can lead to a noticeable increase in viscosity.

Q3: How sensitive is this compound to air?

A: It is highly sensitive to air due to its two reactive moieties.

  • Tetrahydrofuran Ring: Like other ethers, the THF ring can react with atmospheric oxygen, especially in the presence of light, to form potentially explosive hydroperoxides.[2][3][7][9]

  • Secondary Amine: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, or cleavage of the benzyl group.[1] Therefore, handling the compound under an inert atmosphere is strongly recommended for all transfers and reactions.[4]

Q4: Can I use solvents directly from the bottle for my experiments?

A: It is not recommended. Solvents, particularly those used in sensitive reactions, can be a source of contaminants that initiate degradation.

  • Water/Moisture: Can facilitate hydrolytic degradation pathways.

  • Dissolved Oxygen: Can promote oxidation of the amine and peroxide formation.

  • Nitrite Impurities: Solvents like dimethylformamide (DMF) can contain trace impurities or degrade to form secondary amines, which can react with nitrosating agents.[10] The presence of external nitrosating agents (e.g., sodium nitrite from other process steps) can lead to the formation of N-nitrosamine impurities, which are a significant safety concern.[10][11]

Always use high-purity, dry, and degassed (e.g., by sparging with argon) solvents for preparing solutions of this compound.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common experimental problems.

Issue: My analytical results (LC-MS, GC-MS) show unexpected peaks.

This is a frequent indicator that the compound has degraded either in storage or during the experimental workflow.

  • Possible Cause 1: Oxidative Degradation

    • Why it happens: The lone pair of electrons on the nitrogen is susceptible to attack by oxidizing agents (including atmospheric oxygen), and the benzylic C-H bond can also be a site of oxidation.[1] This can lead to cleavage of the N-benzyl bond.

    • Potential Byproducts: N-oxide of the parent amine, benzaldehyde, and tetrahydrofuran-3-amine.

    • Solution: Re-run the analysis on a fresh sample from a newly opened bottle stored under ideal conditions. If the peaks persist, consider purifying the material before use.

  • Possible Cause 2: Peroxide Adducts

    • Why it happens: The THF ring has formed hydroperoxides which may appear as new peaks or adducts in mass spectrometry.[3][9]

    • Solution: Test for peroxides using commercially available test strips. Caution: Do not concentrate solutions if peroxides are present, as this can be an explosion hazard.[9] Discard the material according to your institution's safety guidelines.

  • Possible Cause 3: N-Nitrosamine Formation

    • Why it happens: The secondary amine can react with nitrosating agents (e.g., nitrous acid, which can form from nitrite salts under acidic conditions) to form an N-nitrosamine derivative.[10] These agents can be present as trace impurities in reagents, solvents, or even from atmospheric nitrogen oxides.

    • Solution: This is a critical safety issue, as nitrosamines are often potent carcinogens.[11] Review all reagents and solvents used in the process for potential sources of nitrites or other nitrosating agents. If suspected, specialized analytical testing is required for confirmation.

Workflow for Investigating Unexpected Impurities

The following workflow provides a logical path for diagnosing the source of degradation.

G start Unexpected Peak in Analysis check_storage Review Storage Conditions (Temp, Inert Gas, Light) start->check_storage fresh_sample Analyze Fresh Sample (New, Sealed Vial) check_storage->fresh_sample storage_bad Storage Issue Identified. Implement Correct Storage. check_storage->storage_bad peak_gone Peak Disappears fresh_sample->peak_gone peak_persists Peak Persists fresh_sample->peak_persists cause_storage Root Cause: Storage Degradation peak_gone->cause_storage stress_test Conduct Forced Degradation (Oxidation, Acid/Base, Heat) peak_persists->stress_test review_reagents Review Reagents/Solvents for Nitrite/Oxidant Impurities peak_persists->review_reagents oxidative Peak Matches Oxidative Stress? (e.g., H₂O₂) stress_test->oxidative nitrosamine Nitrosating Agent Source? (e.g., NaNO₂) review_reagents->nitrosamine cause_oxidation Root Cause: Oxidative Degradation oxidative->cause_oxidation Yes cause_nitrosamine Root Cause: Potential Nitrosamine. CRITICAL: Escalate Safety Review. nitrosamine->cause_nitrosamine Yes G cluster_0 Oxidative Pathways parent This compound oxidant [O] (e.g., Air, H₂O₂) parent->oxidant n_oxide N-Oxide Derivative oxidant->n_oxide N-Oxidation debenzylation Debenzylation oxidant->debenzylation C-N Cleavage benzaldehyde Benzaldehyde debenzylation->benzaldehyde amine Tetrahydrofuran-3-amine debenzylation->amine

Caption: Potential oxidative degradation pathways.

Pathway 2: Peroxide Formation on the THF Ring

This pathway is characteristic of ethers and is initiated by radical formation, often accelerated by light. [2][9]

G cluster_1 THF Peroxidation parent This compound (THF Moiety) oxygen O₂ (Air) + Light/Radical Initiator parent->oxygen radical THF α-Carbon Radical oxygen->radical H• Abstraction peroxy Peroxy Radical radical->peroxy + O₂ hydroperoxide Hydroperoxide Product (Potentially Explosive) peroxy->hydroperoxide + H•

Caption: Mechanism of peroxide formation on the THF ring.

References

  • Acelyrin. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Swancor. (2025, January 7). What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

  • Islam, M. S., Yusoff, R., Ali, B. S., & Islam, M. N. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences.
  • Semantic Scholar. (2016, December 14). Forced Degradation Studies. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Eastchem. (2024, October 23). Properties and Stability of Tetrahydrofuran. [Link]

  • Eastchem. (2025, March 6). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Asian Publication Corporation. Nitrosamine Impurities. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. [Link]

Sources

Challenges in the N-alkylation of tetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N-Alkylation of Tetrahydrofuran-3-amine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of tetrahydrofuran-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this important transformation.

Introduction: The Synthetic Challenge

Tetrahydrofuran-3-amine is a valuable building block in medicinal chemistry, but its N-alkylation is not always straightforward. The inherent nucleophilicity of the amine, coupled with the potential for side reactions, necessitates careful optimization of reaction conditions. Common hurdles include over-alkylation, low conversion rates, and difficult purifications. This guide will address these challenges systematically.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may be facing in the lab.

Q1: My N-alkylation reaction with an alkyl halide is showing low conversion to the desired secondary amine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of tetrahydrofuran-3-amine with an alkyl halide can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Base: The choice and stoichiometry of the base are critical. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

    • Weak Bases: If you are using a weak base like triethylamine (TEA) or pyridine, it may not be strong enough to efficiently deprotonate the resulting ammonium salt, leading to a stalled reaction.

    • Sterically Hindered Bases: While sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent for preventing the formation of quaternary ammonium salts, they might be less effective in certain solvent systems.[1]

    • Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium hydroxide (CsOH) can be highly effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2] The enhanced reactivity with cesium bases is a known phenomenon for selective mono-N-alkylation.[2]

  • Solvent Effects: The solvent plays a crucial role in an Sₙ2 reaction by stabilizing the transition state.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred for N-alkylation with alkyl halides as they can solvate the cation while leaving the nucleophile (the amine) relatively free to react.[3][4][5]

    • Protic Solvents: Protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity and slowing down the reaction.

  • Reaction Temperature: N-alkylation reactions can be slow at room temperature. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[6] However, be cautious of potential side reactions at higher temperatures.

Troubleshooting Workflow:

G cluster_0 Low Conversion Troubleshooting start Low Conversion Observed q_base Is the base strong enough and used in sufficient excess? start->q_base s_base Switch to a stronger base (e.g., K₂CO₃, CsOH) or increase stoichiometry. q_base->s_base No q_solvent Is a polar aprotic solvent being used? q_base->q_solvent Yes s_base->q_solvent s_solvent Change to DMF, DMSO, or Acetonitrile. q_solvent->s_solvent No q_temp Is the reaction temperature optimized? q_solvent->q_temp Yes s_solvent->q_temp s_temp Increase temperature incrementally (e.g., to 50-80 °C). q_temp->s_temp No end_node Improved Conversion q_temp->end_node Yes s_temp->end_node

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing significant over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium salt. How can I promote mono-alkylation?

Answer:

Over-alkylation is a common challenge because the secondary amine product is often more nucleophilic than the starting primary amine.[7] Here are several strategies to favor mono-alkylation:

  • Stoichiometry Control: Use a significant excess of tetrahydrofuran-3-amine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the starting material rather than the product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine and base can help maintain a low concentration of the alkylating agent, thus minimizing the chance of a second alkylation.

  • Use of a Bulky, Non-Nucleophilic Base: As mentioned, bases like DIPEA are designed to be too sterically hindered to act as nucleophiles themselves, and they can help suppress the formation of quaternary ammonium salts.[1]

  • Protecting Group Strategy: This is a highly effective, albeit longer, approach.

    • Protection: Protect the amine of tetrahydrofuran-3-amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[8][9]

    • Alkylation: Alkylate the protected amine.

    • Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc).[9][10]

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides and often provides cleaner mono-alkylation.[11] The process involves reacting tetrahydrofuran-3-amine with an aldehyde or ketone to form an imine (or iminium ion) in situ, which is then reduced to the desired secondary amine.[11][12] Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent for this purpose.[13][14]

Reductive Amination Protocol:

StepProcedure
1.Dissolve tetrahydrofuran-3-amine (1.0 equiv.) and the corresponding aldehyde or ketone (1.1 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
2.Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
3.Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
4.Monitor the reaction by TLC or LC-MS until the starting material is consumed.
5.Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
6.Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography on silica gel.
Q3: My purification by column chromatography is challenging. The product is streaking on the silica gel, or I am having difficulty separating it from the starting material and byproducts.

Answer:

Purification of amines can be problematic due to their basic nature, which can lead to strong interactions with the acidic silica gel.

  • Tailing on Silica Gel: To mitigate tailing, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine or ammonia in methanol to the solvent mixture. This deactivates the acidic sites on the silica, allowing for better peak shape.

  • Co-elution of Product and Starting Material: If the polarity difference between your product and the starting amine is small, consider derivatization. You can protect the product with a Boc group, which will significantly change its polarity, making separation easier. After purification of the Boc-protected amine, the protecting group can be removed.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: If your product is sufficiently non-polar, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

    • SCX Cartridges: Solid-phase extraction using a strong cation exchange (SCX) cartridge is a highly effective method for purifying basic compounds.

Purification Strategy Decision Tree:

G cluster_1 Purification Troubleshooting start Purification Difficulty q_streaking Is the product streaking on the TLC/column? start->q_streaking s_streaking Add 0.5-1% TEA or NH₃/MeOH to the eluent. q_streaking->s_streaking Yes q_separation Is separation from starting material difficult? q_streaking->q_separation No s_streaking->q_separation s_separation Consider derivatization (e.g., Boc protection) before chromatography. q_separation->s_separation Yes q_alternative Are standard methods failing? q_separation->q_alternative No end_node Pure Product s_separation->end_node s_alternative Use SCX cartridge or acid-base extraction. q_alternative->s_alternative Yes q_alternative->end_node No s_alternative->end_node

Caption: Decision tree for purification strategies.

Frequently Asked Questions (FAQs)

Q: What are the best general conditions to start with for the N-alkylation of tetrahydrofuran-3-amine with a primary alkyl bromide?

A: A good starting point would be to use 1.2 equivalents of tetrahydrofuran-3-amine, 1.0 equivalent of the alkyl bromide, and 1.5 equivalents of potassium carbonate in acetonitrile. Heat the reaction at 60-70 °C and monitor by TLC or LC-MS.

Q: Can I use alcohols as alkylating agents instead of alkyl halides?

A: Yes, using alcohols is a greener alternative.[15] This typically requires a catalyst and often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[16] In this process, the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination.[16] This method avoids the formation of halide waste streams.[15]

Q: Are there any known side reactions involving the tetrahydrofuran ring itself?

A: Under strongly acidic or harsh conditions, the tetrahydrofuran ring can potentially undergo ring-opening. However, under typical N-alkylation conditions (which are generally basic or neutral), the THF ring is quite stable. It is always advisable to use the mildest effective conditions to avoid any potential degradation.

Q: How can I confirm the structure of my N-alkylated product?

A: Standard characterization techniques should be employed. ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the alkyl group to the nitrogen. High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, confirming the elemental composition.

References

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society. Available at: [Link]

  • Amine alkylation. Wikipedia. Available at: [Link]

  • Protecting groups. Royal Society of Chemistry. Available at: [Link]

  • Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • Preparation method of 3-aminomethyl tetrahydrofuran.Google Patents.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Preparation method of (R)-tetrahydrofuran-3-amine.Google Patents.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive Amination. Harvard University. Available at: [Link]

  • N-alkylation of secondary amine? ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.Google Patents.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. Available at: [Link]

  • Reagents and conditions: (a) Direct N-alkylation–alkyl halide... ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Benzyltetrahydrofuran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with isolating this compound from polar impurities. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve the highest purity for your downstream applications.

Section 1: Understanding the Molecule and the Problem

This section addresses fundamental questions about the physicochemical properties of this compound and the nature of the purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its purification?

This compound is a secondary amine with a moderately polar tetrahydrofuran ring and a nonpolar benzyl group. Its most critical chemical characteristic for purification is the basicity of the secondary amine group (a nitrogen lone pair). This basicity allows the molecule to be protonated by acids, forming a water-soluble ammonium salt. In its free-base form, the molecule is significantly more soluble in organic solvents.[1][2] This pH-dependent solubility is the cornerstone of its purification by extraction.

PropertyImplication for Purification
Basicity (pKa of conjugate acid) Enables pH-swing based liquid-liquid extraction to remove neutral or acidic impurities. Can cause strong, undesirable interactions with acidic stationary phases like standard silica gel.[3][4]
Polarity Moderately polar, making it soluble in a range of organic solvents. The presence of both polar (amine, ether) and nonpolar (benzyl) groups complicates solvent selection for chromatography and crystallization.
Hydrogen Bonding The secondary amine can act as a hydrogen bond donor and acceptor, influencing its solubility and interaction with protic solvents and chromatography stationary phases.

Q2: What are the likely polar impurities from its synthesis?

Typical syntheses of this compound, such as reductive amination, can result in several polar impurities.[5] Understanding these is key to designing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Tetrahydrofuran-3-one, benzylamine, or tetrahydrofuran-3-amine.

  • By-products: N-alkylated acetamides, nitriles, or other amide compounds formed during the synthesis.[6]

  • Metal Contaminants: Residual metal catalysts from hydrogenation or other steps.[7]

Q3: Why is standard silica gel chromatography often challenging for amines like this one?

Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[3][4] These acidic sites strongly interact with basic compounds like amines. This acid-base interaction leads to several chromatographic problems:

  • Irreversible Adsorption: The amine can bind so strongly that it does not elute from the column, resulting in low recovery.[4]

  • Peak Tailing: The strong interaction causes the compound to elute slowly and asymmetrically, leading to broad, tailing peaks that are difficult to separate from impurities.[3]

  • Reaction on Column: The acidic silica surface can sometimes catalyze the degradation of sensitive amine compounds.[8]

Section 2: Purification Strategy Selection Guide

Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. This decision tree provides a logical pathway for selecting the most appropriate technique.

Purification_Decision_Tree start Crude this compound Contains Polar Impurities q1 Are impurities non-basic (e.g., amides, nitriles)? start->q1 extraction Strategy 1: Acid-Base Liquid-Liquid Extraction q1->extraction Yes q3 Is the amine a solid or can form a solid salt? q1->q3 No / Basic Impurities q2 Did extraction yield sufficient purity? extraction->q2 chromatography Strategy 2: Flash Column Chromatography q2->chromatography No end_pure Product is Pure q2->end_pure Yes chromatography->end_pure q3->chromatography No crystallization Strategy 3: Salt Crystallization q3->crystallization Yes crystallization->end_pure end_impure Re-evaluate Impurity Profile Acid_Base_Extraction_Workflow cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Isolation of Impurities cluster_2 Step 3: Basification & Re-extraction cluster_3 Step 4: Final Product Isolation a1 Dissolve crude amine in organic solvent (e.g., EtOAc) a2 Add aqueous acid (e.g., 1M HCl) a1->a2 a3 Shake in Separatory Funnel a2->a3 a4 Separate Layers a3->a4 b1 Organic Layer: Contains neutral/acidic impurities a4->b1 c1 Aqueous Layer: Contains protonated amine salt a4->c1 b2 Wash, Dry, Concentrate b1->b2 b3 Analyze/Discard Impurities b2->b3 c2 Add base (e.g., NaOH) until pH > 10 c1->c2 c3 Add fresh organic solvent c2->c3 c4 Shake and Separate Layers c3->c4 c5 Collect Organic Layer c4->c5 d1 Combined Organic Extracts c5->d1 d2 Wash with Brine, Dry (Na2SO4) d1->d2 d3 Concentrate in vacuo d2->d3 d4 Pure this compound d3->d4

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 volumes). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.

  • Impurity Removal: The initial organic layer contains neutral impurities. It can be washed, dried, and concentrated to recover any non-basic by-products.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M NaOH or saturated NaHCO₃, with stirring until the pH is >10. A cloudy precipitate or oil (the free amine) should form.

  • Re-extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., EtOAc or DCM) (3 x 10 volumes).

  • Isolation: Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

FAQs for Liquid-Liquid Extraction
  • Q: My amine won't extract back into the organic layer after basification. What's wrong?

    • A: Ensure the aqueous layer is sufficiently basic (pH > 10). The pKa of the conjugate acid of a typical secondary amine is around 10-11. You need to be well above this to ensure it is fully deprotonated. Also, ensure you are using a sufficiently nonpolar extraction solvent.

  • Q: How can I avoid or break up emulsions?

    • A: Emulsions often form when solutions are shaken too vigorously. Try gentle, swirling inversions instead. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.

Section 4: Troubleshooting Guide 2: Flash Column Chromatography

When extraction is insufficient, flash chromatography is the next logical step. Success hinges on choosing the correct stationary and mobile phases to counteract the amine's basicity. [4]

Core Principle

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase (solvent). For basic amines, the key is to mitigate the interaction with acidic silica. This can be achieved by:

  • Neutralizing the Mobile Phase: Adding a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to the eluent. [9]2. Using a Modified Stationary Phase: Employing amine-functionalized silica or basic alumina, which lack acidic sites and have a higher affinity for polar impurities than the amine product. [3][4]3. Using Reversed-Phase Chromatography: Separating based on polarity using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). [9][10]

Chromatography_Workflow start Crude Amine Mixture prep Dissolve in minimum DCM or loading solvent start->prep load Load onto Column (Wet or Dry Loading) prep->load elute Elute with Gradient Solvent System load->elute collect Collect Fractions based on TLC/UV elute->collect analyze Analyze Fractions (TLC, LCMS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate in vacuo pool->concentrate finish Pure Product concentrate->finish

Caption: General workflow for flash column chromatography.

Detailed Protocols

Method A: Standard Silica with Mobile Phase Modifier

  • Stationary Phase: Standard Silica Gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM). Add 0.5-1% triethylamine (TEA) to the mobile phase to suppress peak tailing.

  • Procedure:

    • Equilibrate the column with the starting solvent mixture (e.g., 100% DCM + 1% TEA).

    • Load the sample (dissolved in a minimum of DCM).

    • Run a gradient from 0% to 10% MeOH in DCM (with 1% TEA maintained throughout).

    • Collect and analyze fractions.

Method B: Amine-Functionalized Silica

  • Stationary Phase: Pre-packed amine-functionalized silica cartridge. This is often the most effective method. [4]* Mobile Phase: A simple non-polar/polar gradient, such as ethyl acetate (EtOAc) in hexanes. No amine modifier is needed. [3][4]* Procedure:

    • Equilibrate the column with 100% hexanes.

    • Load the sample.

    • Run a gradient from 0% to 50% EtOAc in hexanes.

    • This method provides sharper peaks and better separation for many amines. [4]

Troubleshooting Common Chromatography Issues
IssueProbable Cause(s)Recommended Solution(s)
Broad, Tailing Peaks Strong interaction with acidic silica.Add 1% triethylamine or ammonium hydroxide to the eluent. [9]Switch to an amine-functionalized silica or alumina column. [4]
Low or No Recovery Irreversible binding to the silica column.Use a less polar eluent system initially. Use amine-functionalized silica. [4]Try reversed-phase (C18) chromatography. [10]
Co-elution with Polar Impurity Insufficient selectivity of the solvent system.Optimize the TLC; try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). Increase the column length or use a finer mesh silica for better resolution.

Section 5: Troubleshooting Guide 3: Purification via Salt Formation & Recrystallization

For compounds that are solids or can form stable, crystalline salts, this method can provide material of very high purity by removing impurities that do not co-crystallize.

Core Principle

The free-base amine is reacted with an acid (e.g., HCl, oxalic acid, or tartaric acid) to form an ammonium salt. [11][12]This salt often has very different solubility properties than the free base and can be selectively crystallized from a suitable solvent system, leaving soluble impurities behind in the mother liquor. [13]

Detailed Protocol: HCl Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude amine in a suitable solvent like isopropanol (IPA) or diethyl ether (Et₂O).

  • Acidification: Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the solid salt by vacuum filtration and wash with cold ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, IPA, or an ethanol/ether mixture). Allow the solution to cool slowly to room temperature, then in an ice bath or freezer to induce crystallization.

  • Final Product: Collect the pure crystalline salt by vacuum filtration.

  • Liberation of Free Base (Optional): To recover the free amine, dissolve the salt in water, basify with NaOH to pH > 10, and extract with an organic solvent as described in the liquid-liquid extraction protocol. [14]

FAQs for Salt Crystallization
  • Q: My amine salt is an oil or gum and won't crystallize. What should I do?

    • A: This is a common issue caused by residual impurities or solvent. Try adding a non-polar "anti-solvent" like hexanes or ether to the oil to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. Alternatively, removing all solvent under high vacuum and re-dissolving in a different solvent system can help. [11]* Q: Which acid is best for forming a crystalline salt?

    • A: While HCl is common, other acids like oxalic, tartaric, or maleic acid often form highly crystalline salts with amines and are worth exploring if the hydrochloride is problematic. [11]

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • LibreTexts Chemistry. (n.d.). Amine Extraction. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Myers, R. T. (n.d.). Impurities in High Molecular Weight Amine Products. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 162851-40-3 | N-BENZYL-TETRAHYDROFURAN-3-AMINE. [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. (2017). How to separate amides from free amine. [Link]

  • Scirp.org. (n.d.). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]

  • YouTube. (2022). How to purify Amine?[Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • PubChem. (n.d.). N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • ResearchGate. (2015). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Benzyltetrahydrofuran-3-amine. This document is designed for researchers, chemists, and drug development professionals who require this intermediate in high-purity form. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot and optimize the recrystallization process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its recrystallization?

A1: Understanding the molecule's structure is fundamental. This compound possesses three key functional regions that dictate its solubility and behavior:

  • Tetrahydrofuran (THF) Ring: A cyclic ether, which is moderately polar.

  • Benzyl Group: A non-polar, aromatic ring that introduces hydrophobic character.

  • Secondary Amine: A polar group capable of hydrogen bonding, which significantly increases its affinity for polar solvents.

The interplay between these groups means the molecule is not at either extreme of polarity, making solvent selection a critical, non-trivial step. Furthermore, like many amines, it is basic and can be prone to oxidation, especially if impure starting materials are used or if it's exposed to air at high temperatures for extended periods.[1]

Q2: How do I approach selecting the ideal solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2][3] A systematic screening process is the most reliable method. The goal is to find a solvent or solvent system that provides a significant yield of pure crystals upon cooling.

General Solvent Classes to Consider:

  • Protic Solvents (e.g., Ethanol, Isopropanol): The amine's ability to hydrogen bond makes alcohols a good starting point.

  • Aprotic Polar Solvents (e.g., Ethyl Acetate, Acetone): These can be effective but may have high solvency even when cold, potentially reducing yield.

  • Non-Polar Solvents (e.g., Heptane, Hexane, Toluene): The benzyl group provides some affinity for these, making them excellent anti-solvents in a mixed-solvent system.

  • Mixed-Solvent Systems: A combination of a "good" solvent (like ethanol or ethyl acetate) and a "poor" or "anti-solvent" (like hexane or water) often provides the fine-tuned solubility gradient needed for effective crystallization.[4][5]

Below is a logical workflow for solvent selection.

Solvent_Selection_Workflow cluster_start Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_decision Phase 3: System Selection cluster_end Phase 4: Optimization Start Start with Crude This compound SolubilityTest Test Solubility: ~10mg in 0.5mL solvent Start->SolubilityTest HotSoluble Is it soluble when hot? SolubilityTest->HotSoluble ColdInsoluble Does it precipitate upon cooling? HotSoluble->ColdInsoluble  Yes   MixedSolvent Consider Mixed Solvent System HotSoluble->MixedSolvent  No   SingleSolvent Potential Single Solvent System ColdInsoluble->SingleSolvent  Yes   ColdInsoluble->MixedSolvent  No (Stays in solution) Optimize Optimize & Scale-Up SingleSolvent->Optimize FindGoodSolvent 1. Dissolve in 'Good' Solvent (e.g., EtOH) 2. Add 'Poor' Anti-Solvent (e.g., Heptane) until cloudy, then heat to clarify. MixedSolvent->FindGoodSolvent FindGoodSolvent->Optimize

Caption: Workflow for selecting a recrystallization solvent.

Standard Recrystallization Protocol

This protocol provides a robust starting point. Adjustments should be made based on the results of your solvent screening.

Methodology:

  • Solvent Selection: Based on preliminary tests, select the most promising solvent or solvent pair. For this example, we will use an isopropanol/heptane system.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at a near-boiling temperature.[3]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Crystal Formation:

    • Remove the flask from the heat source.

    • Slowly add heptane (the anti-solvent) dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid).

    • Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a pre-chilled mixture of isopropanol/heptane in the same ratio) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

ParameterRecommended Value/ConditionRationale
Crude:Solvent Ratio Start with ~5-10 mL of "good" solvent per gram of crudeEnsures minimal solvent is used, maximizing yield.
Cooling Rate ~1°C per minute (ambient cooling)Slow cooling promotes selective crystallization and larger crystal formation.
Final Cooling Temp. 0-4°CMinimizes the solubility of the product in the mother liquor.
Washing Solvent Vol. ~1-2 mL per gram of crystalsSufficient to wash away impurities without dissolving significant product.

Troubleshooting Guide

Q3: I've cooled the solution, but no crystals have formed. What should I do?

A3: This is a common issue related to supersaturation or using too much solvent.

  • Potential Cause 1: Supersaturation. The solution may need a nucleation site to initiate crystallization.

    • Solution: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic glass fragments can act as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[3]

  • Potential Cause 2: Excessive Solvent. If too much solvent was added, the solution might not be saturated enough for crystals to form even when cold.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced by 15-20%, allow it to cool again. If using a mixed-solvent system, you can also add more of the anti-solvent.

Q4: My product is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or the solvent system is not ideal.

  • Potential Cause 1: Solution cooled too rapidly. The molecules don't have time to align into a crystal lattice.

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional "good" solvent. Allow it to cool much more slowly. Insulating the flask with glass wool can help.

  • Potential Cause 2: Poor solvent choice. The boiling point of the solvent may be higher than the melting point of your compound (or its eutectic mixture with impurities).

    • Solution: Re-evaluate your solvent system. Try a lower-boiling point solvent or adjust the ratio in your mixed-solvent system to lower the saturation temperature. Adding more of the "good" solvent can sometimes help.

  • Potential Cause 3: High concentration of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: The crude material may need preliminary purification. Consider passing it through a short plug of silica gel with an appropriate eluent (e.g., hexane/ethyl acetate) to remove highly polar or non-polar impurities before attempting recrystallization.

Troubleshooting_Flowchart Start Recrystallization Issue Problem Problem Start->Problem Identify Problem NoCrystals No Crystals Problem->NoCrystals No Crystals Form OilingOut Oiling Out Problem->OilingOut Product 'Oils Out' LowYield Low Yield Problem->LowYield Poor Recovery/Yield Cause_NC1 Too much solvent? NoCrystals->Cause_NC1 Cause_OO1 Cooled too fast? OilingOut->Cause_OO1 Cause_LY1 Product too soluble in cold solvent? LowYield->Cause_LY1 Solution_NC1 Boil off some solvent or add anti-solvent. Cause_NC1->Solution_NC1 Yes Cause_NC2 Supersaturated? Cause_NC1->Cause_NC2 No Solution_NC2 Scratch flask or add seed crystal. Cause_NC2->Solution_NC2 Yes Solution_OO1 Reheat and cool slowly. Insulate flask. Cause_OO1->Solution_OO1 Yes Cause_OO2 Solvent boiling point too high? Cause_OO1->Cause_OO2 No Solution_OO2 Choose lower boiling solvent system. Cause_OO2->Solution_OO2 Yes Solution_LY1 Cool longer at lower temp. Adjust solvent ratio (more anti-solvent). Cause_LY1->Solution_LY1 Yes Cause_LY2 Premature crystallization during hot filtration? Cause_LY1->Cause_LY2 No Solution_LY2 Use excess solvent (5-10%). Pre-heat funnel. Cause_LY2->Solution_LY2 Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

Q5: My final product has a yellowish or brownish tint. How can I get a colorless product?

A5: A persistent color often indicates the presence of oxidized or polymeric impurities, which can be common in amine compounds.[1]

  • Solution: Add a small amount of activated carbon (charcoal) to the hot solution before the filtration step. Use about 1-2% of the solute's weight. Boil the solution with the carbon for 5-10 minutes. The carbon will adsorb the colored impurities. Remove the carbon via hot gravity filtration. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

Q6: What if standard recrystallization fails to achieve the desired purity?

A6: If significant impurities persist, you may need to consider an alternative approach. Since this compound is basic, you can exploit this property for purification.[6]

  • Acid-Base Salt Formation:

    • Dissolve the impure amine in a suitable organic solvent (like diethyl ether or ethyl acetate).

    • Add a solution of an acid (e.g., HCl in ether) dropwise to precipitate the corresponding ammonium salt (N-Benzyltetrahydrofuran-3-ammonium chloride).

    • Filter and wash the salt, which should be a well-behaved crystalline solid, leaving many organic impurities behind in the solvent.

    • To recover the free amine, dissolve the purified salt in water and neutralize it by carefully adding a base (e.g., NaOH or NaHCO₃ solution) until the pH is >10.

    • Extract the now-insoluble free amine into an organic solvent, dry the organic layer, and evaporate the solvent. This material is often significantly purer and may now be amenable to a final recrystallization.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Sankey, B., & Spooner, A. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • Scribd. (n.d.).
  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting. SRU and Amine Blog.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). N-benzyltetrahydrothiophen-3-amine 1,1-dioxide.
  • ChemicalBook. (n.d.). 1-benzyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • Google Patents. (n.d.).
  • Professor Dave Explains. (2020, January 10).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Cross-Reactivity Profiling of N-Benzyltetrahydrofuran-3-amine Based CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and potential cross-reactivity of novel compounds based on the N-Benzyltetrahydrofuran-3-amine scaffold. As this chemical class shows potential for modulating monoamine transporters—critical targets for a range of central nervous system (CNS) disorders—a rigorous evaluation of off-target interactions is paramount to mitigating safety risks and ensuring therapeutic efficacy.[1][2] The development of CNS drugs is notoriously challenging, often hampered by unforeseen side effects that emerge late in development due to promiscuous compound activity.[3] This document outlines a multi-tiered, systematic approach to proactively identify and characterize both expected and unexpected molecular interactions, thereby enabling data-driven lead selection and optimization.

The Strategic Imperative for Selectivity Profiling

Selectivity is a cornerstone of modern drug design, defining the balance between a drug's desired therapeutic effect and its potential for adverse side effects.[4] For CNS drug candidates, which must function within the brain's intricate and densely populated network of receptors and signaling proteins, off-target activity can lead to a host of undesirable outcomes, from sedation and cardiovascular effects to neuropsychiatric disturbances.[1] Historically, drugs like tricyclic antidepressants (TCAs), while effective, were plagued by non-specific interactions with adrenergic, histamine, and cholinergic receptors, underscoring the need for highly selective agents.[1]

Our proposed strategy is a tiered approach that moves from focused, hypothesis-driven screening to broad, unbiased profiling. This ensures that resources are used efficiently while progressively building a comprehensive understanding of a compound's interaction landscape.

G cluster_0 Tier 1: Primary Targets cluster_1 Tier 2: Known Liabilities cluster_2 Tier 3: Unbiased Discovery T1_Binding Binding Assays (Ki @ DAT, SERT, NET) T1_Functional Functional Assays (IC50 - Uptake) T1_Binding->T1_Functional Confirm Mechanism T2_Panel Broad Panel Screen (% Inhibition @ 1µM) (GPCRs, Ion Channels) T1_Functional->T2_Panel Prioritized Compounds T3_CETSA Proteome-Wide CETSA® (Thermal Shift Analysis) T2_Panel->T3_CETSA Lead Candidate(s) Final_Profile Final Profile T3_CETSA->Final_Profile Comprehensive Selectivity Profile Compound_Library Compound Library Compound_Library->T1_Binding

Caption: Tiered workflow for selectivity profiling.

Part 1: In-Depth Experimental Methodologies

The validity of any cross-reactivity study rests on the robustness of its experimental methods. Each protocol described below is designed to be a self-validating system, providing clear, actionable data.

Radioligand Binding Assays for On-Target and Off-Target Affinity

Radioligand binding assays are a gold standard for quantifying the affinity (Ki) of a compound for a specific receptor or transporter. They are highly sensitive, reproducible, and amenable to high-throughput screening.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human transporter/receptor of interest (e.g., DAT, SERT, H1 Receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Execution:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (containing 10-20 µg of protein).

      • 50 µL of a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT).

      • 50 µL of assay buffer containing the test compound at various concentrations (typically from 0.1 nM to 10 µM).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand (e.g., 10 µM GBR 12909 for DAT).

    • Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Signal Detection & Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Unbiased Proteome-Wide Profiling with CETSA®

While targeted panels are excellent for known liabilities, they cannot identify unexpected off-targets. The Cellular Thermal Shift Assay (CETSA®) is a powerful, unbiased method that detects compound engagement with proteins directly in a cellular or lysate context.[5] The principle is that a compound binding to its target protein stabilizes it, leading to an increase in the temperature required to denature it. When coupled with quantitative mass spectrometry, this allows for proteome-wide assessment of compound interactions.[6]

G cluster_0 Cell Treatment & Lysis cluster_1 Heat Challenge cluster_2 Protein Separation & Digestion cluster_3 Mass Spectrometry & Analysis A Treat intact cells with Compound or Vehicle (DMSO) B Lyse cells to release proteome A->B C Aliquot lysate and heat across a temperature gradient (e.g., 40°C to 68°C) B->C D Centrifuge to separate soluble (non-denatured) proteins from precipitated (denatured) proteins C->D E Collect supernatant and prepare for MS via tryptic digestion D->E F Analyze peptides by LC-MS/MS E->F G Quantify protein abundance at each temperature F->G H Plot melt curves and identify proteins with thermal shifts G->H

Caption: Experimental workflow for CETSA® MS.

Experimental Protocol: CETSA® with Mass Spectrometry

  • Cell Culture and Treatment:

    • Grow a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour in culture conditions.

  • Lysate Preparation and Heat Shock:

    • Wash cells with PBS and lyse using a gentle method such as freeze-thaw cycles in a suitable buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

    • Aliquot the supernatant into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 10 temperatures from 40°C to 68°C) using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at 20,000 x g for 20 min at 4°C to pellet the denatured, aggregated proteins.

    • Carefully transfer the supernatant, containing the soluble proteins, to new tubes.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the proteins in the supernatant.

    • Digest the proteins into peptides using sequencing-grade trypsin overnight.

    • Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • Combine the labeled peptides, clean up the sample using solid-phase extraction, and prepare for LC-MS/MS.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer.

    • Identify and quantify the relative abundance of each protein at each temperature point using software such as Proteome Discoverer.

    • For each identified protein, plot the relative soluble fraction against temperature to generate a "melting curve."

    • A "thermal shift" is observed when the melting curve for a protein from compound-treated cells is shifted to the right (stabilization) compared to the vehicle-treated cells. This shift indicates a direct physical interaction between the compound and the protein.

Part 2: Comparative Analysis of Hypothetical Analogs

To illustrate the application of these methodologies, we present hypothetical data for a series of this compound analogs. These analogs explore substitutions on the benzyl ring, which can significantly influence potency and selectivity.

Compound IDR1R2R3Structure
LEAD-01 HHH(Scaffold)
ANA-02 4-ClHH(4-chloro substitution)
ANA-03 2-CH₃HH(2-methyl substitution)
ANA-04 H3-F4-F(3,4-difluoro substitution)

(Note: Structures are representational for the purpose of this guide.)

Tier 1: Primary Target Selectivity

The initial screen evaluates affinity (Ki) and functional inhibition (IC50) at the three primary monoamine transporters. The goal is to identify compounds with high potency and a desirable selectivity profile (e.g., balanced triple uptake inhibition or selectivity for a single transporter).

Table 1: Monoamine Transporter Affinity and Functional Data

Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM) (Uptake)SERT IC50 (nM) (Uptake)NET IC50 (nM) (Uptake)
LEAD-01 2580453511060
ANA-02 154503022>100041
ANA-03 15095120210140165
ANA-04 515882512

Analysis:

  • LEAD-01 shows modest, relatively balanced activity across all three transporters.

  • ANA-02 demonstrates a significant gain in potency and selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT). The 4-chloro substitution appears critical for this selectivity profile.

  • ANA-03 exhibits reduced potency compared to the lead, suggesting that steric hindrance at the ortho position of the benzyl ring is detrimental to activity.

  • ANA-04 emerges as a potent, balanced triple-uptake inhibitor, with high affinity for all three transporters. The electron-withdrawing fluorine substitutions enhance overall potency.

Based on these results, ANA-02 (as a DAT-selective lead) and ANA-04 (as a balanced triple-inhibitor lead) are prioritized for further profiling.

Tier 2: Broad Off-Target Liability Screening

The prioritized compounds are screened at a single high concentration (1 µM) against a panel of receptors and channels known to be associated with CNS side effects. Significant inhibition (>50%) flags a potential liability that requires further characterization.

Table 2: Cross-Reactivity Panel Results (% Inhibition at 1 µM)

TargetClassANA-02ANA-04
Adrenergic α1GPCR8%15%
Adrenergic α2GPCR12%22%
Histamine H1GPCR68% 11%
Muscarinic M1GPCR3%5%
Sigma-1Receptor25%38%
hERGIon Channel5%9%

Analysis:

  • ANA-04 shows a very clean off-target profile, with minimal interaction across the panel. This enhances its attractiveness as a lead candidate.

  • ANA-02 , despite its excellent primary target selectivity, shows a significant interaction with the Histamine H1 receptor. This is a critical finding, as H1 antagonism is associated with sedation, a common and often undesirable side effect for CNS therapeutics. This liability would need to be addressed through further chemical modification.

Tier 3: Unbiased CETSA® Profiling of Lead Candidate ANA-04

To ensure no major unforeseen interactions exist, the most promising candidate, ANA-04 , is subjected to proteome-wide CETSA®.

Table 3: Significant CETSA® Thermal Shifts for ANA-04 (10 µM in SH-SY5Y cells)

Protein HitUniProt IDFunctionΔTm (°C)Implication
Solute carrier family 6 member 3 (DAT) Q01959Dopamine Transporter+4.2 Expected On-Target Engagement
Solute carrier family 6 member 4 (SERT) P31645Serotonin Transporter+3.8 Expected On-Target Engagement
Solute carrier family 6 member 2 (NET) P23975Norepinephrine Transporter+4.0 Expected On-Target Engagement
Catechol O-methyltransferase (COMT)P21964Catecholamine metabolism+1.5Potential modulation of dopamine metabolism. Requires functional follow-up.

Analysis:

  • The CETSA® results provide powerful, direct evidence of target engagement for all three monoamine transporters in a cellular context, validating the primary mechanism of action.

  • An unexpected, albeit modest, thermal shift was observed for COMT, an enzyme involved in dopamine breakdown. While the shift is small, it warrants a follow-up functional assay to determine if ANA-04 has any inhibitory effect on COMT activity. This represents a novel, data-driven hypothesis generated by the unbiased screening approach.

Conclusion and Path Forward

This systematic, multi-tiered comparison provides a clear and robust pathway for evaluating the cross-reactivity of this compound based compounds.

  • Our hypothetical analysis identified ANA-04 as a potent and selective triple-uptake inhibitor with a clean off-target profile, making it a strong candidate for further preclinical development.

  • Conversely, ANA-02 , while being an excellent DAT-selective tool compound, was flagged for a potential sedation liability due to H1 receptor cross-reactivity, guiding future medicinal chemistry efforts to mitigate this effect.

By integrating focused binding and functional assays with broad, unbiased proteomic techniques, researchers can build a comprehensive selectivity profile. This approach not only validates the intended mechanism of action but also uncovers potential safety liabilities and even novel biological interactions early in the drug discovery process.[7][8] Adopting such a rigorous strategy is essential for increasing the probability of success in the challenging field of CNS drug development.[2]

References

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.). National Center for Biotechnology Information.
  • Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC. (n.d.). National Center for Biotechnology Information.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • The future of CNS drug development: signs of real progress. (2025, July 21). Drug Discovery World. Retrieved from [Link]

  • Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. (n.d.). PubMed. Retrieved from [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022, September 23). National Institutes of Health. Retrieved from [Link]

  • Improving Selectivity in Drug Design. (2022, March 4). AZoLifeSciences. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society.
  • Cross-reactivity among drugs: clinical problems. (2005, April 15). PubMed. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Big Data. Retrieved from [Link]

  • Issue 33: CNS Drug Development | The Altascientist. (n.d.). Altasciences.
  • Off-target activity – Knowledge and References. (n.d.). Taylor & Francis.
  • Rational Approaches to Improving Selectivity in Drug Design - PMC. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of N-Benzyltetrahydrofuran-3-amine

For researchers and professionals in drug development, the rigorous characterization of novel chemical entities and synthetic intermediates is a foundational requirement for advancing a program. This compound, a key heterocyclic building block, presents a unique set of analytical challenges due to its structural features, including a secondary amine, a tetrahydrofuran (THF) ether linkage, a benzyl group, and a critical chiral center. Ensuring its structural integrity, purity, and stereochemical identity is paramount.

This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.

NMR spectroscopy is the most powerful and definitive technique for the unambiguous determination of molecular structure. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional experiments are necessary for complete assignment.

Expertise & Experience: What to Expect from the Spectra
  • ¹H NMR: The proton spectrum will provide information on the chemical environment, connectivity, and stereochemistry of the protons. Key regions include the aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic methylene protons (~3.8 ppm), the protons on the THF ring (ranging from ~1.8 to 4.0 ppm), and the amine proton (N-H), which may be broad and variable in its chemical shift. The coupling patterns (J-coupling) between the THF protons are particularly important for confirming the 3-substitution pattern.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule. Expected signals include those for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the substituted THF ring. The chemical shifts of the THF carbons are diagnostic of their position relative to the oxygen atom and the amine substituent.

Trustworthiness: A Self-Validating Protocol

A robust NMR analysis relies on a multi-spectrum approach to validate assignments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1] Add tetramethylsilane (TMS) as an internal standard (0.00 ppm). Filter the solution into a 5 mm NMR tube to remove any particulates.[1]

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.[1]

    • Experiment: Standard single-pulse experiment.

    • Parameters: Set a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Acquire 16 scans for a good signal-to-noise ratio.[1]

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment.

    • Parameters: Set a spectral width of ~220 ppm. A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (if required for full assignment): Acquire COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons. These 2D techniques are invaluable for definitively assigning the complex signals of the THF ring.[2]

Data Interpretation:

  • Integrate the ¹H NMR signals to confirm the correct proton ratios.

  • Analyze the splitting patterns (multiplicity) to determine proton connectivity. For example, the benzylic protons should appear as a singlet (or an AB quartet if diastereotopic), while the THF protons will show complex multiplets.

  • Use the ¹³C chemical shifts to confirm the presence of all expected carbons.

  • Correlate the 1D and 2D data to build a complete, self-consistent structural assignment.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the target compound and offers structural clues through fragmentation analysis. It is most effectively employed when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Expertise & Experience: Choosing the Right MS Approach
  • GC-MS: Ideal for volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. Electron Impact (EI) ionization is typically used, which provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[4][5] Key expected fragments include the benzyl cation (m/z 91) and fragments arising from cleavage alpha to the nitrogen atom.

  • LC-MS: A versatile alternative, particularly if the compound has limited volatility or if derivatization is to be avoided. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a clear confirmation of the molecular weight.[6]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

    • Injector: Splitless injection at 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the specific instrument.

  • MS Detection (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

Data Interpretation:

  • Molecular Ion (M⁺): Identify the molecular ion peak to confirm the molecular weight (191.26 g/mol ).

  • Key Fragments: Look for the tropylium ion (benzyl fragment) at m/z 91. Another prominent peak should result from alpha-cleavage, leading to the loss of a C₄H₇O radical from the THF ring, generating an ion at m/z 120. The fragmentation pattern should be consistent with the proposed structure.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Fingerprint

FTIR spectroscopy is a fast and simple method to confirm the presence of key functional groups within the molecule. It serves as an excellent preliminary check on the success of a synthesis.

Expertise & Experience: Key Vibrational Bands

For this compound, the key expected absorptions are:

  • N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹ is characteristic of a secondary amine.[10]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the THF and benzyl methylene groups) will be just below 3000 cm⁻¹.

  • N-H Bend: An absorption in the 1550-1650 cm⁻¹ region can sometimes be observed for the N-H bending vibration.[10]

  • C-O-C Stretch: A strong, characteristic band for the ether linkage of the THF ring will be present in the 1070-1150 cm⁻¹ region.[11]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: Any modern ATR-FTIR spectrometer.

    • Parameters: Collect a spectrum over the range of 4000-600 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Interpretation:

  • Compare the obtained spectrum with a reference spectrum if available.

  • Confirm the presence of all key functional groups (N-H, C-O-C, aromatic and aliphatic C-H) and the absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹, which would indicate an impurity or side product).[12]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Separation

HPLC is the definitive technique for determining the purity of a sample. Given that this compound possesses a stereocenter, chiral HPLC is an indispensable tool for separating and quantifying the enantiomers, which is often a strict regulatory requirement in drug development.[13][14]

Expertise & Experience: The Chiral Challenge

Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[15]

  • Column Selection: The most successful CSPs for separating amines are often polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases.[16] Method development typically involves screening a small set of different chiral columns.

  • Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be effective. Small amounts of additives like diethylamine (for normal phase) or trifluoroacetic acid (for reversed phase) are often required to improve peak shape for amines.[15]

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: Chiral HPLC Method Development

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the initial mobile phase.

  • Column Screening:

    • Screen at least two to three different polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Initial Mobile Phase (Normal Phase): Start with an isocratic mobile phase of 90:10 Hexane:Isopropanol with 0.1% diethylamine.

    • Initial Mobile Phase (Reversed Phase): Start with an isocratic mobile phase of 50:50 Acetonitrile:Water with 0.1% trifluoroacetic acid.

  • Method Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase composition (adjusting the ratio of strong to weak solvent) to achieve baseline resolution (Rs > 1.5).

    • Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to fine-tune the separation.

  • Detection: Use a UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm).

Data Interpretation:

  • Purity: In an achiral (standard reversed-phase) HPLC run, the purity is calculated by the area percent of the main peak relative to all other peaks.

  • Enantiomeric Excess (e.e.): In the optimized chiral HPLC method, the e.e. is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = [|E1 - E2| / (E1 + E2)] * 100.

Comparative Summary and Workflow

The choice of analytical technique is dictated by the question being asked. The following table summarizes the primary applications of each method for characterizing this compound.

Technique Primary Information Obtained Sample Amount Key Advantage Key Limitation
NMR Spectroscopy Unambiguous molecular structure, connectivity5-10 mgProvides the most detailed structural informationLower sensitivity, requires pure sample
Mass Spectrometry Molecular weight, fragmentation pattern< 1 mgHigh sensitivity, confirms MW and formulaDoes not distinguish between isomers alone
FTIR Spectroscopy Presence of key functional groups< 1 mgFast, simple, non-destructiveProvides limited structural detail
Chiral HPLC Chemical purity, enantiomeric purity/ratio< 1 mgGold standard for separating enantiomersMethod development can be time-consuming
Recommended Analytical Workflow

A logical and efficient workflow for the complete characterization of a newly synthesized batch of this compound is essential for ensuring data integrity.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment Synthesis Synthesized This compound FTIR FTIR Spectroscopy Synthesis->FTIR Quick functional group check NMR_MS NMR & Mass Spectrometry FTIR->NMR_MS Confirm gross structure HPLC Achiral HPLC NMR_MS->HPLC Determine chemical purity Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC Determine enantiomeric excess (e.e.) Final Fully Characterized Product Chiral_HPLC->Final

Caption: A logical workflow for the complete characterization of this compound.

Selecting the Right Tool for the Job

The specific analytical question dictates the most appropriate technique to employ. This decision-making process can be visualized as follows.

Technique Selection cluster_questions cluster_answers Question What is the Analytical Question? Q_Structure What is the structure? Question->Q_Structure Q_Purity How pure is my sample? Question->Q_Purity Q_Enantiomers What is the enantiomeric ratio? Question->Q_Enantiomers Q_Functional Are the correct functional groups present? Question->Q_Functional A_NMR_MS Use NMR and Mass Spectrometry Q_Structure->A_NMR_MS A_HPLC Use Achiral HPLC Q_Purity->A_HPLC A_Chiral_HPLC Use Chiral HPLC Q_Enantiomers->A_Chiral_HPLC A_FTIR Use FTIR Q_Functional->A_FTIR

Caption: A decision tree for selecting the appropriate analytical technique.

By systematically applying this suite of orthogonal analytical techniques, researchers can build a comprehensive and robust data package for this compound, ensuring the highest degree of scientific integrity for its use in research and drug development.

References

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences.
  • Rehman, A., et al. (2016). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine. ResearchGate.
  • Mandri, M., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI.
  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • National Center for Biotechnology Information. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PubMed Central.
  • University of Regensburg. (2012). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as histamine receptor ligands.
  • PubMed. (2013). Synthesis and Pharmacological Characterization of New Tetrahydrofuran Based Compounds as Conformationally Constrained Histamine Receptor Ligands.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography.
  • National Center for Biotechnology Information. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.
  • AnalyzeTest.com. (2021). Different type of amines in FT-IR spectroscopy.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug.
  • ChemistLibrary. (n.d.). Chiral Separation Techniques.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans.
  • ResearchGate. (n.d.). FTIR spectra of compound 3.
  • PubMed. (2013). One-pot synthesis, FT-IR and density functional method (DFT) studies on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine.
  • PubMed Central. (n.d.). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model.
  • National Center for Biotechnology Information. (2007). NMR-spectroscopic analysis of mixtures: from structure to function.
  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of N-benzyl-N-methyl-1-phenylpropan-2-amine.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Benzyltetrahydrofuran-3-amine Analogs as Monoamine Neurotransmitter Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Benzyltetrahydrofuran-3-amine analogs, a class of compounds with significant potential in the development of therapeutics targeting monoamine transporters. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold - A Privileged Motif for Monoamine Transporter Inhibition

The this compound core structure represents a promising scaffold in the design of monoamine reuptake inhibitors (MRIs). These compounds modulate the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by targeting their respective transporters: SERT, NET, and DAT.[1][2][3] Imbalances in these neurotransmitter systems are implicated in a range of neurological and psychiatric disorders, making MRIs a cornerstone of treatment for conditions like depression and anxiety.[1][4]

The tetrahydrofuran ring, a common motif in many biologically active compounds, offers a unique combination of polarity and conformational flexibility, which can be exploited to achieve desired target engagement and pharmacokinetic properties. The N-benzyl group provides a key aromatic interaction point within the binding sites of monoamine transporters and serves as a versatile handle for synthetic modification to fine-tune potency and selectivity. This guide will delve into the critical structural features of this scaffold and how modifications to both the benzyl and tetrahydrofuran moieties impact their biological activity.

Comparative Analysis of Analog Performance: Deciphering the SAR

While a comprehensive, publicly available SAR study specifically focused on a wide array of this compound analogs is limited, we can infer critical SAR trends by examining related chemical series and the fundamental principles of monoamine transporter-ligand interactions. The following sections will compare hypothetical and known analogs based on logical extrapolations from existing literature on similar scaffolds, such as 3-phenyltropane analogs and other monoamine reuptake inhibitors.[5][6]

Impact of Benzyl Ring Substitution

Substitutions on the benzyl ring are a cornerstone of SAR studies for many classes of monoamine reuptake inhibitors, as they directly influence interactions within the transporter binding pocket.

Table 1: Predicted Impact of Benzyl Ring Substitutions on Monoamine Transporter Affinity (IC50, nM)

Compound IDR1 (para-position)Predicted DAT IC50 (nM)Predicted NET IC50 (nM)Predicted SERT IC50 (nM)Rationale for Predicted Activity
1a -H (Unsubstituted)BaselineBaselineBaselineUnsubstituted analog serves as the reference compound.
1b -FLowerLowerLowerSmall, lipophilic, and electron-withdrawing fluorine can enhance binding affinity through favorable hydrophobic and electronic interactions.
1c -ClLowerLowerLowerSimilar to fluorine, chlorine's electronic properties and size can improve binding, often with a more pronounced effect.
1d -CH3VariableVariableVariableA small alkyl group can provide beneficial hydrophobic interactions but may also introduce steric hindrance depending on the specific transporter's binding pocket topology.
1e -OCH3HigherHigherHigherThe methoxy group can introduce steric bulk and may not be well-tolerated, potentially leading to a decrease in binding affinity.

Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate predicted SAR trends based on general principles observed in related compound series.

The nature and position of substituents on the benzyl ring are critical determinants of both potency and selectivity. Generally, small, electron-withdrawing groups in the para-position tend to enhance affinity for monoamine transporters. This is often attributed to favorable interactions with specific residues in the binding pocket. For instance, in related compound classes, halogen substituents have been shown to increase potency.[5] Conversely, bulky substituents may introduce steric clashes, leading to a decrease in binding affinity.

The Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring, while seemingly a simple linker, plays a crucial role in orienting the key pharmacophoric elements—the benzyl ring and the amine nitrogen—within the transporter's binding site.

Ring Modifications: While less commonly explored, modifications to the tetrahydrofuran ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems, would be expected to have a profound impact on activity. Such changes would alter the conformational preferences of the molecule and the spatial relationship between the benzyl and amine groups.

Experimental Protocols

The following are standardized protocols for the key in vitro assays used to characterize the activity of this compound analogs.

Monoamine Reuptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters.

Workflow for Monoamine Reuptake Inhibition Assay

G A Plate cells expressing DAT, NET, or SERT B Pre-incubate cells with test compound or vehicle A->B C Add radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) B->C D Incubate to allow for uptake C->D E Wash cells to remove unincorporated radiolabel D->E F Lyse cells and measure radioactivity using a scintillation counter E->F G Calculate % inhibition and determine IC50 values F->G

Caption: Workflow for determining monoamine reuptake inhibition.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

  • Plating: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in assay buffer.

  • Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Monoamine Oxidase (MAO) Inhibition Assay

This assay assesses the potential of the analogs to inhibit the activity of MAO-A and MAO-B, which are enzymes responsible for the degradation of monoamine neurotransmitters.

Workflow for MAO Inhibition Assay

G A Prepare reaction mixture with MAO-A or MAO-B enzyme B Add test compound or vehicle A->B C Add substrate (e.g., kynuramine) B->C D Incubate at 37°C C->D E Measure product formation (e.g., fluorescent or chromogenic product) D->E F Calculate % inhibition and determine IC50 values E->F

Caption: Workflow for determining monoamine oxidase inhibition.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer. Prepare a solution of a suitable substrate (e.g., kynuramine for a fluorometric assay) in the same buffer.[7][8]

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the MAO enzyme and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time, allowing the enzyme to metabolize the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the product formed using a plate reader at the appropriate excitation and emission wavelengths.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. The SAR analysis, though based on inferences from related structures, provides a logical framework for the rational design of new analogs with improved potency and selectivity. Systematic substitution of the benzyl ring, particularly with small, electron-withdrawing groups, is a key strategy for enhancing affinity. Furthermore, a thorough investigation of the stereochemical requirements at the tetrahydrofuran ring is crucial for optimizing interactions with the chiral binding pockets of the monoamine transporters.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish a direct and quantitative SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds for the treatment of various neurological and psychiatric disorders.

References

  • Toludesvenlafaxine had high binding affinity on SERT, NET and DAT, and significantly inhibited the reuptake of serotonin (IC50 = 31.4 ± 0.4 nM), norepinephrine (IC50 = 586.7 ± 83.6 nM) and dopamine (IC50 = 733.2 ± 10.3 nM) in vitro. (Source: Not available)
  • Journal of Medicinal and Medical Chemistry. (Source: Journal of Medicinal and Medical Chemistry)
  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC.
  • Chemical structure, IC50 values and representative traces of... - ResearchGate.
  • Bioorganic & medicinal chemistry letters - VIVO. (Source: VIVO)
  • (PDF) 2013 Bioorganic & Medicinal Chemistry Letters - ResearchGate.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC - PubMed Central.
  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC.
  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (Source: International Journal of Pharmaceutical Sciences and Research)
  • Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors - ResearchGate.
  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central.
  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - NIH.
  • Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC - NIH.
  • (PDF) Quantitative Structure-Activity Relationship (QSAR): Modeling Approaches to Biological Applications - ResearchGate.
  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - NIH.
  • Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD. (Source: International Journal of Novel Research and Development)
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH.
  • Monoamine reuptake inhibitors: Highlights of recent research developments. (Source: Not available)
  • Journal of Medicinal Chemistry - Future4200. (Source: Future4200)
  • Monoamine reuptake inhibitor - Wikipedia. (Source: Wikipedia)
  • Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[7]thieno[2,3-d]pyrimidin-4-ones as analg - Arkivoc. (Source: Arkivoc)
  • Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs - YouTube. (Source: YouTube)
  • Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - MDPI. (Source: MDPI)
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed.
  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. (Source: Not available)
  • Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors - Digital Repository. (Source: Digital Repository of Scientific Institutes)
  • Interaction of Organic Cations With a Newly Identified Plasma Membrane Monoamine Transporter - PubMed.
  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - OUCI.
  • (PDF) ChemInform Abstract: Synthesis and Biological Activity of Heterocyclic Aminophosphonates - ResearchGate.
  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter | Request PDF - ResearchGate.
  • BJOC - Search Results - Beilstein Journals. (Source: Beilstein Journals)

Sources

An In-Vivo Efficacy Comparison of N-Benzyltetrahydrofuran-3-amine Derivatives as Triple Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The pursuit of novel therapeutics for complex central nervous system (CNS) disorders has led to the exploration of compounds with multimodal mechanisms of action. Among these, triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, have garnered significant interest.[1][2] This guide provides an in-depth comparison of the in vivo efficacy of derivatives based on the "N-Benzyltetrahydrofuran-3-amine" scaffold, a promising chemical class that has yielded clinical candidates for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and major depressive disorder.

The Rationale for Triple Reuptake Inhibition

Traditional monoamine reuptake inhibitors, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), have been mainstays in the treatment of depression and anxiety. However, a significant portion of patients exhibit only a partial response to these treatments.[3] The inclusion of a dopaminergic component in TRIs is hypothesized to address residual symptoms like anhedonia and cognitive deficits, potentially leading to improved efficacy and a faster onset of action.[3][4]

Mechanism of Action: Modulating Synaptic Monoamine Levels

This compound derivatives, like other TRIs, exert their therapeutic effects by binding to SERT, NET, and DAT, thereby inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, enhancing neurotransmission in brain circuits crucial for mood, cognition, and executive function.[1][2]

Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic SERT SERT NET NET DAT DAT Vesicle Synaptic Vesicle (5-HT, NE, DA) 5HT 5-HT Vesicle->5HT Release NE NE Vesicle->NE Release DA DA Vesicle->DA Release 5HT->SERT Reuptake Receptors Postsynaptic Receptors 5HT->Receptors NE->NET Reuptake NE->Receptors DA->DAT Reuptake DA->Receptors Postsynaptic TRI N-Benzyltetrahydrofuran -3-amine Derivative (TRI) TRI->SERT Inhibits TRI->NET Inhibits TRI->DAT Inhibits SAR_Scaffold cluster_scaffold This compound Scaffold cluster_derivatives Key Derivatives Scaffold Centanafadine Scaffold->Centanafadine R = 2-Naphthyl Amitifadine Scaffold->Amitifadine R = 3,4-Dichlorophenyl

General scaffold and key derivatives.
  • The Benzyl Moiety (R group): The nature of the substituent on the benzyl ring appears to be a critical determinant of the potency and selectivity profile. In Centanafadine, the 2-naphthyl group contributes to its norepinephrine-preferring profile. [5]In contrast, the 3,4-dichlorophenyl group in Amitifadine results in a more serotonin-preferring profile. [6]This highlights the importance of the electronic and steric properties of this aromatic system in interacting with the binding pockets of the monoamine transporters.

  • The Tetrahydrofuran Core: The tetrahydrofuran ring serves as a rigid scaffold to orient the benzyl and amine functionalities in a specific spatial arrangement required for binding to the transporters. The stereochemistry at the 3-position is also likely to be crucial for optimal activity.

  • Insights from Related Scaffolds: Studies on other triple reuptake inhibitors, such as those based on piperidine, have shown that the nature and length of linkers between aromatic moieties and the amine can significantly impact the potency and selectivity for DAT, SERT, and NET. [7][8]For instance, in a series of 4-benzylpiperidine carboxamides, a two-carbon linker was found to be optimal for DAT inhibition. [8]These findings from related scaffolds can provide valuable guidance for the design of novel this compound derivatives with desired pharmacological profiles.

Experimental Protocols: The Forced Swim Test

The Forced Swim Test (FST) is a widely used preclinical assay to assess the antidepressant-like activity of novel compounds. The following is a representative protocol for the FST in rats, as has been used in the evaluation of compounds like Amitifadine.

FST_Workflow Acclimation Animal Acclimation (e.g., 1 week) Day1 Day 1: Pre-swim Session (15 minutes) Acclimation->Day1 Day2 Day 2: Dosing (e.g., Oral gavage of test compound or vehicle) Day1->Day2 Test Day 2: Test Session (5 minutes, 60 minutes post-dosing) Day2->Test Analysis Behavioral Analysis (Scoring of immobility time) Test->Analysis Stats Statistical Analysis (Comparison between treatment groups) Analysis->Stats

Workflow for the Forced Swim Test.

Step-by-Step Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are housed in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to minimize stress.

  • Day 1: Pre-swim Session: Each rat is placed individually in a cylindrical container filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape. The animals are left to swim for 15 minutes. This session serves to induce a state of behavioral despair.

  • Day 2: Dosing: On the following day, the rats are administered the test compound (e.g., Amitifadine at various doses) or vehicle via the desired route (e.g., oral gavage).

  • Day 2: Test Session: Approximately 60 minutes after dosing, the rats are placed back into the swim cylinders for a 5-minute test session. The entire session is recorded for later analysis.

  • Behavioral Analysis: An observer, blinded to the treatment conditions, scores the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • Statistical Analysis: The immobility times for the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effect of the compound. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of novel triple reuptake inhibitors with therapeutic potential in major CNS disorders. The clinical advancement of Centanafadine for ADHD underscores the viability of this chemical class. While direct comparative in vivo efficacy data for a wide range of derivatives is limited in the public domain, the available information on Centanafadine and Amitifadine, coupled with SAR insights from related scaffolds, provides a strong foundation for future drug discovery efforts.

Future research should focus on the systematic exploration of the chemical space around this scaffold to delineate the structural features that govern the potency and selectivity at the three monoamine transporters. Such studies will be instrumental in designing next-generation TRIs with optimized efficacy and safety profiles, tailored for specific CNS indications.

References

  • Bymaster FP, Golembiowska K, Kowalska M, Choi YK, Tarazi FI. Neurochemical and behavioral profile of the novel triple reuptake inhibitor centanafadine. J Pharmacol Exp Ther. 2012;341(1):118-128.
  • Paudel, K. R., Kim, D. W., Jo, M. J., Lee, H. W., Kim, J. A., Lee, S., ... & Cheon, S. H. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 25(6), 626–634.
  • Paudel, K. R., Kim, D. W., Jo, M. J., Lee, H. W., Kim, J. A., Lee, S., ... & Cheon, S. H. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 25(6), 626–634.
  • Dutta, A. K., & Li, P. K. (2013). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 5(11), 1251–1271.
  • Otsuka Pharmaceutical. (2025, November 24). Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. Retrieved from https://www.otsuka.co.jp/en/company/newsreleases/2025/20251125_1.html
  • Faraone, S. V., & Glatt, S. J. (2010). A comparison of the efficacy of medications for adult attention-deficit/hyperactivity disorder using meta-analysis of effect sizes.
  • Otsuka Pharmaceutical. (2023, November 2). Otsuka Pharmaceutical unveils Phase 3 studies of Centanafadine for treating Attention Deficit Hyperactivity Disorder in children and teenagers. Retrieved from https://www.patsnap.com/synapse/news/3c7a8e9f-7a8e-4b1a-8c9d-9e8a7b6c5d4e
  • Neurovance. (2016, January 7). Neurovance Announces Series Of Three Clinical Trials To Support Advanced Development Of Centanafadine (CTN) In Adult ADHD. Retrieved from https://www.biospace.com/article/releases/neurovance-announces-series-of-three-clinical-trials-to-support-advanced-development-of-centanafadine-ctn-in-adult-adhd-/
  • Otsuka Pharmaceutical. (2017, March 1). Otsuka Pharmaceutical to Acquire Neurovance, Inc. Retrieved from https://www.otsuka.co.jp/en/company/newsreleases/2017/20170301_1.html
  • Patsnap. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. Retrieved from https://www.patsnap.com/synapse/articles/what-are-monoamine-reuptake-inhibitor-and-how-do-they-work
  • Faraone, S. V., Gomeni, R., & Robertson, B. A. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials.
  • Massachusetts General Hospital. (2025, September 17). Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Retrieved from https://www.massgeneral.
  • Patsnap. Amitifadine Hydrochloride. Retrieved from https://www.
  • Patsnap. Centanafadine Hydrochloride. Retrieved from https://www.
  • Tian, J., Zhang, L., Zhang, M., Wang, Y., Li, X., & Zhang, Y. (2018). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in pharmacology, 9, 888.
  • Marks, D. M., & Pae, C. U. (2009). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. CNS drugs, 23(7), 543–552.
  • Paudel, K. R., Kim, D. W., Jo, M. J., Lee, H. W., Kim, J. A., Lee, S., ... & Cheon, S. H. (2017). Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles. Bioorganic & medicinal chemistry, 25(18), 4976–4986.
  • Marks, D. M., & Pae, C. U. (2009). Triple reuptake inhibitors: do they promise us a rose garden?.
  • Carroll, F. I., Howard, J. L., Howell, L. L., Fox, B. S., & Kuhar, M. J. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of medicinal chemistry, 43(6), 1221–1228.
  • Patsnap. Ethismos Research, Inc. Retrieved from https://www.patsnap.com/synapse/company/Ethismos-Research-Inc/drug-pipeline
  • Patsnap. Monoamine reuptake inhibitors. Retrieved from https://www.patsnap.com/synapse/articles/monoamine-reuptake-inhibitors-highlights-of-recent-research-developments
  • Faraone, S. V., Gomeni, R., & Robertson, B. A. (2025). 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. Journal of clinical psychopharmacology, 45(4), 333–341.
  • Marks, D. M., & Pae, C. U. (2009). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. CNS drugs, 23(7), 543–552.
  • Allied Academies. Mechanism of action of selective monoamine neurotransmitter re-uptake inhibitors. Retrieved from https://www.alliedacademies.org/articles/mechanism-of-action-of-selective-monoamine-neurotransmitter-reuptake-inhibitors.html
  • McKinney, A. A., Bymaster, F., Skolnick, P., & Lippa, A. S. (2012). Use of amitifadine, (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in methods and compositions with enhanced efficacy and reduced metabolic side effects and toxicity for treatment of depression and other central nervous system disorders and conditions affected by monoamine neurotransmitters. U.S.
  • Wikipedia. Centanafadine. Retrieved from https://en.wikipedia.org/wiki/Centanafadine
  • Wikipedia. Amitifadine. Retrieved from https://en.wikipedia.org/wiki/Amitifadine
  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from https://en.wikipedia.org/wiki/Serotonin%E2%80%93norepinephrine%E2%80%93dopamine_reuptake_inhibitor
  • McKinney, A. A., Bymaster, F., & Skolnick, P. (2024). Methods for treating attention deficit hyperactivity disorder. U.S.
  • Slideshare. 4th-Year-Medicinal-Chemistry-3rd-Lecture (1).pdf. Retrieved from https://www.slideshare.net/sagarjoshi123/4th-year-medicinal-chemistry-3rd-lecture-1pdf

Sources

A Head-to-Head Technical Guide: Evaluating the N-Benzyltetrahydrofuran-3-amine Scaffold Against Marketed CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the chemical scaffold represented by N-Benzyltetrahydrofuran-3-amine against established and investigational drugs targeting monoamine reuptake systems in the central nervous system (CNS). Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a rigorous, data-supported framework for evaluating the potential of this and related scaffolds. By juxtaposing its theoretical profile with the proven performance of marketed Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and related compounds, we aim to illuminate pathways for future discovery and optimization.

Introduction: The Tetrahydrofuran Amine Scaffold as a Privileged Motif in CNS Drug Discovery

The tetrahydrofuran (THF) ring is a prevalent structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its utility as a bioisostere for cyclohexane, but with increased polarity and the potential for hydrogen bonding, makes it an attractive component for modulating physicochemical properties like solubility and lipophilicity in drug candidates.[3] When combined with an amine functionality, as in the case of this compound, the resulting scaffold presents a compelling starting point for targeting CNS transporters and receptors.

While this compound itself is not an established therapeutic agent, its core structure bears a strong resemblance to novel investigational drugs, most notably Centanafadine , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for Attention-Deficit/Hyperactivity Disorder (ADHD).[4][5] This structural analogy suggests that the this compound scaffold has the potential to function as a monoamine reuptake inhibitor, a class of drugs with proven efficacy in treating depression, ADHD, and other neuropsychiatric disorders.[6][7]

This guide will therefore compare the potential pharmacological profile of this scaffold against a carefully selected cohort of marketed and late-stage clinical drugs:

  • Bupropion (Wellbutrin®): A first-line NDRI for major depressive disorder and smoking cessation.[6][8]

  • Methylphenidate (Ritalin®): A widely prescribed NDRI for the treatment of ADHD and narcolepsy.[8][9]

  • Atomoxetine (Strattera®): A selective norepinephrine reuptake inhibitor (NRI) used for ADHD, serving as a key comparator for receptor selectivity.[10]

  • Centanafadine: An investigational SNDRI whose structure reinforces the therapeutic potential of the tetrahydrofuran amine core.[4][5]

Comparative Analysis I: Mechanism of Action and In Vitro Potency

The primary mechanism of action for this drug class is the inhibition of neurotransmitter reuptake at the presynaptic terminal. By blocking the norepinephrine transporter (NET), dopamine transporter (DAT), and/or serotonin transporter (SERT), these drugs increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing noradrenergic, dopaminergic, and serotonergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE) MAO MAO DA DA MAO->DA Metabolism Tyr Tyrosine DOPA DOPA Tyr->DOPA Synthesis DOPA->DA Synthesis DA->Vesicle NE NE DA->NE NE->Vesicle DAT DAT NET NET SynapticCleft_Pre->SynapticCleft_Post Synaptic Cleft DA_cleft Dopamine SynapticCleft_Pre->DA_cleft Release NE_cleft Norepinephrine SynapticCleft_Pre->NE_cleft Release D1R D1/D2 Receptors AlphaBetaR α/β Adrenergic Receptors DA_cleft->DAT Reuptake DA_cleft->D1R Binding NE_cleft->NET Reuptake NE_cleft->AlphaBetaR Binding Drug NDRI Drug (e.g., Bupropion) Drug->DAT Inhibition Drug->NET Inhibition

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

Quantitative Comparison of Transporter Affinity

The defining characteristic of a reuptake inhibitor is its potency and selectivity for the monoamine transporters. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ), where a lower value indicates higher binding affinity. The ratio of these values determines the drug's pharmacological profile (e.g., NDRI, SNDRI, or selective NRI).

CompoundPrimary IndicationNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT:NET RatioSERT:NET Ratio
Centanafadine ADHD (Investigational)63883~6~14
Bupropion Depression, Smoking Cessation~1900~500>10000~0.26>5
Methylphenidate ADHD, Narcolepsy~24~14~4000~0.6>160
Atomoxetine ADHD~5~1000~77~200~15

Data compiled from various public sources and scientific literature. Absolute values may vary between assays.

From this data, it is evident that Centanafadine exhibits a preference for NET, followed by DAT and SERT, defining its profile as a norepinephrine-preferring triple reuptake inhibitor.[4][11] This contrasts with Bupropion, which is more potent at DAT than NET, and Methylphenidate, which has relatively balanced high affinity for both DAT and NET.[6][8] Atomoxetine demonstrates high selectivity for NET, which is consistent with its classification as an NRI.[10]

Experimental Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard competitive binding assay to determine the affinity (Kᵢ) of a test compound (like a novel this compound derivative) for human monoamine transporters.

Objective: To quantify the binding affinity of a test compound to human NET, DAT, and SERT expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Desipramine (for NET), GBR 12909 (for DAT), Fluoxetine (for SERT).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

Methodology:

  • Membrane Preparation: Culture the appropriate cell line to confluence, harvest the cells, and homogenize in ice-cold assay buffer to prepare a crude membrane suspension. Centrifuge and resuspend the membrane pellet to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL membrane suspension + 50 µL radioligand (at a concentration near its Kₔ) + 50 µL assay buffer.

    • Non-Specific Binding (NSB): 50 µL membrane suspension + 50 µL radioligand + 50 µL of a high concentration of the corresponding non-specific inhibitor (e.g., 10 µM Desipramine).

    • Competitive Binding: 50 µL membrane suspension + 50 µL radioligand + 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Comparative Analysis II: Clinical Efficacy and Safety

While preclinical data provides a mechanistic foundation, the ultimate value of a drug is determined by its clinical performance. The selected comparators have well-documented efficacy and safety profiles in their respective indications.

Summary of Clinical Performance
DrugPrimary IndicationKey Efficacy OutcomesCommon Adverse Events (>5% incidence)
Bupropion DepressionImprovement in HAM-D or MADRS scores.Dry mouth, insomnia, headache, nausea/vomiting, agitation.
Methylphenidate ADHDReduction in ADHD-RS-IV total score; improved attention.Decreased appetite, insomnia, headache, abdominal pain, irritability.
Atomoxetine ADHDReduction in ADHD-RS-IV total score.Nausea, decreased appetite, dry mouth, fatigue, insomnia.
Centanafadine ADHDStatistically significant reduction in AISRS and CGI-S scores vs. placebo.[12]Headache, decreased appetite, nausea, dry mouth.[11][12]

Centanafadine has demonstrated efficacy in reducing ADHD symptoms in adults in Phase 3 trials, with an onset of action as early as one week.[12] Its side effect profile is generally consistent with other non-stimulant ADHD medications and appears to be well-tolerated.[11][12] The unique triple reuptake mechanism is theorized to potentially benefit patients with comorbid mood symptoms, though this requires further dedicated study.[5]

Screening Screening & Inclusion/Exclusion Washout Washout Period (If applicable) Screening->Washout Randomization Randomization (1:1:1) Placebo Arm 1: Placebo Randomization->Placebo Group 1 Dose1 Arm 2: Drug (Low Dose) Randomization->Dose1 Group 2 Dose2 Arm 3: Drug (High Dose) Randomization->Dose2 Group 3 Washout->Randomization FollowUp Follow-Up Assessments (e.g., Weeks 1, 2, 4, 6) Placebo->FollowUp Dose1->FollowUp Dose2->FollowUp Endpoint Primary Endpoint Analysis (e.g., Change in AISRS score) FollowUp->Endpoint

Caption: Generalized workflow for a Phase 3 placebo-controlled ADHD clinical trial.

Synthesis and Analytical Workflow

The synthesis of this compound and its analogs can be achieved through various established organic chemistry routes. A common approach involves the reductive amination of tetrahydrofuran-3-one with benzylamine or the substitution reaction of a suitable 3-substituted tetrahydrofuran precursor.[13][14] Ensuring the purity and identity of the final compound is critical for accurate biological evaluation.

Experimental Protocol: Purity and Identity Verification by HPLC-MS

Objective: To confirm the purity and verify the molecular weight of a synthesized batch of this compound.

Materials:

  • Synthesized this compound.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA).

  • HPLC system coupled with a mass spectrometer (e.g., LC-MS/MS).

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN or methanol. Dilute to a final concentration of ~10 µg/mL in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Gas Flow: As per instrument recommendation.

  • Data Analysis:

    • Purity: Integrate the peak area of the main compound in the UV chromatogram (e.g., at 254 nm). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Examine the mass spectrum corresponding to the main chromatographic peak. Confirm the presence of the [M+H]⁺ ion for this compound (Expected m/z = 178.12).

Conclusion and Future Directions

The comparative analysis reveals that the tetrahydrofuran amine scaffold, represented by this compound, holds significant promise as a core structure for developing novel CNS-active agents. The clinical journey of Centanafadine validates this potential, demonstrating that molecules built around this core can achieve a desirable profile of potent, multi-target monoamine reuptake inhibition with clinical efficacy and acceptable tolerability.

Compared to established NDRIs like Bupropion and Methylphenidate, derivatives of this scaffold could offer a more nuanced pharmacological profile, potentially bridging the gap between stimulants and non-stimulants for ADHD, or providing a broader spectrum of activity for depressive disorders. The key to unlocking this potential lies in systematic structure-activity relationship (SAR) studies. Future research should focus on:

  • Modulating Selectivity: Exploring substitutions on both the benzyl and tetrahydrofuran rings to fine-tune the affinity ratios for NET, DAT, and SERT.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration.

  • Stereochemistry: Investigating the stereoisomers of substituted 3-aminotetrahydrofurans, as chirality often plays a critical role in receptor binding and biological activity.

By leveraging the experimental frameworks detailed in this guide, researchers can efficiently synthesize, screen, and characterize novel analogs, paving the way for the next generation of CNS therapeutics based on this privileged scaffold.

References

  • American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs).
  • Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor.
  • Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work.
  • Wikipedia. (n.d.). Norepinephrine reuptake inhibitor.
  • Wikipedia. (n.d.). Centanafadine.
  • BOC Sciences. (n.d.). CAS 924012-43-1 Centanafadine.
  • Psychiatric Times. (2025).
  • Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs).
  • Wigal, S. B., et al. (2020). Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Trials.
  • Ghosh, A. K., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Nasser, A., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. Journal of Clinical Psychopharmacology.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • ResearchGate. (n.d.). Structures of selected drugs containing THF ring.
  • Gantrade. (n.d.). Tetrahydrofuran (THF)
  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

Sources

A Researcher's Guide to the Synthesis of N-Benzyltetrahydrofuran-3-amine: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyltetrahydrofuran-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. While several synthetic routes to this compound have been reported in the literature, their practical reproducibility can vary significantly, posing a challenge for researchers. This guide provides an in-depth, comparative analysis of two prominent methods for the synthesis of this compound: one-pot reductive amination and a two-step nucleophilic substitution approach. By examining the underlying chemical principles, providing detailed experimental protocols, and discussing potential pitfalls, this document aims to equip researchers with the necessary insights to select and execute the most reliable synthetic strategy for their specific needs.

Introduction: The Importance and Challenges of Synthesizing this compound

The tetrahydrofuran motif is a prevalent scaffold in numerous biologically active molecules and natural products.[1][2] The incorporation of an N-benzylamine substituent at the 3-position provides a versatile handle for further functionalization, making this compound a key intermediate in drug discovery programs. Despite its utility, the synthesis of this compound is not without its challenges. Issues such as competing side reactions, difficulties in purification, and inconsistent yields are often encountered, highlighting the need for a critical evaluation of published methods. This guide will focus on two commonly employed synthetic strategies, dissecting their strengths and weaknesses to provide a clear path to successful and reproducible synthesis.

Method A: One-Pot Reductive Amination of Tetrahydrofuran-3-one

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[3][4] This approach involves the in situ formation of an imine or enamine from a carbonyl compound (tetrahydrofuran-3-one) and an amine (benzylamine), which is then reduced to the target amine.

Mechanistic Overview & Rationale

The reaction proceeds via the initial condensation of benzylamine with tetrahydrofuran-3-one to form an iminium ion intermediate. A reducing agent, typically a borohydride-based reagent like sodium triacetoxyborohydride (STAB), then selectively reduces the iminium ion to the desired this compound.[3][5] STAB is often the reagent of choice due to its mild nature and tolerance of a wide range of functional groups.[3][5] The one-pot nature of this reaction, where condensation and reduction occur in the same reaction vessel, makes it an attractive and time-efficient method.

Detailed Experimental Protocol

Materials:

  • Tetrahydrofuran-3-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydrofuran-3-one and anhydrous dichloromethane.

  • Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, carefully weigh sodium triacetoxyborohydride. Caution: STAB is hygroscopic and can release hydrogen gas upon contact with water.

  • Slowly add the STAB to the reaction mixture in portions over 15-20 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pale yellow oil.

Reproducibility & Troubleshooting
ParameterReported Yield RangeKey Reproducibility FactorsTroubleshooting Tips
Method A 65-85%Purity of tetrahydrofuran-3-one, anhydrous reaction conditions, slow addition of STAB.If the reaction stalls, consider adding a small amount of acetic acid to catalyze imine formation. Ensure the use of freshly opened or properly stored STAB.

Causality Behind Experimental Choices:

  • Excess Benzylamine: A slight excess of benzylamine is used to drive the imine formation equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as water can hydrolyze the iminium intermediate and react with the reducing agent.

  • Portion-wise Addition of STAB: This helps to control the reaction temperature and prevent the formation of over-reduced byproducts.

Workflow Visualization

Reductive_Amination_Workflow start Start: Tetrahydrofuran-3-one & Benzylamine in DCM add_stab Add Sodium Triacetoxyborohydride (STAB) start->add_stab stir Stir at Room Temperature (12-16h) add_stab->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Workflow for Reductive Amination.

Method B: Two-Step Nucleophilic Substitution

This classical approach involves the activation of the hydroxyl group of tetrahydrofuran-3-ol, followed by nucleophilic substitution with benzylamine.[1] While this method involves an additional step, it can offer advantages in terms of substrate scope and predictability.

Mechanistic Overview & Rationale

The first step involves the conversion of the hydroxyl group of tetrahydrofuran-3-ol into a better leaving group, typically a sulfonate ester such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. In the second step, benzylamine acts as a nucleophile, displacing the sulfonate leaving group via an SN2 reaction to form the desired product.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Materials:

  • Tetrahydrofuran-3-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tetrahydrofuran-3-ol in anhydrous pyridine and dichloromethane in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Quench the reaction by adding 1 M HCl.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude tosylate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Benzylamine

Materials:

  • Crude Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.0 eq)

  • Benzylamine (2.0 eq)

  • Acetonitrile (anhydrous)

  • Potassium carbonate (K2CO3) (1.5 eq)

Procedure:

  • To a solution of the crude tosylate in anhydrous acetonitrile, add potassium carbonate and benzylamine.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to afford this compound.

Reproducibility & Troubleshooting
ParameterReported Yield RangeKey Reproducibility FactorsTroubleshooting Tips
Method B 50-70% (over two steps)Complete conversion to the sulfonate ester, purity of benzylamine, reaction temperature.If the substitution reaction is sluggish, a higher boiling point solvent like DMF can be used. Ensure the tosylate intermediate is reasonably pure before proceeding.

Causality Behind Experimental Choices:

  • Pyridine as Base and Solvent: In the first step, pyridine acts as both a base to neutralize the HCl generated and as a solvent.

  • Excess Benzylamine: In the second step, an excess of benzylamine is used to act as both the nucleophile and to help drive the reaction to completion. Potassium carbonate is added as a base to neutralize any generated acid.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Workflow Visualization

Nucleophilic_Substitution_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Substitution start_ol Start: Tetrahydrofuran-3-ol add_tscl Add p-Toluenesulfonyl Chloride in Pyridine/DCM start_ol->add_tscl stir_cold Stir at 0°C then Room Temperature add_tscl->stir_cold workup1 Aqueous Workup stir_cold->workup1 intermediate Intermediate: Tetrahydrofuran-3-yl tosylate workup1->intermediate add_amine Add Benzylamine & K2CO3 in Acetonitrile intermediate->add_amine reflux Reflux (18-24h) add_amine->reflux workup2 Filter & Concentrate reflux->workup2 purify2 Purify by Column Chromatography workup2->purify2 product2 Product: this compound purify2->product2

Workflow for Two-Step Nucleophilic Substitution.

Comparative Summary and Recommendations

FeatureMethod A: Reductive AminationMethod B: Nucleophilic Substitution
Overall Yield Generally higher (65-85%)Moderate (50-70%)
Number of Steps One-potTwo steps
Reaction Time Shorter (12-16 hours)Longer (24-30 hours total)
Reagent Cost Moderate (STAB can be expensive)Generally lower
Ease of Execution Simpler, one-pot procedureRequires isolation of an intermediate
Reproducibility High, with attention to anhydrous conditionsModerate, dependent on the efficiency of both steps

Recommendations:

For researchers seeking a rapid and high-yielding synthesis of this compound, Method A (Reductive Amination) is the recommended approach. Its one-pot nature simplifies the experimental workflow and generally provides a cleaner reaction profile. However, careful attention to anhydrous conditions and the quality of the reagents is paramount for achieving high reproducibility.

Conclusion

The successful and reproducible synthesis of this compound is readily achievable through careful selection and execution of established synthetic methods. Both one-pot reductive amination and two-step nucleophilic substitution offer reliable pathways to the target compound. By understanding the mechanistic underpinnings and critical experimental parameters of each method, researchers can confidently produce this valuable building block for their scientific endeavors.

References

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Donahoe, H. B. (2012). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Padilla, R., Koranchalil, S., & Nielsen, M. (2021). Homogeneous Catalyzed Valorization of Furanics: A Sustainable Bridge to Fuels and Chemicals.
  • Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scirp.org. [Link]

  • Doyle, A. G. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

  • The Royal Society of Chemistry. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

  • ChemRxiv. (2021). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • Google Patents. (2016). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Nnamonu, L. A., et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]

  • SciSpace. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. [Link]

  • NIH. (2008). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-Benzyltetrahydrofuran-3-amine. As a substituted amine, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance. The procedures outlined herein are grounded in the principles of chemical causality, ensuring that every step is understood in the context of its scientific rationale.

Hazard Profile and Risk Assessment

This compound, like many substituted aliphatic amines, is presumed to possess a significant hazard profile. While specific data for this exact molecule is not widely published, its structural components—a benzylamine moiety and a tetrahydrofuran ring—inform a conservative approach to its handling and disposal. The primary risks are associated with its corrosive nature, potential toxicity, and environmental impact.

Amines, as a class, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Furthermore, many amines are classified as harmful to aquatic life, necessitating stringent controls to prevent environmental release.[3]

Table 1: Summary of Assumed Hazards and Mitigation Strategies

Hazard TypeDescriptionPrimary Mitigation Strategy
Health - Skin/Eye Contact Assumed to be corrosive, causing severe burns and serious eye damage upon contact.[1][4]Always wear chemical-resistant gloves (e.g., nitrile), a fully-fastened lab coat, and chemical safety goggles or a face shield.[1][3][5]
Health - Inhalation/Ingestion Vapors may cause respiratory tract irritation.[5] Assumed to be harmful if swallowed.[1]All handling and aliquoting must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4] Eating, drinking, or smoking in the laboratory is strictly prohibited.[1]
Physical Classified as a combustible liquid.[1] Vapors can form flammable mixtures with air.Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3][4]
Environmental Amines are often harmful to aquatic organisms.[6] The compound is water-soluble and can spread in water systems.[1]Strictly prohibit disposal down the drain or in general waste. [1][3] All waste must be collected as hazardous chemical waste.
Chemical Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]Segregate waste from incompatible materials to prevent violent exothermic reactions or the release of toxic gases.[3]

Core Disposal Principle: Segregation and Professional Management

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of via sanitary sewer systems or in regular trash.[3][7] The only acceptable method is collection by a licensed environmental management or hazardous waste disposal company.[3][6]

Step-by-Step Disposal Procedures

This section details the protocols for managing different waste streams containing this compound.

Waste Containerization and Labeling

Proper containment is the foundation of safe disposal. The objective is to prevent leaks, spills, and hazardous reactions.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or the original product container are typically suitable. Do not use metal containers for corrosive waste.[8]

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE ".[8]

  • Detail Contents: Clearly list all constituents of the waste container by their full chemical names and approximate percentages. For example: "this compound (~5%), Methanol (95%)".

  • Keep Container Closed: The container must be tightly capped at all times except when actively adding waste.[3][8] This minimizes the release of vapors and prevents contamination.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] Ensure it is stored in secondary containment (e.g., a chemical-resistant tray) and segregated from incompatible materials like acids and oxidizers.[3][7]

Disposal of Neat (Unused) or Waste this compound

For pure, expired, or surplus this compound, the material should be transferred to a designated hazardous waste container following the steps in section 3.1. Do not attempt to neutralize the amine, as this can generate heat and additional hazardous byproducts.

Disposal of Contaminated Labware and Debris

Solid waste contaminated with this compound must also be disposed of as hazardous waste.

  • Collect Solid Waste: Place all contaminated items—such as gloves, pipette tips, absorbent pads, and weighing papers—into a designated, lined, and sealed container or a heavy-duty, transparent hazardous waste bag.

  • Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" and list the chemical contaminant (this compound).

  • Avoid Liquids: Do not place free-flowing liquids in solid waste containers.[7] Use absorbent material to soak up any excess liquid before placing items in the solid waste stream.

Management of Empty Containers

An "empty" container that held this compound is still considered hazardous due to residual material.

  • Triple Rinse Procedure: To decontaminate the container, you must perform a triple rinse.[7][10]

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect all three rinsates as hazardous liquid waste. [7] Transfer the rinsate to your designated liquid hazardous waste container.

  • Container Disposal: After triple rinsing and air-drying, obliterate or deface the original manufacturer's label.[9] The now-decontaminated container can typically be disposed of in glass or plastic recycling streams, according to your institution's policies.

Emergency Spill Management

Preparedness is essential for mitigating the impact of an accidental release.[3] All personnel handling this chemical must know the location of spill kits, safety showers, and eyewash stations.

Spill Response Decision Workflow

The following diagram outlines the critical decision-making process in the event of a spill.

SpillResponse start Spill of this compound Occurs assess Assess Spill Size & Location Is it a minor, manageable spill? start->assess minor_spill Minor Spill Protocol assess->minor_spill  Yes major_spill Major Spill Protocol assess->major_spill  No   don_ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) minor_spill->don_ppe contain Contain Spill with Absorbent Dikes (Prevent Spreading) don_ppe->contain absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Dry Sand) contain->absorb collect Collect Contaminated Material Use non-sparking tools absorb->collect place_waste Place in a Labeled Hazardous Waste Container collect->place_waste decontaminate Decontaminate Spill Area (Follow with soap & water) place_waste->decontaminate end_minor Disposal Complete decontaminate->end_minor alert Alert Colleagues & Supervisor Immediately major_spill->alert evacuate Evacuate the Immediate Area alert->evacuate isolate Isolate the Area (Close doors, restrict access) evacuate->isolate call_ehs Contact Institutional EHS/Safety Office (Provide details: chemical, quantity, location) isolate->call_ehs await_response Await Professional Response Team call_ehs->await_response

Caption: Decision workflow for managing spills of this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. Tri-iso. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Benzyltetrahydrofuran-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of N-Benzyltetrahydrofuran-3-amine. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational pillar of scientific excellence. This guide is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and validated practice in your laboratory.

Hazard Assessment: A Bifunctional Molecule of Concern

This compound is not a commonplace reagent with an extensive, dedicated safety profile. Therefore, a prudent risk assessment must be derived from its constituent functional groups: the secondary amine and the tetrahydrofuran (THF) ring.

  • Amine Moiety: Amines are organic bases and are often associated with corrosive properties, capable of causing severe skin and eye irritation or burns.[1][2] They can be toxic if inhaled or absorbed through the skin.[1]

  • Tetrahydrofuran (THF) Moiety: The THF ring introduces a significant flammability risk.[3] More critically, ethers like THF are prone to forming explosive peroxides upon exposure to air and light, especially when stored for extended periods.[4][5][6][7] This presents a severe explosion hazard, particularly during distillation or when containers are heated or evaporated to dryness.[6][7]

Given this dual nature, this compound should be treated as a flammable, corrosive, and potentially peroxide-forming substance.

The Hierarchy of Controls: Your Primary Defense

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and contain any potential spills.[2][5][7] Ensure that safety showers and eyewash stations are readily accessible and tested regularly.[2][8]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Minimize the quantity stored in the lab.[5] Crucially, all containers must be dated upon receipt and upon opening to track the potential for peroxide formation.[5][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the compound's multifaceted hazards. The following table summarizes the required PPE.

PPE Category Item Specifications and Rationale (The "Why")
Eye & Face Protection Chemical Safety GogglesRequired at all times. Protects against splashes. Must be compliant with ANSI Z87.1 standards.[4][9]
Face ShieldRequired over goggles when handling larger quantities (>100 mL) or when there is a significant risk of splashing or energetic reaction.[4][10][11] This provides a secondary layer of protection for the entire face.
Hand Protection Double GlovingMandatory. Use two different types of chemical-resistant gloves to protect against the varied chemical nature of the compound and potential solvent breakthrough.
Inner GloveNitrile Glove: Provides a good baseline of chemical resistance and dexterity.[5][11]
Outer GloveLaminate Film (e.g., Silver Shield®) or Butyl Rubber: These materials offer superior resistance to a broader range of chemicals, including ethers and amines.[12] Rationale: THF can penetrate nitrile and latex gloves.[6] The outer glove provides robust protection, while the inner glove offers a failsafe. Always inspect gloves for damage before use and remove them without touching the outer surface.[4][5]
Body Protection Flame-Resistant (FR) Lab CoatA lab coat made from materials like Nomex® is essential due to the flammability hazard posed by the THF moiety.[11] It should be fully buttoned.[10]
Chemical-Resistant ApronRecommended to be worn over the lab coat for added protection against spills, especially during transfers of larger volumes.[10]
Full-Length Pants & Closed-Toe ShoesNon-negotiable laboratory practice. No skin should be exposed on the lower body or feet. Shoes must be made of a non-porous material.[4][10][11]
Respiratory Protection Respirator (as needed)Contingent on risk assessment. While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for large-scale work, cleaning up large spills, or if engineering controls are insufficient or malfunctioning.[1][10][12] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[11]

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict, methodical workflow is critical for minimizing risk. The process should be viewed as a self-validating system where each step confirms the safety of the next.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Verify fume hood is operational and area is clear. don_ppe 2. Don all required PPE (See Table Above) prep_area->don_ppe inspect_chem 3. Inspect chemical container: - Check date received/opened - Look for crystals (peroxide sign) don_ppe->inspect_chem transfer 4. Transfer chemical inside hood using compatible equipment. inspect_chem->transfer If OK stop_work stop_work inspect_chem->stop_work If crystals present, DO NOT OPEN. Contact EHS. use_chem 5. Perform experiment/ procedure. transfer->use_chem close_container 6. Tightly seal container immediately after use. use_chem->close_container decontaminate 7. Decontaminate work area and equipment. close_container->decontaminate doff_ppe 8. Doff PPE correctly to avoid contamination. decontaminate->doff_ppe dispose_waste 9. Segregate and label hazardous waste. doff_ppe->dispose_waste wash_hands 10. Wash hands thoroughly. dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

Immediate and correct response to an exposure or spill is vital.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start EMERGENCY EVENT spill_size Assess Spill Size start->spill_size exposure_type Type of Exposure start->exposure_type spill_small Small Spill (<100mL): - Alert others - Confine with absorbent - Clean with appropriate kit spill_size->spill_small Small spill_large Large Spill (>100mL): - Evacuate area - Call emergency services - Notify EHS spill_size->spill_large Large skin_contact Skin Contact: - Immediately flush with water for 15 mins - Use safety shower - Remove contaminated clothing exposure_type->skin_contact Skin eye_contact Eye Contact: - Immediately flush with eyewash for 15 mins - Hold eyelids open exposure_type->eye_contact Eye inhalation Inhalation: - Move to fresh air immediately exposure_type->inhalation Inhalation seek_medical Seek Immediate Medical Attention (For ALL exposures) skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency Response Decision Tree.

Step-by-Step Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing while flushing. Use an emergency safety shower for large-area contact. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration (if trained) and call for emergency medical assistance.[4]

  • Ingestion: Do NOT induce vomiting.[5][14] Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

Chemical waste must be handled with the same care as the active reagent.

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.[15] Do not mix with other waste streams.

  • Liquid Waste: Collect all liquid waste, including reaction residues and the first rinse of any container, in a designated, compatible, and clearly labeled hazardous waste container.[15][16][17] The container must be kept closed except when adding waste.[4][16]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as hazardous waste.[15][17] After rinsing, deface the original label and manage the container according to your institution's specific guidelines for chemically contaminated glassware or plastic.[17]

  • Waste Pickup: Store hazardous waste in a designated satellite accumulation area. Request a waste pickup from your institution's Environmental Health & Safety (EHS) department as soon as containers are full.[15]

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of California, Merced Environmental Health and Safety. (2012).
  • University of California, Merced Environmental Health and Safety. (2012). Tetrahydrofuran (THF)
  • BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling and Storage of Tetrahydrofuran (THF): Best Practices.
  • VWR. (2012).
  • BenchChem. (2025). Personal protective equipment for handling Ethyne-1,2-diamine.
  • Sigma-Aldrich. (2025).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran.
  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (2025). Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • University of California, San Francisco Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of Michigan Environment, Health & Safety. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-benzyl-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide.

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyltetrahydrofuran-3-amine
Reactant of Route 2
Reactant of Route 2
N-Benzyltetrahydrofuran-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.